molecular formula C7H8BrNO B090827 4-Bromo-3-ethoxypyridine CAS No. 17117-21-4

4-Bromo-3-ethoxypyridine

Cat. No.: B090827
CAS No.: 17117-21-4
M. Wt: 202.05 g/mol
InChI Key: MMZIZYMZDAFOGC-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZIZYMZDAFOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634095
Record name 4-Bromo-3-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-21-4
Record name 4-Bromo-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-ethoxypyridine (CAS: 17117-21-4): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-ethoxypyridine

This compound is a halogenated and ether-functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the orthogonal reactivity of its substituted pyridine core. The bromine atom at the 4-position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The ethoxy group at the 3-position, meanwhile, modulates the electronic properties of the pyridine ring and can participate in key hydrogen bonding interactions in biological targets. This unique combination of features makes this compound a sought-after intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on providing practical, field-proven insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueReference
CAS Number 17117-21-4[1][2][3]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [2]
Appearance Predicted: Liquid or low-melting solid
Boiling Point 245.9 ± 20.0 °C (Predicted)[2]
Density 1.449 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 102.5 °C[3]
Refractive Index 1.534[2]
LogP 2.24[3]
Spectroscopic Data

Note: Experimental spectra for this compound are not widely available in public databases. The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. These predictions are intended to guide the experimental chemist in structure verification.

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, and a quartet and a triplet in the aliphatic region for the ethoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.35d1HH-2
~8.20s1HH-6
~7.25d1HH-5
~4.15q2H-OCH₂CH₃
~1.45t3H-OCH₂CH₃

¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum will display five signals for the pyridine ring carbons and two for the ethoxy group.

Chemical Shift (δ, ppm)Assignment
~155C-3
~150C-2
~148C-6
~125C-5
~110C-4
~65-OCH₂CH₃
~15-OCH₂CH₃

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by absorptions corresponding to C-H, C=C, C=N, and C-O stretching and bending vibrations.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1600-1550C=C and C=N stretching (pyridine ring)
1250-1200Aryl C-O stretch
1100-1000Aliphatic C-O stretch
~800C-Br stretch

Mass Spectrometry (MS) (Predicted): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zAssignment
201/203[M]⁺
172/174[M - C₂H₅]⁺

Synthesis of this compound

A practical and efficient synthesis of this compound can be achieved through a two-step sequence starting from the readily available 3-hydroxypyridine. This approach involves a regioselective bromination followed by O-ethylation.

Step 1: Synthesis of 4-Bromo-3-hydroxypyridine

The initial step is the bromination of 3-hydroxypyridine. While direct bromination can lead to a mixture of products, a more controlled approach involves the protection of the hydroxyl group, followed by directed ortho-metalation and subsequent bromination. A more straightforward, albeit potentially lower-yielding, method is the direct bromination in a suitable solvent system. A documented procedure for a related transformation suggests that the synthesis of 4-bromo-3-pyridinol can be achieved from a protected precursor, highlighting the importance of regiocontrol in these systems.[4]

A plausible synthetic route starts with the protection of the hydroxyl group of 3-hydroxypyridine, followed by bromination at the 4-position and subsequent deprotection.

Step 2: O-Ethylation of 4-Bromo-3-hydroxypyridine

The final step is the etherification of the hydroxyl group of 4-Bromo-3-hydroxypyridine. This is a standard Williamson ether synthesis.

Experimental Protocol: O-Ethylation of 4-Bromo-3-hydroxypyridine

  • Objective: To synthesize this compound via O-ethylation of 4-bromo-3-hydroxypyridine.

  • Materials:

    • 4-Bromo-3-hydroxypyridine

    • Iodoethane (or Diethyl sulfate)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a stirred solution of 4-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add iodoethane (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

  • Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a mild and effective base for deprotonating the hydroxyl group. Heating the reaction increases the rate of the Williamson ether synthesis.

Synthesis_Workflow 3-Hydroxypyridine 3-Hydroxypyridine 4-Bromo-3-hydroxypyridine 4-Bromo-3-hydroxypyridine 3-Hydroxypyridine->4-Bromo-3-hydroxypyridine Bromination This compound This compound 4-Bromo-3-hydroxypyridine->this compound O-Ethylation (Iodoethane, K₂CO₃) Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Product 4-Aryl-3-ethoxypyridine This compound->Product Suzuki-Miyaura Coupling Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Product 4-Amino-3-ethoxypyridine Derivative This compound->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., NaO-t-Bu) Base->Product

Sources

4-Bromo-3-ethoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-ethoxypyridine: Properties, Synthesis, and Reactivity

Introduction

This compound is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. As a bifunctional molecule, it incorporates a reactive bromine atom, an ideal handle for cross-coupling reactions, and an ethoxy group that modulates the electronic properties of the pyridine ring. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science, where precise molecular architectures are paramount. Bromo-pyridine derivatives are foundational in constructing novel pharmaceutical candidates, allowing for the systematic modification of lead compounds to enhance efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and structural confirmation.

Physical Properties

The macroscopic properties of this compound are summarized below. These predicted and measured values provide a baseline for handling and manipulation in a laboratory setting.

PropertyValueSource
CAS Number 17117-21-4[1][2]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1]
Density 1.449 ± 0.06 g/cm³ (Predicted)[1][2]
Boiling Point 245.9 ± 20.0 °C at 760 mmHg (Predicted)[1][2]
Flash Point 102.5 °C (Predicted)[1][2]
Refractive Index 1.534 (Predicted)[1][2]
LogP 2.24[2]
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet) and distinct signals for the three aromatic protons on the pyridine ring. Chemical shifts will be influenced by the anisotropic effects of the ring and the electronic nature of the bromo and ethoxy substituents.
¹³C NMR Resonances for the five unique carbons of the pyridine ring and the two carbons of the ethoxy group. The carbon atom attached to the bromine (C4) would exhibit a characteristic chemical shift.
Mass Spectrometry A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br). The exact mass would be approximately 200.97900 u.[2]
Infrared (IR) Characteristic C-O stretching frequencies for the ether linkage, C=N and C=C stretching vibrations from the pyridine ring, and C-Br stretching vibrations.

Synthesis Strategies

The synthesis of this compound typically involves the modification of a pre-functionalized pyridine ring. A logical and common approach is the ethoxylation of the corresponding hydroxyl precursor, 4-bromo-3-hydroxypyridine. This transformation is a classic example of Williamson ether synthesis.

Synthetic Pathway Overview

The preparation can be envisioned as a two-step process starting from a suitable precursor, which is then ethoxylated. The synthesis of the key intermediate, 4-bromo-3-hydroxypyridine, has been documented.[4]

Synthesis_Pathway A 4-Bromo-3-pyridinyl diethylcarbamate B 4-Bromo-3-hydroxypyridine A->B  NaOMe, MeOH, Reflux   C This compound B->C  Base (e.g., NaH), Et-X (X=Br, I)   Williamson Ether Synthesis Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification A This compound E Combine reactants in solvent (e.g., Dioxane/H₂O) A->E B Aryl/Vinyl Boronic Acid or Ester B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, K₃PO₄) D->E F Heat under inert atmosphere (e.g., 90-120 °C) E->F G Reaction Monitoring (TLC/LC-MS) F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Product: 4-Aryl-3-ethoxypyridine J->K Buchwald_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification A This compound F Combine reactants in anhydrous, non-polar solvent (e.g., Toluene) A->F B Primary or Secondary Amine (R¹R²NH) B->F C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->F D Phosphine Ligand (e.g., BINAP, XPhos) D->F E Base (e.g., NaOtBu, Cs₂CO₃) E->F G Heat under inert atmosphere (e.g., 80-110 °C) F->G H Cool and filter through Celite G->H I Concentrate and purify by Chromatography H->I J Product: 4-(R¹R²N)-3-ethoxypyridine I->J Grignard_Reaction A This compound C Pyridylmagnesium Bromide (Grignard Reagent) A->C Anhydrous Ether (THF/Et₂O) B Mg turnings B->C E Addition Product C->E Nucleophilic Addition D Electrophile (e.g., R₂C=O) D->E G Final Alcohol Product E->G Protonation F Acidic Workup (e.g., aq. NH₄Cl) F->G

Sources

4-Bromo-3-ethoxypyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-3-ethoxypyridine

Introduction

This compound is a halogenated and ether-substituted heterocyclic compound. As a derivative of pyridine, a fundamental aromatic amine, it serves as a crucial building block in modern organic synthesis. The strategic placement of the bromo and ethoxy groups on the pyridine ring imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. The bromine atom, an excellent leaving group, facilitates a wide array of transition-metal-catalyzed cross-coupling reactions, while the ethoxy group modulates the electronic properties and steric profile of the molecule.

This guide provides a comprehensive technical overview of the molecular structure of this compound, intended for researchers, medicinal chemists, and drug development professionals. It delves into the physicochemical properties, detailed spectroscopic characterization, a plausible synthetic pathway, and critical safety considerations, offering a holistic understanding grounded in established analytical principles.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are its chemical composition and physical characteristics. The molecule consists of a central pyridine ring substituted at the 4-position with a bromine atom and at the 3-position with an ethoxy group (-OCH₂CH₃).

Structural Representation

The two-dimensional chemical structure of this compound is depicted below.

Caption: Workflow for the spectroscopic confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. [1]

  • Expertise & Experience: For a substituted pyridine like this compound, ¹H NMR provides information on the number of distinct protons, their electronic environments (chemical shift), and their connectivity to neighboring protons (coupling constants). ¹³C NMR complements this by revealing the number and types of carbon atoms. The combination allows for a complete assignment of the molecule's core structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6
~8.1s1HH-2
~7.3d1HH-5
~4.2q2H-OCH₂-
~1.5t3H-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~150C-2
~148C-6
~145C-3
~128C-5
~115C-4
~65-OCH₂-
~15-CH₃

Note: These are predicted chemical shifts based on established principles and data for similar structures. Actual values may vary.

Experimental Protocol for NMR Spectroscopy [1]1. Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation. 2. Instrumentation: 400 MHz or higher NMR spectrometer. 3. Procedure:

  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
  • Data Acquisition (¹H): Use a standard single-pulse experiment with parameters such as a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.
  • Data Acquisition (¹³C): Use a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.

  • Expertise & Experience: A key validation for a bromo-containing compound is the observation of two molecular ion peaks of nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). The primary peak (M+) will correspond to the molecule with ⁷⁹Br, and a second peak (M+2) at two mass units higher will correspond to the ⁸¹Br isotopologue. The presence of this doublet is a definitive indicator of a single bromine atom in the structure. [2] Expected Mass Spectrum Data

  • Molecular Ion (M+) : m/z ≈ 201 (for C₇H₈⁷⁹BrNO)

  • Isotope Peak (M+2) : m/z ≈ 203 (for C₇H₈⁸¹BrNO)

  • Major Fragments : Loss of an ethyl group (-29) or ethoxy group (-45) are plausible fragmentation pathways.

Experimental Protocol for Mass Spectrometry

  • Objective: To determine the molecular weight and confirm the presence of bromine.

  • Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Data Analysis: Identify the molecular ion peak (M+H)⁺ and its corresponding (M+2+H)⁺ isotope peak to confirm the molecular formula and the presence of bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. [3]

  • Expertise & Experience: While the pyridine core gives a complex fingerprint region, key absorptions can be identified. The C-O stretching of the ethoxy group, the aromatic C=C and C=N stretches of the pyridine ring, and the C-H stretches of the ethyl group are expected to be prominent.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
3100-3000C-HAromatic
2980-2850C-HAliphatic (CH₃, CH₂)
1600-1450C=C, C=NAromatic Ring Stretch
1250-1200C-OAryl-alkyl ether stretch
~1050C-OAryl-alkyl ether stretch
Below 800C-BrBromo-aromatic

Experimental Protocol for IR Spectroscopy

  • Objective: To identify characteristic functional groups.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: If using an ATR-FTIR, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

    • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Synthesis and Reactivity

This compound is typically prepared through multi-step synthesis starting from more common pyridine derivatives.

  • Expertise & Experience: A logical synthetic approach involves the etherification of a hydroxyl group followed by or preceded by a bromination step. The choice of reagents and reaction conditions is critical to ensure regioselectivity and high yield. For instance, Williamson ether synthesis is a standard method for forming the ether linkage.

Exemplary Synthetic Workflow

A plausible two-step synthesis starting from 4-bromopyridin-3-ol is outlined below.

G Start 4-Bromopyridin-3-ol (Starting Material) Step1 Step 1: Etherification (Williamson Synthesis) Start->Step1 Reacts with Product This compound (Final Product) Step1->Product Yields Reagent1 Reagents: 1. NaH (Base) 2. CH₃CH₂I (Ethyl Iodide) Solvent: THF Reagent1->Step1

Caption: Plausible synthetic route to this compound.

Chemical Reactivity

The utility of this compound in drug discovery stems from its defined points of reactivity.

  • Cross-Coupling Reactions: The C4-Br bond is the primary site for reactivity, readily participating in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, alkyl, or amino groups at this position, enabling the rapid construction of diverse molecular libraries. * Ring Nitrogen: The pyridine nitrogen remains basic and can be protonated or alkylated. It also acts as a ligand for metal catalysts, which can influence reactivity at other positions on the ring.

Applications in Drug Discovery

Halogenated heterocycles are ubiquitous in medicinal chemistry. The introduction of a bromine atom can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and modulate pharmacokinetic properties. [4]Bromo-pyridine derivatives are key intermediates in the synthesis of drugs for various therapeutic areas, including antivirals and central nervous system agents. [5]For example, related bromo-aromatic structures are found in CCR5 antagonists developed for the treatment of HIV infection. [5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on data for similar bromo-pyridines, the compound should be treated as harmful. [6][7][8][9] Hazard and Precautionary Information

CategoryStatementReference
Hazard Statements H302: Harmful if swallowed.[7]
H311 + H331: Toxic in contact with skin or if inhaled.[7]
H315: Causes skin irritation.[6][8]
H319: Causes serious eye irritation.[6][9]
H335: May cause respiratory irritation.[6][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood. [7]* Avoid contact with skin, eyes, and clothing. [9]* Keep the container tightly closed and store in a dry, cool place. [8]

Conclusion

This compound is a well-defined molecular entity whose structure is readily confirmed through a standard suite of spectroscopic techniques. The interplay between NMR, MS, and IR provides a self-validating system for structural elucidation, ensuring the identity and purity of the material for subsequent research. Its defined physicochemical properties and predictable reactivity at the C-Br bond make it a highly valuable and versatile building block for the synthesis of complex molecules in the fields of drug discovery and materials science. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • Chemsrc. (2024). This compound | CAS#:17117-21-4. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine. Retrieved from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

Sources

4-Bromo-3-ethoxypyridine synthesis from 3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 4-Bromo-3-ethoxypyridine from 3-Ethoxypyridine

Executive Summary

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and critical safety considerations. By leveraging established principles of electrophilic aromatic substitution and drawing upon analogous, validated methodologies, this document outlines a robust pathway for the selective bromination of 3-ethoxypyridine, ensuring both high yield and purity.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern pharmacology and functional material design. Its derivatives are integral to a vast array of applications, from active pharmaceutical ingredients to agrochemicals. The targeted functionalization of the pyridine ring, however, presents unique synthetic challenges due to the ring's inherent electron-deficient nature, which deactivates it towards classical electrophilic aromatic substitution.[1]

This compound (CAS No: 17117-21-4) is a particularly useful intermediate.[2][3] The ethoxy group provides a point for further modification or can influence the molecule's electronic and solubility properties, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This guide details a reliable method for the regioselective synthesis of this key intermediate, starting from the readily available 3-ethoxypyridine.

Mechanistic Rationale: Achieving Regioselective Bromination

The synthesis of this compound from 3-ethoxypyridine is an electrophilic aromatic substitution reaction. The outcome is governed by the interplay of the activating, ortho-, para-directing ethoxy group (-OEt) and the deactivating, meta-directing influence of the ring nitrogen.

  • Activating & Directing Effects : The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the pyridine ring through resonance, increasing the electron density, particularly at the ortho (C2, C4) and para (C6) positions. This resonance effect activates these positions towards electrophilic attack.

  • Nitrogen Influence : The electronegative nitrogen atom withdraws electron density from the ring via an inductive effect, deactivating the ring overall, especially at the alpha (C2, C6) and gamma (C4) positions.

  • Regiochemical Outcome : In this specific case, the strong activating and directing effect of the ethoxy group at C3 dominates. It strongly directs the incoming electrophile (Br+) to its ortho positions (C2 and C4). While the C2 position is sterically hindered by the adjacent ethoxy group and electronically deactivated by the nearby nitrogen, the C4 position is more accessible and sufficiently activated. Therefore, bromination is highly favored at the C4 position.

For this synthesis, N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂). NBS is a safer, solid reagent that provides a low concentration of electrophilic bromine in situ, minimizing over-bromination and side reactions.[4]

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the electrophilic substitution mechanism.

Caption: Workflow of the electrophilic bromination of 3-ethoxypyridine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving hazardous chemicals must be performed in a certified fume hood with appropriate personal protective equipment.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
3-Ethoxypyridine≥98%Commercial Grade
N-Bromosuccinimide (NBS)≥99%, ReagentPlus®Commercial Grade
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Grade
Sodium ThiosulfateACS ReagentCommercial Grade
Saturated Sodium BicarbonateACS ReagentPrepared in-house
Brine (Saturated NaCl)ACS ReagentPrepared in-house
Anhydrous Sodium SulfateACS ReagentCommercial Grade
Silica Gel60 Å, 230-400 meshCommercial Grade
Equipment Specification
Round-bottom flask100 mL, dry
Magnetic stirrer & stir bar-
Dropping funnel50 mL
Separatory funnel250 mL
Rotary evaporator-
Glassware for chromatography-
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxypyridine (5.0 g, 40.6 mmol, 1.0 equiv.).

  • Dissolution : Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 3-ethoxypyridine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS : In a separate beaker, weigh N-Bromosuccinimide (NBS) (7.23 g, 40.6 mmol, 1.0 equiv.). Add the NBS portion-wise to the stirred reaction mixture at 0 °C over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent side reactions.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3 v/v) mobile phase. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching : Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding 20 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine or NBS. Stir for 10 minutes.

  • Aqueous Work-up : Transfer the mixture to a 250 mL separatory funnel. Add 30 mL of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).[4]

  • Washing and Drying : Combine all organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous sodium sulfate.[5]

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.[5]

  • Eluent System : A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Fraction Collection : Collect fractions based on TLC analysis.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure compound. Determine the final yield.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the ethoxy group. The aromatic region should simplify compared to the starting material, showing three distinct proton signals consistent with the 1,3,4-trisubstituted pattern.

  • ¹³C NMR Spectroscopy : The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

Safety and Handling

Adherence to strict safety protocols is mandatory for this procedure.

  • 3-Ethoxypyridine : Handle in a well-ventilated area or fume hood.[6] It may be harmful if swallowed or inhaled.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]

  • N-Bromosuccinimide (NBS) : NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle exclusively in a fume hood.

  • Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted within a fume hood to avoid inhalation of vapors.

  • Bromine (General Hazard) : Although not used directly, bromine is a potential byproduct. Bromine is highly toxic, corrosive, and dangerous for the environment.[8][9] Ensure a quenching agent (sodium thiosulfate solution) is readily available throughout the procedure.[8]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][7]

Conclusion

This guide presents a reliable and well-rationalized methodology for the synthesis of this compound. By employing the mild brominating agent NBS and following a standard purification protocol, researchers can access this valuable building block with high purity and in good yield. The emphasis on mechanistic understanding and rigorous safety precautions ensures that the synthesis can be performed efficiently and safely, facilitating further research and development in the fields of medicinal chemistry and materials science.

References

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • Organic Syntheses. Procedure for a multi-step synthesis involving purification. [Link]

  • ResearchGate. The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. [Link]

  • Chemsrc. This compound (CAS#:17117-21-4). [Link]

  • Pipzine Chemicals. Exploring 3-Bromo-2-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]

  • ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Semantic Scholar. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Pipzine Chemicals. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-3-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Bromo-3-ethoxypyridine (CAS No. 17117-21-4). As a significant building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document presents a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation. The methodologies for data acquisition are also outlined to ensure reproducibility and adherence to rigorous scientific standards.

Introduction

This compound is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the bromo and ethoxy substituents on the pyridine ring imparts unique electronic and steric properties, making it a versatile intermediate. Accurate structural elucidation is the cornerstone of any research endeavor, and spectroscopic techniques provide the necessary tools for this purpose. This guide offers an in-depth examination of the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for delineating the carbon-hydrogen framework of a molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities provides unambiguous insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethoxy group. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial as it dissolves the analyte without introducing interfering proton signals.[1] Solvent effects can influence chemical shifts; therefore, consistency in the choice of solvent is essential for comparing spectral data.[2][3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.25d~5.51HH-6
~8.15s-1HH-2
~7.20d~5.51HH-5
~4.15q~7.02H-OCH₂CH₃
~1.45t~7.03H-OCH₂CH₃

Interpretation:

  • Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the 6-position (H-6) is anticipated to be a doublet due to coupling with the proton at the 5-position (H-5). The H-2 proton is predicted to be a singlet as it has no adjacent protons. The H-5 proton will also appear as a doublet, coupling with H-6.

  • Ethoxy Group Protons: The methylene protons (-OCH₂-) of the ethoxy group are expected to resonate as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150.0C-2
~148.5C-6
~145.0C-3
~125.0C-5
~110.0C-4
~65.0-OCH₂CH₃
~15.0-OCH₂CH₃

Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyridine ring are expected to appear in the range of δ 110-150 ppm. The carbon atom attached to the electronegative bromine (C-4) is predicted to be significantly shielded compared to the other ring carbons. The carbon bearing the ethoxy group (C-3) will be deshielded.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be observed further downfield compared to the methyl carbon (-CH₃) due to its direct attachment to the oxygen atom.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Insert Sample & Lock B->C D Shim Magnetic Field C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate to TMS G->H

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850Medium-StrongAliphatic C-H stretch (ethoxy group)
~1600-1450StrongC=C and C=N ring stretching
~1250-1200StrongAryl C-O stretch (Ar-O-CH₂)
~1100-1000StrongC-O stretch (ethoxy group)
~800-700StrongC-H out-of-plane bending
~600-500MediumC-Br stretch

Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands. The presence of the pyridine ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[6][7][8] The ethoxy group will give rise to strong aliphatic C-H stretching bands below 3000 cm⁻¹ and a characteristic C-O stretching band. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Diagram of Key IR Absorptions:

IR_Absorptions This compound This compound Aromatic C-H Stretch (~3100-3000 cm-1) Aromatic C-H Stretch (~3100-3000 cm-1) This compound->Aromatic C-H Stretch (~3100-3000 cm-1) Aliphatic C-H Stretch (~2980-2850 cm-1) Aliphatic C-H Stretch (~2980-2850 cm-1) This compound->Aliphatic C-H Stretch (~2980-2850 cm-1) C=C & C=N Stretch (~1600-1450 cm-1) C=C & C=N Stretch (~1600-1450 cm-1) This compound->C=C & C=N Stretch (~1600-1450 cm-1) Aryl C-O Stretch (~1250-1200 cm-1) Aryl C-O Stretch (~1250-1200 cm-1) This compound->Aryl C-O Stretch (~1250-1200 cm-1) C-Br Stretch (~600-500 cm-1) C-Br Stretch (~600-500 cm-1) This compound->C-Br Stretch (~600-500 cm-1) MS_Fragmentation M [M]+. (m/z 201/203) F1 [M - C2H5]+. (m/z 172/174) M->F1 - C2H5 F2 [M - Br]+. (m/z 122) M->F2 - Br F3 [M - Br - C2H4]+. (m/z 94) F2->F3 - C2H4

Sources

A Comprehensive Technical Guide to the Purity and Characterization of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-ethoxypyridine is a heterocyclic compound of significant interest as a versatile intermediate in the synthesis of pharmaceutical agents and advanced materials. The stringent purity requirements for these applications necessitate robust, validated methods for its purification and characterization. This technical guide provides an in-depth framework for researchers, chemists, and drug development professionals to assess and ensure the quality of this compound. We will explore the landscape of potential synthetic impurities, detail systematic purification protocols, and present a multi-technique analytical approach for comprehensive characterization. The methodologies described herein are designed as a self-validating system, where chromatographic and spectroscopic techniques provide orthogonal data to authoritatively confirm identity, structure, and purity.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound (CAS No: 17117-21-4) is a substituted pyridine derivative. Its structure, featuring a bromine atom and an ethoxy group on the pyridine ring, makes it a valuable building block for introducing this specific scaffold into more complex molecules through cross-coupling reactions and other transformations.[1][2] A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 17117-21-4[1][3]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1]
Exact Mass 200.97900 u[2][3]
Appearance Colorless to light yellow liquid or solid[4]
Boiling Point ~245.9 °C (Predicted)[1][2]
Density ~1.45 g/cm³ (Predicted)[1][2]
Flash Point ~102.5 °C[3]
LogP ~2.24[3]

Table 1: Physicochemical properties of this compound.

Significance in Research and Development

Substituted pyridines are core motifs in a vast number of marketed drugs and agrochemicals. The specific arrangement of substituents in this compound allows for regioselective functionalization. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds at the 4-position.[5] The ethoxy group modulates the electronic properties and lipophilicity of the molecule, which can be crucial for tuning the biological activity and pharmacokinetic profile of a target compound.

Synthesis Landscape and Impurity Profiling

A robust characterization strategy begins with understanding the potential impurities that may arise during synthesis. While various synthetic routes are possible, a common approach to analogous compounds involves the etherification of a corresponding hydroxypyridine precursor, which itself may be prepared via a multi-step synthesis.[6]

Plausible Synthetic Origin and Anticipated Impurities

The synthesis of this compound likely involves the Williamson ether synthesis from 4-bromo-3-hydroxypyridine and an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. The precursor, 4-bromo-3-hydroxypyridine, can be synthesized from precursors like 3-hydroxypyridine or via more complex routes.[6] This synthetic pathway informs the profile of potential process-related impurities.

Impurity TypePotential Structure(s)Plausible Origin
Unreacted Starting Material 4-Bromo-3-hydroxypyridineIncomplete etherification reaction.
Regioisomers Isomeric brominated ethoxypyridinesFormation during the initial bromination of the pyridine ring under non-selective conditions.[7]
Over-brominated Species Dibromo-3-ethoxypyridineExcess brominating agent used in a preceding step.[7]
Dehalogenated Byproduct 3-EthoxypyridineReductive dehalogenation during synthesis or purification.
Residual Solvents e.g., DMF, Acetonitrile, EthanolIncomplete removal after reaction workup or chromatography.[8]

Table 2: Common potential impurities in the synthesis of this compound.

The presence of these impurities can compromise the yield and purity of subsequent reactions and, in a pharmaceutical context, introduce potentially toxic components that are difficult to remove later in the synthetic sequence.[9]

Purification Methodologies: A Validated Approach

The goal of purification is to remove the impurities listed in Table 2 to an acceptable level (typically >98% purity for use as an intermediate). A multi-step approach combining extractive workup with chromatography is generally most effective.

Rationale for a Multi-Step Purification Strategy

An initial aqueous workup is essential to remove inorganic salts and water-soluble starting materials or reagents.[10] However, organic impurities with similar polarity to the desired product, such as regioisomers, require the high-resolution separation power of column chromatography.

Protocol 1: General Aqueous Work-up and Extraction

This protocol is designed to remove inorganic salts and highly polar impurities following the synthesis.

Materials:

  • Crude reaction mixture

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Cool the reaction mixture to ambient temperature.

  • Quench the reaction carefully by adding deionized water.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with deionized water and then with brine. The brine wash aids in the removal of residual water.[10]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Silica Gel Flash Column Chromatography

This technique is indispensable for separating closely related organic impurities from the final product.

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate gradient system (e.g., starting from 95:5 to 80:20)

  • Chromatography column, collection tubes, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin elution with the low-polarity mobile phase. Monitor the separation of components by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[11]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the product and any more polar impurities. The optimal gradient is determined empirically via TLC analysis.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to afford the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow from a crude reaction output to a purified intermediate.

Purification_Workflow cluster_0 Post-Synthesis Workup cluster_1 Chromatographic Purification Crude Crude Reaction Mixture Quench Aqueous Quench Crude->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Quench->Extract Dry Dry & Concentrate Extract->Dry TLC TLC Analysis for Solvent System Optimization Dry->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions & Concentrate Fractions->Combine Final Purified This compound Combine->Final

Caption: Workflow for the purification of this compound.

Analytical Characterization for Structure and Purity Verification

A single analytical technique is insufficient to confirm both the identity and purity of a compound. A combination of orthogonal methods (methods based on different principles) provides the highest degree of confidence.

Chromatographic Purity Assessment

Chromatography separates components of a mixture, allowing for the quantification of the main component relative to any impurities.

4.1.1 Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used to monitor reaction progress and guide column chromatography.[12] A single spot on a TLC plate after development with multiple solvent systems is a strong, albeit preliminary, indicator of high purity.

4.1.2 High-Performance Liquid Chromatography (HPLC) HPLC is a quantitative technique used to determine the purity of the final product. By integrating the area of the product peak and all impurity peaks, a precise purity value (e.g., area percent) can be calculated.

ParameterTypical ConditionRationale
Column C18 Reverse-Phase, 5 µm, 4.6 x 150 mmProvides good separation for a wide range of organic molecules.
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient)A gradient elution is effective at separating impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detector UV-Vis Diode Array Detector (DAD) at 254 nmThe pyridine ring is UV-active, allowing for sensitive detection.
Injection Volume 5-10 µLStandard volume to avoid column overloading.

Table 3: Example HPLC conditions for purity analysis.

Spectroscopic Confirmation of Identity

Spectroscopy provides information about the molecular structure, confirming that the purified compound is indeed this compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of structure.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, along with a quartet and a triplet in the aliphatic region for the ethoxy group. The coupling patterns and chemical shifts are unique to this specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Pyridine H-28.0 - 8.2140 - 142s (singlet) or d (doublet)
Pyridine H-57.2 - 7.4125 - 128d (doublet)
Pyridine H-68.1 - 8.3148 - 150d (doublet)
O-CH₂ -CH₃4.0 - 4.264 - 66q (quartet)
O-CH₂-CH₃ 1.4 - 1.614 - 16t (triplet)
Pyridine C-3 (C-O)-145 - 148-
Pyridine C-4 (C-Br)-110 - 113-

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃). Note: Actual shifts may vary.

Further confirmation can be obtained from 2D NMR experiments like COSY (to confirm H-H couplings, e.g., within the ethoxy group and between H-5 and H-6) and HSQC/HMBC (to correlate protons with their attached carbons).[13]

4.2.2 Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound. For this compound, the key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, at m/z 201 and 203, respectively. This pattern is a definitive signature for the presence of a single bromine atom in the molecule.[5][14]

Integrated Characterization Workflow

The interplay between different analytical techniques forms a self-validating system for quality assessment.

Characterization_Workflow cluster_0 Purity Assessment cluster_1 Identity & Structure Confirmation HPLC HPLC (Quantitative Purity >98%) CoA Certificate of Analysis (Identity and Purity Confirmed) HPLC->CoA TLC TLC (Single Spot) TLC->CoA NMR NMR Spectroscopy (¹H, ¹³C) - Correct number of signals - Correct splitting patterns - Confirms connectivity NMR->CoA MS Mass Spectrometry - Correct Molecular Ion (m/z 201) - M/M+2 Isotopic Pattern (1:1) MS->CoA Purified Purified Sample Purified->HPLC Purified->TLC Purified->MS Puried Puried Puried->NMR

Caption: Integrated workflow for the characterization of this compound.

Safety, Handling, and Storage

As a brominated organic intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is the ultimate authority, general precautions for this class of compounds should be observed.

  • Hazard Identification: Compounds of this type are often classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed, inhaled, or absorbed through the skin.[15][16][17]

  • Recommended Handling Procedures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid generating aerosols or dust.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

The purity and structural integrity of this compound are paramount to its successful use in research and development. This guide has outlined a systematic and logical approach to its purification and characterization. By understanding potential impurities from the synthetic route, employing a robust purification strategy involving extraction and column chromatography, and using a suite of orthogonal analytical techniques—including HPLC, NMR, and MS—a researcher can confidently establish a high-purity standard for this valuable chemical intermediate. This rigorous, self-validating workflow ensures the quality and reliability of the material, which is the foundation of reproducible and successful science.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:17117-21-4. Retrieved from [Link]

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  • ResearchGate. (n.d.). 4-Bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 3,5-DIBROMO-2-PYRONE. Retrieved from [Link]

  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
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  • MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 1-BROMO-1,3-DECADIYNE. Retrieved from [Link]

  • MDPI. (n.d.). (E)-4-(2-(7-Bromo-[1][6][15]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • Royal Society of Chemistry. (n.d.). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Bromo-3-ethoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-ethoxypyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. In the absence of extensive, publicly available empirical solubility data for this specific compound, this document establishes a robust theoretical solubility profile based on first principles of physical organic chemistry and an analysis of its constituent functional groups. Critically, this guide offers a detailed, field-proven experimental protocol for the systematic determination of both qualitative and semi-quantitative solubility in a range of common organic solvents. This protocol is designed to be a self-validating system, enabling researchers to generate reliable and reproducible data. Safety considerations, data interpretation, and potential confounding factors such as polymorphism are also discussed in depth. This guide is intended to be an essential resource for scientists and professionals, empowering them to make informed decisions in experimental design, reaction optimization, purification, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success. The ability to dissolve a compound in a suitable solvent system is a prerequisite for nearly every stage of the drug development pipeline, from initial synthesis and purification to formulation and ultimately, bioavailability.[1] Poor solubility can lead to significant hurdles, including difficulties in conducting homogeneous reactions, challenges in purification by crystallization, and the formulation of bioavailable drug products.

This compound is a heterocyclic compound that presents a unique combination of functional groups: a pyridine ring, a bromo substituent, and an ethoxy group. Each of these moieties contributes to the overall physicochemical character of the molecule, influencing its polarity, hydrogen bonding capacity, and ultimately, its solubility in various media. A thorough understanding of its solubility profile is therefore not merely academic but a critical necessity for any researcher intending to work with this compound. This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a rigorous, step-by-step methodology for its empirical determination.

Theoretical Solubility Profile of this compound

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle is rooted in the intermolecular forces at play between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The structure of this compound (C7H8BrNO, Molecular Weight: 202.05 g/mol ) offers several clues to its solubility.[3][4]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature. It possesses a lone pair of electrons, making it a hydrogen bond acceptor. This suggests a degree of solubility in protic solvents that can act as hydrogen bond donors. The aromatic nature of the ring also allows for π-π stacking interactions with other aromatic solvents.

  • The Bromo Substituent: The bromine atom is electronegative, contributing to the molecule's overall polarity. Halogenated hydrocarbons often exhibit good solubility in moderately polar to nonpolar solvents.[5]

  • The Ethoxy Group: The ether linkage in the ethoxy group contains a polar C-O bond and the oxygen atom can act as a hydrogen bond acceptor. However, the ethyl group is nonpolar and contributes to the lipophilicity of the molecule.

  • LogP Value: The predicted octanol-water partition coefficient (LogP) for this compound is approximately 2.24.[3][4] This positive value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting that the molecule is moderately lipophilic and will likely exhibit better solubility in organic solvents than in water.

Based on this analysis, a predicted qualitative solubility profile can be constructed:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh Solubility These solvents have large dipole moments and can effectively solvate the polar regions of the molecule. DMSO and DMF are excellent solvents for a wide range of organic compounds.
Polar Protic Methanol, EthanolGood to Moderate Solubility These solvents can engage in hydrogen bonding with the pyridine nitrogen and the ethoxy oxygen. The nonpolar hydrocarbon backbone of the solute will limit infinite solubility.
Moderately Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateGood Solubility These solvents offer a balance of polarity that can interact favorably with the various functional groups of the molecule without being strongly repelled by the nonpolar regions.
Nonpolar Aromatic Toluene, BenzeneModerate to Low Solubility Solubility in these solvents would be driven by van der Waals forces and potential π-π stacking with the pyridine ring. The polar functional groups may limit high solubility.
Nonpolar Aliphatic Hexane, HeptaneLow to Insoluble The significant polarity of the pyridine, bromo, and ethoxy groups will likely make the molecule poorly soluble in these highly nonpolar solvents.
Aqueous WaterInsoluble to Very Slightly Soluble The LogP value and the presence of a significant nonpolar hydrocarbon component suggest poor aqueous solubility.

The Impact of Solid-State Properties: A Note on Polymorphism

It is crucial for the researcher to recognize that the solubility of a solid is not solely dependent on its chemical structure but also on its crystalline form, a phenomenon known as polymorphism.[4] Different polymorphs of the same compound can exhibit significantly different lattice energies, which in turn affects their solubility and dissolution rates.[4] A more stable crystalline form will generally have a lower solubility. When determining the solubility of a compound like this compound, it is essential to be aware that the results may be specific to the particular crystalline form being tested. If the compound is sourced from different suppliers or synthesized under different conditions, it is possible that different polymorphs may be present, leading to variations in measured solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a systematic and reliable method for determining the qualitative and semi-quantitative solubility of this compound in a range of organic solvents. This procedure is designed to be robust and to minimize common sources of error.

Materials and Equipment
  • This compound (ensure high purity)

  • Selected organic solvents (analytical grade or higher)

  • Small glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated pipettes or micropipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvents used)

  • HPLC or UV-Vis spectrophotometer for quantitative analysis (optional)

Recommended Solvents for Testing

A diverse set of solvents should be chosen to probe the full range of intermolecular interactions. The following list provides a good starting point, categorized by polarity:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

  • Polar Protic: Methanol, Ethanol, Isopropanol

  • Moderately Polar: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF)

  • Nonpolar: Toluene, Hexane

Experimental Workflow Diagram

G cluster_prep Preparation cluster_solvation Solvation cluster_observation Observation & Classification cluster_quant Semi-Quantitative Analysis (Optional) prep1 Weigh 10 mg of This compound prep2 Add to a labeled vial prep1->prep2 solv1 Add 1 mL of solvent prep2->solv1 For each solvent solv2 Cap and vortex for 1 min solv1->solv2 solv3 Equilibrate at constant temperature (e.g., 25°C) for 24 hours with agitation solv2->solv3 obs1 Visually inspect for undissolved solid solv3->obs1 obs2 Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' obs1->obs2 quant1 Filter supernatant (0.22 µm syringe filter) obs2->quant1 If partially soluble or for precise data quant2 Dilute aliquot of filtrate quant1->quant2 quant3 Analyze by HPLC or UV-Vis quant2->quant3 quant4 Calculate concentration against a standard curve quant3->quant4 G cluster_hazard Hazard Identification cluster_control Control Measures cluster_response Emergency Response hazard1 Inferred Toxicity (Harmful/Irritant) control2 Administrative Controls: SOPs, Training hazard1->control2 control3 Personal Protective Equipment (PPE): Goggles, Gloves, Lab Coat hazard1->control3 hazard2 Solvent Flammability & Toxicity control1 Engineering Controls: Fume Hood hazard2->control1 hazard2->control2 hazard2->control3 hazard3 Potential for Inhalation & Dermal Exposure hazard3->control1 hazard3->control3 resp1 Spill Containment control1->resp1 resp3 Fire Extinguisher control1->resp3 resp2 First Aid (Eyes/Skin) control3->resp2

Caption: A logical framework for ensuring laboratory safety when handling this compound and organic solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating a theoretical analysis based on molecular structure with a detailed, practical experimental protocol, researchers are equipped with the necessary tools to confidently assess this critical physicochemical property. The emphasis on a systematic approach, from solvent selection to equilibration and analysis, ensures the generation of reliable and reproducible data. Furthermore, the detailed safety and handling procedures, derived from data on analogous compounds, provide a necessary foundation for safe laboratory practice. The insights and methodologies presented herein will empower drug development professionals to overcome solubility-related challenges, thereby accelerating the progression of promising compounds like this compound through the research and development pipeline.

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  • Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%. Scribd. Retrieved from [Link]

  • Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. Pharmaceutical Research, 24(11), 1957-1967. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hu, Y., et al. (2021). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ACS Omega, 6(48), 32585-32595. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical & Engineering Data, 66(10), 3635-3647. Retrieved from [Link]

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  • ResearchGate. (2018). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. ResearchGate. Retrieved from [Link]

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Introduction: The Role of 4-Bromo-3-ethoxypyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-3-ethoxypyridine

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a bromine atom, an ethoxy group, and the pyridine core—offers multiple reaction sites for building molecular complexity. The stability of such a key intermediate is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the safety and efficacy of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties and Inherent Stability Factors

Understanding the fundamental properties of this compound is the first step in designing an effective stability program. The molecule's reactivity is governed by the interplay of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the pyridine ring, which itself is a weakly basic heterocycle[1].

PropertyValue (Predicted/Reported)Implication for Stability & Handling
Molecular Formula C₇H₈BrNO[2][3]---
Molecular Weight 202.05 g/mol [2]---
Boiling Point 245.9 ± 20.0 °C (Predicted)[2][3]Low volatility at room temperature, but distillation requires care.
Flash Point 102.5 °C (Predicted)[2][3]Classified as a combustible liquid; must be kept from ignition sources.[4]
Density 1.449 ± 0.06 g/cm³ (Predicted)[2][3]Denser than water.
Appearance Typically a liquidVisual inspection for color change or precipitation is a simple stability check.

The presence of the pyridine nitrogen makes the compound susceptible to reactions with strong acids[5]. The C-Br bond can be a site for nucleophilic substitution or photodegradation, while the ether linkage could be susceptible to hydrolysis under harsh conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer likely degradation pathways based on its chemical structure. The primary environmental factors of concern are light, air (oxygen), heat, and moisture .

  • Oxidative Degradation: The pyridine ring, while relatively stable, can be susceptible to oxidation, especially in the presence of strong oxidizing agents[4][6]. This can lead to the formation of N-oxides or ring-opened byproducts.

  • Hydrolysis: The ethoxy group could undergo hydrolysis to form 4-Bromo-3-hydroxypyridine, particularly if exposed to acidic or basic conditions in the presence of water.

  • Photodegradation: Substituted pyridines can be light-sensitive[7]. UV radiation can provide the energy to cleave the Carbon-Bromine bond, leading to radical species and subsequent downstream reactions.

Main This compound Oxidation Oxidative Degradation (e.g., N-Oxide formation) Main->Oxidation Air / O₂ Strong Oxidizers Hydrolysis Hydrolysis (4-Bromo-3-hydroxypyridine) Main->Hydrolysis Moisture (H₂O) Acid / Base Photo Photodegradation (Radical Intermediates) Main->Photo Light / UV Heat

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

The primary goal of storage is to mitigate the environmental factors that promote degradation. The following protocols are synthesized from safety data sheets for this and structurally related compounds.

Core Storage Conditions

A multi-layered approach to storage is essential for maintaining long-term purity.

ParameterRecommendationRationale (The "Why")
Temperature Store in a cool place.[4][6][8][9]Reduces the rate of thermally induced degradation and lowers the vapor pressure of the combustible liquid.[4]
Atmosphere Keep container tightly closed.[4][6][8][10][11] Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage.[5][12]Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidative degradation.[13] A tight seal also contains flammable vapors.[10]
Light Protect from direct sunlight and UV sources.[7][8]Prevents photochemical reactions that can lead to decomposition.
Location Store in a dry, well-ventilated area away from incompatible materials.[4][6][8][11][14]Proper ventilation prevents the accumulation of potentially harmful or flammable vapors.[13] Segregation prevents accidental contact with incompatible chemicals.
Incompatible Materials
  • Strong Oxidizing Agents: Can react exothermically with the pyridine ring system.[4][6]

  • Strong Acids: Can react with the basic nitrogen of the pyridine ring.[5]

  • Heat and Ignition Sources: The material is combustible and its vapors can form explosive mixtures with air.[4][5][6][10][14] Keep away from open flames, hot surfaces, and sparks.[4][6][8]

Safe Handling Procedures

Safe handling is critical to both personnel safety and maintaining compound integrity.

  • Ventilation: Always handle in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[8][10][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][9][13]

  • Preventing Static Discharge: This compound is a combustible liquid. Use proper grounding and bonding procedures for containers during transfer to prevent ignition from static electricity.[5][10][14] Use non-sparking tools.[2][10]

  • Avoid Contamination: Use clean, dry glassware and equipment. Do not return unused material to the original container.

Framework for a Stability Assessment Study

To rigorously determine the shelf-life of this compound, a formal stability study is required. This involves subjecting the compound to controlled stress conditions and monitoring its purity over time using a validated, stability-indicating analytical method.

Experimental Workflow for Stability Testing

G cluster_0 1. Preparation cluster_1 2. Stress Conditions cluster_2 3. Analysis cluster_3 4. Evaluation Start Reference Standard (T=0 Analysis) Analysis Stability-Indicating HPLC (Purity & Degradants) Start->Analysis Sample Test Sample of This compound Thermal Thermal (e.g., 40°C, 60°C) Sample->Thermal Photo Photolytic (UV/Vis Light) Sample->Photo Hydro Hydrolytic (Acid/Base/Neutral pH) Sample->Hydro Oxidative Oxidative (e.g., H₂O₂) Sample->Oxidative Thermal->Analysis At defined time points Photo->Analysis At defined time points Hydro->Analysis At defined time points Oxidative->Analysis At defined time points Data Data Evaluation (Degradation Rate, Mass Balance) Analysis->Data End Determine Shelf-Life & Optimal Storage Conditions Data->End

Caption: Experimental workflow for a forced degradation and stability study.

Protocol: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is well-suited for separating the parent compound from potential degradation products.[15][16] The following is a robust starting point for method development.

Objective: To quantify the purity of this compound and detect any degradation products.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Autosampler and data acquisition software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (Verify with a UV scan of the main peak).

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute as needed to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation: This method must be validated according to ICH guidelines. The key is to demonstrate specificity, i.e., the ability to resolve the main peak from all peaks generated during forced degradation studies. Peak purity analysis using a DAD is essential to ensure the main peak is not co-eluting with a degradant.

Conclusion

This compound is a robust molecule when stored and handled correctly. Its primary vulnerabilities are exposure to strong oxidizing agents, excessive heat, and potentially light. The core principles for maintaining its long-term stability are exclusion of air and moisture, storage in a cool and dark environment, and segregation from incompatible materials. For applications requiring stringent purity control, the implementation of a formal stability testing program using a validated analytical method like HPLC is a non-negotiable component of quality assurance. Adherence to these guidelines will ensure the integrity of this critical synthetic intermediate, leading to more reliable and reproducible outcomes in research and development.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-ethoxypyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its unique structural features, combining a halogenated pyridine ring with an ethoxy group, make it a versatile reagent. However, as with many halogenated heterocyclic compounds, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for its safe handling in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established best practices for analogous compounds to ensure the well-being of researchers and the integrity of experimental work.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical characteristics of the substances being handled.

PropertyValueSource
Chemical Name This compoundECHEMI[1]
CAS Number 17117-21-4Chemsrc[2]
Molecular Formula C7H8BrNOChemsrc[2]
Molecular Weight 202.05 g/mol Chemsrc[2]
Boiling Point 245.9 °C at 760 mmHgChemsrc[2]
Flash Point 102.5 °CChemsrc[2]
Density 1.45 g/cm³Chemsrc[2]

Note: Some physical properties are predicted values.

Hazard Identification and GHS Classification (Inferred)

Pictograms:




Signal Word: Warning [3]

Inferred Hazard Statements (H-phrases):

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

Inferred Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]

  • P264: Wash skin thoroughly after handling. [4]

  • P270: Do not eat, drink or smoke when using this product. [4]

  • P271: Use only outdoors or in a well-ventilated area. [4]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention. [4]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [4]

  • P405: Store locked up. [4]

  • P501: Dispose of contents/container to an approved waste disposal plant. [3]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and robust engineering controls, is critical to minimize exposure risk.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended. It is advisable to double-glove for added protection. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A long-sleeved, chemical-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: In situations where a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_workflow Handling Workflow Eye_Face Eye/Face Protection (Goggles & Face Shield) Handling Handle Compound in Fume Hood Eye_Face->Handling Hand Hand Protection (Nitrile/Neoprene Gloves) Hand->Handling Body Body Protection (Chemical-Resistant Lab Coat) Body->Handling Respiratory Respiratory Protection (Fume Hood/Respirator) Respiratory->Handling Start Start: Assess Risks Start->Handling Proceed with Caution End End: Decontaminate & Dispose Handling->End Complete Task

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is fundamental to preventing accidents and ensuring the long-term stability of the compound.

Handling
  • Inert Atmosphere: While not explicitly stated for this compound, many pyridine derivatives are sensitive to air and moisture. Handling under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure, especially for long-term storage or sensitive reactions.

  • Avoidance of Incompatibles: Keep away from strong oxidizing agents and strong acids, as these may react exothermically or degrade the compound.[5]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

Spills
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[5] Water spray may be used to cool containers.

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Emergency_Response_Flowchart cluster_emergency Emergency Response Protocol cluster_actions Immediate Actions Incident Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation Incident->Assess Spill Spill Response Assess->Spill Spill Fire Fire Response Assess->Fire Fire Exposure Exposure Response Assess->Exposure Exposure PPE Don Appropriate PPE Spill->PPE Evacuate Evacuate & Alert Fire->Evacuate First_Aid Administer First Aid Exposure->First_Aid Contain Contain/Extinguish Evacuate->Contain Seek_Medical Seek Medical Attention Evacuate->Seek_Medical PPE->Contain Contain->Evacuate First_Aid->Seek_Medical

Caption: General workflow for emergency response.

Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[3]

Conclusion

While this compound is a valuable reagent in synthetic chemistry, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these stringent protocols lies in the inherent reactivity and potential toxicity of halogenated pyridine derivatives. A culture of safety, built on a foundation of scientific integrity and proactive risk assessment, is the most critical tool in any research endeavor.

References

  • ChemSafetyPro. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:17117-21-4. Retrieved from [Link]

  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

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The Versatile Reactivity of the C4-Bromine in 4-Bromo-3-ethoxypyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the bromine atom in 4-Bromo-3-ethoxypyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document elucidates the electronic factors governing the reactivity of the C4 position and details its application in a range of pivotal synthetic transformations. Core sections are dedicated to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution and the formation of organometallic intermediates. Each section provides a mechanistic rationale, field-proven experimental protocols adapted for this specific substrate, and expert insights into reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction: Understanding the Reactivity Profile

This compound is a valuable synthetic intermediate due to the strategic placement of its functional groups. The reactivity of the bromine atom at the C4 position is significantly influenced by the electronic properties of the pyridine ring and the adjacent ethoxy group.

The pyridine nitrogen acts as a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, rendering the ring electron-deficient. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, the C4 carbon atom bonded to the bromine is highly electrophilic and susceptible to both nucleophilic attack and oxidative addition by low-valent transition metals.[1]

The ethoxy group at the C3 position introduces a counteracting electron-donating effect through resonance (+M) and an electron-withdrawing inductive effect (-I). While the inductive effect is localized, the resonance donation can modulate the overall electron density of the ring. This electronic balance makes this compound a versatile substrate for a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl boronic acids (or their esters) with aryl halides.[2][3] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.

Mechanistic Rationale: The catalytic cycle commences with the oxidative addition of the this compound to a Pd(0) complex. This is followed by transmetalation of the organic moiety from the boron atom to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[4]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura cluster_cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Ar-Br (Substrate) transmetalation_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->transmetalation_complex R-B(OR)₂ / Base transmetalation_complex->pd0 product Product (Ar-R) transmetalation_complex->product Reductive Elimination catalyst_regen Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized protocol. Optimization of the catalyst, ligand, base, and solvent may be required for specific coupling partners.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Reagents/ConditionsRole
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Facilitates oxidative addition and reductive elimination
Ligand PPh₃, dppf, SPhos, XPhosStabilizes the Pd center and modulates reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OSolubilizes reactants and facilitates the reaction

Table 1. Common reagents and conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from aryl halides.[5][6] Given the prevalence of substituted aminopyridines in pharmaceuticals, this reaction is of high importance for derivatizing this compound.

Mechanistic Rationale: The mechanism mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.) in a dry Schlenk tube.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the mixture with stirring (typically 80-110 °C) for the required time (4-24 hours).

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(0) source for the catalytic cycle
Ligand BINAP, Xantphos, BrettPhosPromotes reductive elimination and prevents catalyst decomposition
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine for coordination to palladium
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvent to prevent side reactions

Table 2. Key components for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting complex furnishes the arylated alkyne and regenerates the Pd(0) catalyst.[11]

Diagram: Workflow for a Typical Cross-Coupling Reaction

Cross_Coupling_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Quench, and Extract reaction->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Base and Execution: Add a degassed amine base, such as triethylamine or diisopropylamine (2.0-3.0 eq.). Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic phase and concentrate.

  • Purification: Purify the product via flash chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring activates the C4 position for nucleophilic aromatic substitution (SₙAr), allowing for the direct displacement of the bromide by strong nucleophiles.[1] This pathway is often competitive with metal-catalyzed processes and can be favored under certain conditions.

Mechanistic Rationale: The SₙAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. Subsequent elimination of the bromide leaving group restores the aromaticity of the ring and yields the substituted product.[12][13]

Applicability and Conditions: This reaction is most effective with strong nucleophiles, such as alkoxides, thiolates, and amines, often at elevated temperatures. The presence of the electron-withdrawing pyridine nitrogen is crucial for activating the substrate towards this transformation.[14]

Experimental Protocol: General Procedure for SₙAr with Sodium Ethoxide

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal and excess dry ethanol, or commercially available, 1.5-2.0 eq.) in dry ethanol, add this compound (1.0 eq.).

  • Reaction Execution: Heat the mixture to reflux in a flask equipped with a condenser and a drying tube. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.

  • Extraction and Purification: Partition the residue between water and an organic solvent (e.g., dichloromethane). Separate the layers, dry the organic phase, and concentrate. Purify the crude product by chromatography or distillation.

Formation of Organometallic Intermediates

The bromine atom of this compound can be exchanged with a metal, such as lithium or magnesium, to generate highly reactive organometallic intermediates. These species act as potent nucleophiles or bases and can be trapped with various electrophiles.

Lithiation/Metal-Halogen Exchange

Treatment of this compound with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures can lead to a bromine-lithium exchange, forming 3-ethoxy-4-lithiopyridine. This intermediate is a powerful nucleophile.

Protocol Considerations: This reaction must be carried out under strictly anhydrous conditions at low temperatures (typically -78 °C) to prevent side reactions. The resulting organolithium species can be quenched with a wide range of electrophiles, such as aldehydes, ketones, CO₂, or alkyl halides, to introduce new functional groups at the C4 position.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal can be challenging due to the inherent basicity of the Grignard reagent and the presence of the pyridine ring.[15] However, under carefully controlled conditions, it is feasible.[16]

Protocol Considerations: Anhydrous solvents like THF or diethyl ether are essential.[17] Activation of the magnesium surface (e.g., with a crystal of iodine or 1,2-dibromoethane) is often necessary to initiate the reaction.[18] The resulting 3-ethoxy-4-pyridylmagnesium bromide can then be used in subsequent reactions with electrophiles.

Conclusion

This compound is a synthetically versatile building block, primarily due to the reactivity of its C4-bromine atom. This guide has outlined the principal transformations that can be effected at this position, including a suite of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the generation of organometallic reagents. The provided protocols, based on established methodologies for similar substrates, offer a robust starting point for researchers to explore the rich chemistry of this valuable intermediate. A thorough understanding of the underlying mechanistic principles is key to successfully applying and optimizing these reactions for the synthesis of complex target molecules in drug discovery and materials science.

References

  • NROChemistry. Sonogashira Coupling. [URL: https://nroer.info/chemistry/sonogashira-coupling/]
  • Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_320396653]
  • Wikipedia. (2023). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Wikipedia. (2023). Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [URL: https://nroer.info/chemistry/buchwald-hartwig-coupling-mechanism-examples/]
  • Oh, S., et al. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1-Br-with-various-amines_tbl2_337424614]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_The_Organic_Chemistry_of_Metals/20.
  • Wikipedia. (2023). Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. [URL: https://www.chemistrysteps.
  • Myers, A. G. (2014). The Suzuki Reaction. Harvard University. [URL: https://www.cs.mcgill.ca/~rwest/wikispeedia/wpcd/wp/s/Suzuki_reaction.htm]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [URL: https://www.acs.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [URL: https://chemistry.stackexchange.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [URL: https://myers.chemistry.harvard.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal_Catalyzed_Coupling_Reactions/26.02%3A_The_Suzuki-Miyaura_Coupling_Reaction]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [URL: https://labs.chem.ucsb.edu/lipshutz/lipshutz/pubs/194.pdf]
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [URL: https://www.youtube.
  • Chad's Prep. (2019). Nucleophilic Aromatic Substitutions. YouTube. [URL: https://www.youtube.
  • Smith, M. D., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5557755/]
  • ResearchGate. (2015). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [URL: https://www.researchgate.net/figure/Palladium-catalyzed-cross-coupling-reactions-of-compound-4-with-arylboronic-acids-a_tbl2_280562621]
  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0273]
  • Asghar, M. N., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150186/]
  • MacFarlane, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00122]
  • ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [URL: https://www.researchgate.net/publication/244464816_The_preparation_of_pyridine_derivatives_from_bromopyridines_by_means_of_the_Grignard_reaction_II]
  • ECHEMI. (n.d.). This compound. [URL: https://www.echemi.com/products/pd20160108-17117-21-4.html]
  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_I_-_Nucleophilic_Addition_to_the_Carbonyl_Group/19.08%3A_Grignard_and_Organolithium_Reagents]
  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [URL: https://www.mdpi.com/1420-3049/26/16/4971]
  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [URL: https://www.organic-chemistry.org/abstracts/lit/111868.shtm]
  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [URL: https://www.masterorganicchemistry.

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-ethoxypyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Aryl-3-ethoxypyridine Scaffolds

The 4-aryl-3-ethoxypyridine motif is a privileged scaffold in medicinal chemistry and materials science. The pyridine core, a bioisostere of a phenyl ring, imparts crucial properties such as improved solubility and metabolic stability, and provides a key hydrogen bond acceptor. Arylation at the 4-position allows for the exploration of a vast chemical space, enabling the fine-tuning of steric and electronic properties to optimize biological activity or material characteristics. The ethoxy group at the 3-position further modulates the electronic nature of the pyridine ring and can influence the conformation of the biaryl system. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for the synthesis of these valuable compounds, offering a robust and versatile route to C(sp²)–C(sp²) bond formation with broad functional group tolerance.[1][2] This document provides a comprehensive guide to the Suzuki coupling of 4-bromo-3-ethoxypyridine with a variety of arylboronic acids, offering detailed protocols, mechanistic insights, and practical considerations for successful synthesis and purification.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium center (the pyridyl and aryl groups) couple and are eliminated from the metal, forming the desired 4-aryl-3-ethoxypyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Intermediate_1 Ar-Pd(II)L2-Br (Pyridyl Complex) Transmetalation Transmetalation Intermediate_2 Ar-Pd(II)L2-Ar' (Di-organic Complex) Reductive_Elimination Reductive Elimination Product 4-Aryl-3-ethoxypyridine Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'B(OH)2 (Arylboronic Acid) Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific arylboronic acid used.

Protocol 1: Conventional Heating using Pd(PPh₃)₄

This protocol is a robust and widely applicable method for the Suzuki coupling of a variety of substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or three-necked round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) and Water (e.g., 9:1 ratio)

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and Cs₂CO₃ (1.0 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 4.5 mL of DMF and 0.5 mL of water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Arylboronic Acid - Catalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Conventional Heating (80-100 °C, 4-24 h) or Microwave Irradiation (120-150 °C, 10-30 min) Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench and Extract Monitoring->Quench Upon Completion Dry Dry and Concentrate Quench->Dry Purify Flash Column Chromatography Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization

Data Presentation: Expected Outcomes and Optimization Parameters

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common conditions and expected outcomes for the coupling of this compound with various arylboronic acids.

Arylboronic Acid (ArB(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (10:1)100890-98
4-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Dioxane/H₂O (4:1)100675-85
3-Thienylboronic acidPEPPSI-IPr (2)Cs₂CO₃ (2)DMF/H₂O (9:1)120 (MW)0.380-90
2-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)n-Propanol/H₂O (3:1)Reflux1670-80

Troubleshooting and Key Considerations

  • Low Yields:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a pre-catalyst that is activated in situ can be beneficial.

    • Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be problematic. Using a less protic solvent or anhydrous conditions with a fluoride source (e.g., KF) can mitigate this.

  • Homocoupling: The formation of biaryl products from the coupling of two arylboronic acid molecules can occur. This can often be suppressed by using a slight excess of the aryl halide and carefully controlling the reaction temperature.

  • Purification Challenges: The final product may contain residual catalyst and triphenylphosphine oxide (if using Pd(PPh₃)₄). Careful column chromatography is usually sufficient for removal. In some cases, a preliminary filtration through a pad of Celite can be helpful. For pyridine-containing compounds, purification by distillation is also a viable option.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-3-ethoxypyridine derivatives. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in drug discovery and materials science research.

References

  • Callum, J., & Lowary, T. L. (2001). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast number of biologically active molecules and marketed drugs.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial compounds.[2][3] Its broad substrate scope, functional group tolerance, and generally high yields have rendered it an indispensable tool for medicinal chemists and process development scientists.[4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-bromo-3-ethoxypyridine, a heteroaromatic building block of significant interest in the synthesis of novel therapeutics. The electron-rich nature of the pyridine ring, coupled with the potential for the pyridine nitrogen to coordinate with the palladium catalyst, presents unique challenges that necessitate careful optimization of reaction conditions. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for the coupling of this compound with both primary and secondary amines, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Aryl Halide Complex (L)2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination HNR'R'' Pd(II)_Amido_Complex Pd(II) Amido Complex (L)2Pd(Ar)(NR'R'') Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2 Catalyst Regeneration

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate.[5]

2. Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex and the conjugate acid of the base. The choice of base is critical and can significantly influence the reaction rate and outcome.[7]

3. Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the palladium(II) amido complex. This step forms the new C-N bond and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Key Considerations for the Amination of this compound

The successful amination of this compound requires careful consideration of several key reaction parameters:

  • Catalyst and Ligand Selection: The choice of the phosphine ligand is paramount for achieving high catalytic activity and selectivity. For electron-rich and potentially coordinating heteroaryl halides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often preferred.[8] These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step, and their steric bulk can facilitate the reductive elimination. The use of pre-formed palladium-ligand complexes (precatalysts) can also enhance reproducibility and catalytic efficiency.

  • Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[9] The choice of base can also be influenced by the pKa of the amine and the presence of base-sensitive functional groups on the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are generally used for Buchwald-Hartwig aminations.[6] The solubility of the reagents and the reaction temperature are key factors in solvent selection.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific amine and the catalyst system employed.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Charge flask with: - Pd precatalyst - Ligand (if not using precatalyst) - Base - this compound - Amine Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Reagents->Inert_Atmosphere Solvent Add anhydrous solvent Inert_Atmosphere->Solvent Heating Heat to desired temperature (e.g., 100 °C) with stirring Solvent->Heating Monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Quenching Cool to room temperature and quench with water Monitoring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc) Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4), filter, and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound218.06218 mg1.01.0
Benzylamine107.15129 mg (126 µL)1.21.2
XPhos Pd G3868.4717.4 mg0.020.02
Sodium tert-butoxide96.10135 mg1.41.4
Anhydrous Toluene-5 mL--

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 (17.4 mg, 0.02 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and this compound (218 mg, 1.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add benzylamine (126 µL, 1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-ethoxypyridin-4-amine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound218.06218 mg1.01.0
Morpholine87.12105 mg (105 µL)1.21.2
RuPhos Pd G3848.4817.0 mg0.020.02
Lithium bis(trimethylsilyl)amide (LiHMDS)167.33234 mg1.41.4
Anhydrous Dioxane-5 mL--

Procedure:

  • In a glovebox, charge a dry Schlenk flask equipped with a magnetic stir bar with RuPhos Pd G3 (17.0 mg, 0.02 mmol) and lithium bis(trimethylsilyl)amide (234 mg, 1.4 mmol).

  • Outside the glovebox, add this compound (218 mg, 1.0 mmol) to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3-ethoxypyridin-4-yl)morpholine.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh batch of catalyst/precatalyst- Ensure all glassware is oven-dried and solvents are anhydrous- Screen alternative bulky biarylphosphine ligands (e.g., BrettPhos) and bases (e.g., K3PO4, Cs2CO3)
Formation of side products (e.g., hydrodehalogenation) - Reaction temperature too high- Unsuitable ligand- Lower the reaction temperature- Switch to a more sterically hindered ligand to promote reductive elimination over competing pathways
Incomplete reaction - Insufficient reaction time- Catalyst deactivation- Extend the reaction time- Increase the catalyst loading slightly (e.g., to 3-5 mol%)

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of N-substituted 3-ethoxy-4-aminopyridines. The successful application of this reaction to the challenging this compound substrate hinges on the judicious selection of a suitable palladium catalyst system, base, and solvent. The protocols outlined in this application note, utilizing modern bulky biarylphosphine ligands, provide a solid foundation for researchers to access a diverse range of valuable aminopyridine derivatives. Through careful execution and, where necessary, systematic optimization, the Buchwald-Hartwig amination can be a reliable and efficient tool in the synthetic chemist's arsenal for accelerating drug discovery and development programs.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides using bulky biarylmonophosphine ligands. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Viciu, M. S., Kissling, R. M., Stevens, E. D., & Nolan, S. P. (2002). A new class of palladium catalysts for C− C and C− N cross-coupling reactions: the use of N-heterocyclic carbene ligands. Organic letters, 4(13), 2229-2232. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). A simple, modular, and general catalyst for the amination of aryl halides. Journal of the American Chemical Society, 128(43), 13056-13057. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct effects of catalyst and base on the arylation of primary and secondary amines. Journal of the American Chemical Society, 129(25), 7894-7907. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 112(4), 2177-2250. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon− nitrogen bond formation: The first efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-3-ethoxypyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is of paramount importance. This compound (CAS: 17117-21-4) has emerged as a highly valuable and versatile building block.[1] Its pyridine core is a common motif in pharmacologically active compounds, while the ethoxy group modulates electronic properties and solubility. The bromine atom at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of carbon- and nitrogen-based substituents.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synthetic tool.

The Mechanistic Core: A Universal Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, are unified by a common mechanistic pathway.[2][3] The cycle typically involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states. Understanding this fundamental process is crucial for troubleshooting and optimizing reactions.

The three cornerstone steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is introduced. In a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[4] In a Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[5]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Ar-Pd(II)(Br)L₂ Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)(R)L₂ OA->TM Transmetalation (M-R) or Migratory Insertion (Alkene) TM->Pd0 Reductive Elimination (Ar-R) ArR Product (Ar-R) TM->ArR ArBr This compound (Ar-Br) ArBr->OA MR Coupling Partner (e.g., R-B(OH)₂, Alkene, Amine) MR->TM

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, typically boronic acids or esters.[6][7] Its tolerance for a wide range of functional groups and the generally non-toxic nature of the boron reagents make it a cornerstone of modern synthesis.[4]

Mechanism Insights

The Suzuki reaction follows the general catalytic cycle, with the key "transmetalation" step involving an organoboron species. A base (e.g., K₂CO₃, K₃PO₄) is essential; it activates the organoboron compound by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6][8]

Suzuki_Mechanism Pd0 Pd(0) OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R OA->TM Transmetalation TM->Pd0 Reductive Elimination (Ar-R) Boron R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Boron->OA

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-Aryl-3-ethoxypyridine

This protocol is a general procedure adapted from established methods for Suzuki couplings with bromo-heterocycles.[9][10][11]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Toluene and Water (or 1,4-Dioxane and Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-ethoxypyridine.

Coupling PartnerBaseCatalyst LoadingTemp (°C)Typical Yield (%)
Phenylboronic acidK₂CO₃3 mol%9085-95
4-Methoxyphenylboronic acidK₃PO₄3 mol%8580-92
3-Thienylboronic acidK₂CO₃5 mol%10075-88

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans stereoselectivity.[5][12] This reaction is a powerful method for constructing complex olefinic structures.

Mechanism Insights

The Heck reaction mechanism deviates from the Suzuki cycle after oxidative addition.[13] Instead of transmetalation, the alkene coordinates to the Pd(II) complex and undergoes a syn-migratory insertion into the Pd-aryl bond. The final product is formed after a β-hydride elimination step, which regenerates the Pd(0) catalyst in the presence of a base.[5][14]

Heck_Mechanism Pd0 Pd(0) OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition (Ar-Br) MI Alkene Insertion Complex OA->MI Migratory Insertion BHE β-Hydride Elimination Complex MI->BHE Rotation BHE->Pd0 β-Hydride Elimination + Base Alkene Alkene Alkene->OA

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol: Synthesis of 4-Vinyl-3-ethoxypyridine Derivatives

This general protocol is based on standard Heck reaction conditions for aryl bromides.[15][16]

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine [PPh₃]

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

  • Setup: In a sealed tube or pressure vessel, combine this compound (1.0 mmol, 1.0 eq.), the alkene (1.5 mmol, 1.5 eq.), the base (Et₃N, 1.5 mmol, 1.5 eq.), and the phosphine ligand (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Catalyst Addition: Add the palladium precursor, Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Chromatography: Purify the crude product by column chromatography on silica gel.

Coupling PartnerLigandBaseTemp (°C)Typical Yield (%)
StyrenePPh₃Et₃N11070-85
n-Butyl acrylateP(o-tol)₃K₂CO₃12075-90
4-VinylpyridinePPh₃Et₃N11065-80

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing direct access to valuable aryl-alkyne structures.[17] The reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt.[18]

Mechanism Insights

The Sonogashira reaction involves two interconnected catalytic cycles.[17] The palladium cycle proceeds via oxidative addition and reductive elimination. The copper cycle's role is to react with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to the palladium center.[18][19]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br Pd0->OA Oxidative Add. OA->Pd0 Reductive Elim. (Ar-C≡CR) CuX Cu(I)X CuC Cu(I)-C≡CR CuX->CuC CuC->OA CuC->CuX Transmetalation Alkyne H-C≡CR + Base Alkyne->CuX

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 4-Alkynyl-3-ethoxypyridine

This protocol is adapted from procedures used for other bromo-heterocycles.[9][19]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene or THF (anhydrous)

Procedure:

  • Setup: To a dry Schlenk flask under argon, add this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.1 mmol, 1.1 eq.).

  • Solvent & Base: Add anhydrous Toluene (5 mL) and Triethylamine (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Reaction: Stir the mixture at room temperature to 50 °C for 6-20 hours. The formation of triethylammonium bromide salt is often observed as a precipitate.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the residue by column chromatography on silica gel to afford the pure product.

Coupling PartnerPd CatalystTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂RT1285-95
1-HexynePdCl₂(PPh₃)₂50880-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂RT2090-98

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[20][21] This method has largely replaced harsher classical methods for synthesizing aryl amines.[20]

Mechanism Insights

The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos) are critical.[22][23] They promote the crucial reductive elimination step and prevent catalyst decomposition. The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine and form the palladium-amido complex that precedes reductive elimination.[20][24]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition (Ar-Br) Amido [Ar-Pd(II)-NR₂]L₂ OA->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination (Ar-NR₂) Amine HNR₂ + NaOtBu Amine->OA

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of 4-Amino-3-ethoxypyridine Derivatives

This protocol is based on established procedures for the amination of bromopyridines.[24][25]

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (±)-BINAP or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Setup: In a glovebox or under a strict argon atmosphere, charge a Schlenk flask with NaOtBu (1.4 mmol, 1.4 eq.).

  • Catalyst Precursor: In the same flask, add the palladium source, Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd), and the ligand (e.g., BINAP, 0.02-0.04 mmol, 2-4 mol%).

  • Reagents: Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).

  • Solvent: Add anhydrous, degassed Toluene (5 mL).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C for 4-18 hours, until TLC or LC-MS indicates full consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding water. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Chromatography: Purify the product by column chromatography on silica gel.

Coupling PartnerLigandBaseTemp (°C)Typical Yield (%)
MorpholineBINAPNaOtBu10080-95
AnilineXantPhosNaOtBu11075-90
BenzylamineBINAPNaOtBu9070-85

General Experimental Workflow

A successful cross-coupling experiment relies on careful execution of each step, from setup to purification. The following workflow is broadly applicable to all the reactions described.

Experimental_Workflow Setup Inert Atmosphere Setup (Argon flush, dry glassware) Reagents Charge Reagents (Substrate, Coupling Partner, Base) Setup->Reagents Catalyst Add Catalyst System (Pd source + Ligand) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purify Dry & Concentrate Workup->Purify Chromatography Column Chromatography Purify->Chromatography

Caption: A standard experimental workflow for cross-coupling reactions.

Conclusion

This compound is a powerful synthetic intermediate whose utility is fully realized through palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate a diverse library of substituted pyridine derivatives. The choice of catalyst, ligand, base, and solvent is critical for success, and the protocols provided here serve as a robust starting point for developing novel molecules for applications in drug discovery, agrochemicals, and materials science.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2015). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Columbia University. (2014). The Suzuki Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. [PDF]. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Retrieved from [Link]

  • MDPI. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Retrieved from [Link]

  • MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 4-Bromo-3-ethoxypyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Advantage of 3-Ethoxy Substitution

In the landscape of modern oncology and immunology, small molecule kinase inhibitors represent a cornerstone of targeted therapy. Their efficacy hinges on the precise molecular architecture that enables high-affinity binding to the ATP pocket of a target kinase, often outcompeting the endogenous ATP ligand. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are privileged scaffolds due to their ability to form critical hydrogen bonds with the kinase "hinge" region, mimicking the adenine core of ATP.

The pyridine ring, in particular, is a common motif in numerous approved kinase inhibitors. However, simple pyridine scaffolds often require further substitution to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This is where strategically functionalized building blocks like 4-Bromo-3-ethoxypyridine become invaluable.

This technical guide details the application of this compound as a versatile synthon for constructing potent kinase inhibitors. We will explore its utility in cornerstone palladium-catalyzed cross-coupling reactions and discuss the causal-mechanistic rationale for its use, focusing on how the specific arrangement of its functional groups—the reactive bromine handle, the pyridine nitrogen, and the modulating ethoxy group—contributes to the development of next-generation therapeutics.

Why this compound? A Chemist's Perspective

The value of this building block lies in the orthogonal reactivity of its key features:

  • The 4-Bromo Position: The bromine atom serves as a robust and versatile handle for introducing molecular complexity. It is an ideal participant in a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile formation of C-C and C-N bonds, respectively, which are fundamental linkages in the core structures of most kinase inhibitors.

  • The Pyridine Nitrogen: This nitrogen atom is a key pharmacophoric element. It can act as a hydrogen bond acceptor, enabling the crucial interaction with the kinase hinge region. Its basicity and position relative to the other substituents can be fine-tuned to optimize this binding.

  • The 3-Ethoxy Group: This is arguably the most strategic feature. The ethoxy group exerts a significant electronic and steric influence.

    • Electronic Modulation: As an electron-donating group, it can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding capability.

    • Steric Guidance: It provides steric bulk adjacent to the pyridine nitrogen, which can enforce a specific conformation upon the final molecule. This "conformational lock" can be critical for fitting into a specific kinase active site, thereby enhancing selectivity.

    • Solubility and Metabolism: The ethoxy group can improve the physicochemical properties of the final inhibitor, potentially enhancing solubility and providing a "soft spot" for metabolism, which can be advantageous for pharmacokinetic profiles. Studies on the structure-activity relationship (SAR) of related kinase inhibitors have shown that such alkoxy groups can lead to potent and selective compounds.[1][2]

Core Synthetic Strategies & Protocols

The primary utility of this compound is realized through palladium-catalyzed cross-coupling reactions. Below, we provide detailed, self-validating protocols for two of the most critical transformations in kinase inhibitor synthesis.

Workflow Overview: A Modular Approach to Kinase Inhibitor Synthesis

The following diagram illustrates a common, modular workflow for synthesizing a kinase inhibitor library using this compound as a key starting material. This strategy allows for late-stage diversification, enabling the rapid exploration of structure-activity relationships.

G cluster_0 Part A: Hinge Binder Synthesis cluster_1 Part B: Scaffold Elaboration cluster_2 Part C: Final Coupling & Diversification A1 This compound A2 Buchwald-Hartwig Amination (Protocol 1) A1->A2 A3 4-Amino-3-ethoxypyridine Derivative (Key Intermediate) A2->A3 B2 Nucleophilic Aromatic Substitution (SNAr) A3->B2 B1 Heterocyclic Core (e.g., 2,4-dichloropyrimidine) B1->B2 B3 Intermediate Scaffold B2->B3 C1 Suzuki-Miyaura Coupling (Protocol 2) B3->C1 C2 Final Kinase Inhibitor C1->C2 C3 Diverse Aryl/Heteroaryl Boronic Acids C3->C1 caption General Synthetic Workflow.

Caption: Modular workflow for kinase inhibitor synthesis.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of this compound with a primary amine, a common step to link the pyridine "hinge-binder" to a core scaffold or a linking element. The Buchwald-Hartwig amination is a powerful method for this transformation, offering high functional group tolerance and broad substrate scope.[3][4]

Objective: To synthesize N-(aryl)-3-ethoxy-pyridin-4-amine, a key intermediate for further elaboration.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Amine (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the chosen amine, and Cesium Carbonate.

  • Catalyst Preparation: In a separate, dry vial, pre-mix the Pd(OAc)₂ and Xantphos ligand. Add a small amount of the anhydrous dioxane and stir for 5-10 minutes until a homogeneous catalyst solution forms. The use of a pre-formed catalyst or a well-defined ligand is crucial for reproducibility.[5]

  • Initiation: Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the reagents, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-substituted 4-amino-3-ethoxypyridine derivative.

Trustworthiness Check (Self-Validation):

  • Color Change: The reaction mixture will typically change color (e.g., to a dark brown or black), indicating the formation of the active Pd(0) species.

  • LC-MS Analysis: A successful reaction will show a new peak with the expected mass-to-charge ratio (m/z) for the coupled product and the disappearance of the starting materials.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the purified product should confirm the structure, showing characteristic shifts for the newly formed C-N bond and the disappearance of the C-Br bond.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis due to its mild conditions and exceptional functional group tolerance.[6][7][8] This protocol details the coupling of a bromopyridine-containing intermediate with a boronic acid or ester to install a solubilizing group or a moiety that targets a secondary binding pocket.

Objective: To couple an aryl or heteroaryl group to the pyridine ring of a kinase inhibitor scaffold.

Materials:

  • Bromo-substituted pyridine intermediate (e.g., from Protocol 1, further elaborated) (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-substituted pyridine intermediate, the boronic acid/ester, and potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. This catalyst is often preferred for heteroaromatic couplings due to its robustness.

  • Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C under a positive pressure of argon. Monitor the reaction by LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Parameter Buchwald-Hartwig Amination Suzuki-Miyaura Coupling
Bond Formed Carbon-Nitrogen (C-N)Carbon-Carbon (C-C)
Key Reagents Amine, Strong Base (e.g., Cs₂CO₃)Boronic Acid/Ester, Base (e.g., K₂CO₃)
Typical Catalyst Pd(OAc)₂ / XantphosPd(dppf)Cl₂
Solvent System Anhydrous Organic (e.g., Dioxane)Organic / Aqueous Mixture
Typical Temp. 100-110 °C80-90 °C

Application in Kinase Inhibitor Design: A Case Study

To illustrate the principles discussed, let's consider the design of a hypothetical inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology.[7][9] Many EGFR inhibitors feature a core scaffold (like quinazoline or pyrimidine) that binds to the kinase hinge, and a substituted aniline moiety that occupies the ATP binding site.

Our hypothetical inhibitor will use the 4-amino-3-ethoxypyridine moiety as the hinge-binding element.

Targeted Signaling Pathway: EGFR

Dysregulation of the EGFR signaling pathway is a driver for many cancers. Small molecule inhibitors block the ATP binding site, preventing autophosphorylation and downstream signaling that leads to cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor This compound -derived Inhibitor Inhibitor->EGFR Blocks ATP Site ATP ATP ATP->EGFR Binds ADP ADP RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway P->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation caption EGFR Signaling Inhibition.

Caption: Inhibition of the EGFR signaling cascade.

Conclusion and Future Outlook

This compound is a highly valuable and strategic building block for the synthesis of modern kinase inhibitors. Its pre-installed functionality allows medicinal chemists to leverage powerful and reliable palladium-catalyzed reactions to rapidly assemble complex molecules. The 3-ethoxy group, in particular, offers a sophisticated tool for modulating the electronic, steric, and physicochemical properties of the final compound, providing a clear path to optimizing potency, selectivity, and pharmacokinetics. The protocols and strategies outlined in this document provide a robust framework for researchers and drug development professionals to effectively incorporate this versatile synthon into their discovery programs, accelerating the development of the next generation of targeted therapies.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. [Link]

  • Compounds and compositions as protein kinase inhibitors. (2016).
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  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed. [Link]

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (2000). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). PubMed. [Link]

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  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. (1997).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). RSC Publishing. [Link]

  • Synthesis of new EGFR inhibitors strategy. (2023). ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PubMed Central. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. [Link]

  • Synthesis and identification of[1][6]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (2005). PubMed. [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2020). PubMed Central. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. (2018). PubMed. [Link]

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Application Notes & Protocols: 4-Bromo-3-ethoxypyridine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs due to its unique electronic properties and ability to engage in crucial biological interactions.[1][2] This guide focuses on 4-Bromo-3-ethoxypyridine, a strategically substituted building block designed for efficient molecular assembly. We provide an in-depth analysis of its reactivity, focusing on palladium-catalyzed cross-coupling reactions, and deliver detailed, field-proven protocols for its application in synthesizing advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in drug discovery and development programs.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a ubiquitous motif in biologically active molecules, prized for its ability to act as a hydrogen bond acceptor and its capacity for π–π stacking interactions with biological targets.[1] The strategic placement of substituents on the pyridine ring allows medicinal chemists to meticulously modulate a compound's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.[1]

This compound (CAS No: 17117-21-4) emerges as a particularly valuable intermediate.[3] Its structure offers two distinct points for synthetic elaboration:

  • The C4-Bromine: The bromine atom serves as a highly reliable handle for transition-metal-catalyzed cross-coupling reactions, a pillar of modern organic synthesis. Its reactivity is well-established for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The C3-Ethoxy Group: This electron-donating group modulates the electronic character of the pyridine ring, influencing the reactivity at other positions. It also provides a steric and lipophilic contribution that can be crucial for optimizing the pharmacokinetic profile (ADME) of a final drug candidate.

This combination of a reactive handle and a modulating functional group makes this compound an efficient starting point for building molecular complexity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 17117-21-4[4]
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [3]
Boiling Point (Predicted) 245.9 ± 20.0 °C[3]
Density (Predicted) 1.449 ± 0.06 g/cm³[3]
Appearance Liquid (Typical)[5]

Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The two most powerful and widely used transformations in this context are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

G reagent This compound (Versatile Building Block) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) reagent->suzuki Pd Catalyst R-B(OH)₂ Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) reagent->buchwald Pd Catalyst R₂NH Base biaryl 4-Aryl-3-ethoxypyridines (e.g., Kinase Inhibitor Scaffolds) suzuki->biaryl arylamine 4-Amino-3-ethoxypyridines (e.g., GPCR Ligand Scaffolds) buchwald->arylamine

Caption: Key synthetic routes using this compound.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.[6]

Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7]

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the C-Br bond of this compound. This is typically the rate-limiting step. The reactivity order for halides is I > Br > OTf >> Cl.[6][8]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7]

The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[9]

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add this compound, Boronic Acid, Base prep2 Add Solvent (e.g., Dioxane/Water) prep1->prep2 prep3 Degas with N₂ or Ar (Critical for Catalyst Stability) prep2->prep3 react1 Add Pd Catalyst (e.g., Pd(PPh₃)₄) prep3->react1 react2 Heat to Reaction Temp (e.g., 90 °C) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify (e.g., Column Chromatography) workup3->workup4

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 3-Ethoxy-4-phenylpyridine

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Table 2: Example Suzuki-Miyaura Coupling Conditions
Boronic Acid/EsterBaseCatalyst (mol%)SolventTemp (°C)Typical Yield
Phenylboronic AcidK₂CO₃Pd(PPh₃)₄ (3-5%)Dioxane/H₂O90>85%
4-Methoxyphenylboronic AcidK₃PO₄Pd(dppf)Cl₂ (3%)Toluene/H₂O100>90%
Pyridine-3-boronic acid pinacol esterCsFSPhos Pd G2 (2%)2-MeTHF80>80%
Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The formation of an aryl-amine bond is one of the most frequent reactions in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for this transformation, overcoming the limitations of classical methods.[10]

Causality & Mechanistic Insight: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle, but with distinct features.

  • Oxidative Addition: As with the Suzuki coupling, a Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex.[11] This step is crucial and often dictates the success of the reaction.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10] The use of sterically hindered ligands is known to accelerate this final, product-forming step.[11]

G start Assemble Reactants (Glovebox Recommended) reagents This compound Amine Coupling Partner Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) start->reagents catalyst Add Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ + XPhos) reagents->catalyst reaction Heat Under Inert Atmosphere (e.g., 100 °C) catalyst->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Chromatography/Crystallization) workup->purify product Final Aryl-Amine Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: Synthesis of N-benzyl-3-ethoxy-pyridin-4-amine

This protocol describes a representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.08 equiv)

  • Anhydrous Toluene

Procedure:

  • Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere, preferably in a glovebox.

  • In a glovebox, add sodium tert-butoxide to an oven-dried reaction vial.

  • Add the Pd₂(dba)₃ and XPhos ligand.

  • Add this compound, followed by anhydrous toluene and finally benzylamine.

  • Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude residue by flash column chromatography to obtain the product.

Table 3: Example Buchwald-Hartwig Amination Conditions
AmineBaseCatalyst SystemSolventTemp (°C)Typical Yield
AnilineNaOt-BuPd(OAc)₂ / RuPhosToluene100>90%
MorpholineK₃PO₄XPhos Pd G3t-Amyl alcohol110>85%
Ammonia (as LHMDS)LiHMDSPd(OAc)₂ / BrettPhosDioxane100>75%

Safety & Handling

As a professional researcher, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.

  • Chemical Hazards:

    • This compound: While specific data is limited, related bromopyridines are known to be irritants to the skin, eyes, and respiratory system.[5][12] Handle in a well-ventilated fume hood. Avoid inhalation and direct contact.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium carbonate and phosphate are irritants.

    • Solvents: Toluene and dioxane are flammable and have associated health risks.[13]

  • Handling: Reactions, especially Buchwald-Hartwig aminations, should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure reproducibility.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and predictable introduction of aryl, heteroaryl, and amino substituents. The protocols and insights provided herein demonstrate the practical utility of this reagent, empowering chemists to accelerate the design and synthesis of next-generation therapeutics.

References

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Vertex AI Search Grounding Service.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C
  • This compound | CAS#:17117-21-4. Chemsrc.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • This compound Formula. ECHEMI.
  • SAFETY DATA SHEET for 3-BROMO-4-METHYLPYRIDINE. Fisher Scientific.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Buchwald–Hartwig amin
  • SAFETY DATA SHEET for 3-Bromopyridine. Fisher Scientific.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • SAFETY DATA SHEET for 4-Bromopyridine hydrochloride. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Ethoxypyridine. Sigma-Aldrich.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Buchwald-Hartwig amin
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd..
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Pyridine series intermedi
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Medium.
  • Method for preparing 3-bromo-4-methylpyridine.
  • 5-Bromo-3-ethoxy-2-methoxypyridine. Benchchem.

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Pyridine Functionalization

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, is celebrated for its operational simplicity and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules. Its applications are particularly profound in the fields of drug discovery, natural products synthesis, and materials science, where the resulting arylalkyne moieties serve as critical structural motifs.[2]

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The targeted functionalization of the pyridine ring is therefore a central theme in medicinal chemistry. 4-Bromo-3-ethoxypyridine represents a valuable building block, offering a handle for C-C bond formation at the 4-position. The ethoxy group at the 3-position can influence the electronic properties of the pyridine ring and provide a steric and electronic handle for further molecular recognition in biological systems. This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of this compound with terminal alkynes, drawing upon established methodologies for structurally similar bromopyridines.[2] We will delve into the causality behind each experimental choice, ensuring a robust and reproducible procedure for researchers in drug development and synthetic chemistry.

Materials and Reagents

A comprehensive list of materials and reagents required for the Sonogashira coupling of this compound is provided below. All reagents should be of high purity and handled in accordance with their respective Safety Data Sheets (SDS).

Reagent/Material Grade Supplier Notes
This compound≥95%Commercially AvailableStore in a cool, dry place.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailableEnsure dryness. Distill if necessary.
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]Catalyst GradeCommercially AvailableHighly efficient palladium source.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand for the palladium catalyst.
Copper(I) Iodide (CuI)≥98%Commercially AvailableCo-catalyst. Use a fresh bottle.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableServes as both base and solvent.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableAnhydrous solvent.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepared in-houseFor reaction quenching.
Brine (Saturated aqueous NaCl)N/APrepared in-houseFor washing during workup.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Inert Gas (Argon or Nitrogen)High PurityGas SupplierFor maintaining an inert atmosphere.
Round-bottom flaskN/AGlassware SupplierOven-dried before use.
Magnetic stirrer and stir barN/ALab Equipment Supplier
CondenserN/AGlassware Supplier
Heating mantle or oil bathN/ALab Equipment Supplier
Schlenk line or balloon setupN/ALab Equipment SupplierFor inert atmosphere.
Thin Layer Chromatography (TLC) platesSilica gel coatedCommercially AvailableFor reaction monitoring.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

The palladium(0) species undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium(II) complex to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst.[3]

Experimental Protocol: Step-by-Step Guide

This protocol is adapted from a highly efficient procedure for the Sonogashira coupling of 2-amino-3-bromopyridines, which are structurally analogous to this compound.[2]

1. Reaction Setup:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃, 0.05 mmol, 5.0 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5.0 mol%).

  • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium(0) species and the undesired oxidative homocoupling of the alkyne (Glaser coupling).[4]

  • Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe. Stir the mixture at room temperature for 15-20 minutes until the catalyst and ligand are fully dissolved.

2. Addition of Reagents:

  • To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Finally, add anhydrous triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) dropwise. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and can also serve as a solvent.[1]

3. Reaction Conditions:

  • Immerse the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot from the reaction mixture with a capillary tube and spot it on a TLC plate, eluting with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. The disappearance of the starting material (this compound) indicates the completion of the reaction.

4. Work-up and Purification:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-ethoxy-4-alkynylpyridine.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd(CF₃COO)₂, PPh₃, CuI to flask - Purge with inert gas - Add anhydrous DMF start->setup reagents Reagent Addition: - Add this compound - Add terminal alkyne - Add triethylamine setup->reagents reaction Reaction: - Heat to 100 °C - Stir for 3-6 hours - Monitor by TLC reagents->reaction workup Work-up: - Cool to room temperature - Quench with NH₄Cl(aq) - Extract with EtOAc reaction->workup purification Purification: - Dry with Na₂SO₄ - Concentrate in vacuo - Flash column chromatography workup->purification product Pure Product purification->product

Caption: A streamlined workflow for the Sonogashira coupling of this compound.

Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their remedies.

Problem Potential Cause Solution
No or low conversionInactive catalystUse fresh palladium and copper catalysts. Ensure proper storage under inert atmosphere.
Poor quality reagentsUse anhydrous solvents and freshly distilled triethylamine. Purify starting materials if necessary.
Insufficient temperatureFor less reactive bromides, a higher temperature may be required. However, be cautious of decomposition.[5]
Formation of alkyne homocoupling (Glaser) productPresence of oxygenEnsure the reaction is set up under a strictly inert atmosphere. Degas the solvent thoroughly.[4]
Excess copper catalystReduce the amount of CuI or consider a copper-free Sonogashira protocol.[1]
Decomposition of catalyst (black precipitate)Impurities in reagents or solventUse high-purity, anhydrous reagents and solvents.
Inappropriate solventSome solvents can promote the formation of palladium black. If using THF, consider switching to DMF or toluene.

Safety Precautions

The Sonogashira coupling involves the use of hazardous materials. It is imperative to adhere to strict safety protocols.

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Palladium Catalysts: Palladium compounds can be flammable solids and may cause irritation upon contact. Handle in a well-ventilated area or fume hood, and wear appropriate PPE.[5] Tetrakis(triphenylphosphine)palladium(0), another common catalyst, is a suspected carcinogen and mutagen.[7]

  • Copper(I) Iodide: Harmful if swallowed or inhaled and can cause skin and eye irritation. Avoid creating dust.

  • Triphenylphosphine (PPh₃): Toxic if swallowed and can cause skin irritation and serious eye damage. Handle with care in a fume hood.

  • Terminal Alkynes: Many terminal alkynes are volatile and flammable. Handle in a well-ventilated area, away from ignition sources.

  • Solvents and Bases (DMF, Triethylamine): These are flammable and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.[8]

References

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Tulane University. (n.d.). Chemical Safety. Office of Environmental Health and Safety (OEHS). Available at: [Link]

  • UCLA. (2017). Standard Operating Procedure: Palladium. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

Sources

Synthesis of substituted pyridines using 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Pyridines Utilizing 4-Bromo-3-ethoxypyridine as a Versatile Building Block

Authored by: A Senior Application Scientist

Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an indispensable component in the rational design of novel therapeutics targeting a wide spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADMET).[4]

Among the myriad of available pyridine-based starting materials, this compound has emerged as a particularly valuable and versatile building block for drug discovery and development.[5] Its utility stems from two key structural features:

  • The C4-Bromine Atom: This serves as a highly effective handle for a suite of powerful transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

  • The C3-Ethoxy Group: This electron-donating group modulates the electronic character of the pyridine ring, influencing its reactivity and the properties of the final compounds. It also offers a potential site for future modification, such as ether cleavage to reveal a hydroxypyridine moiety.

This comprehensive guide provides detailed application notes and step-by-step protocols for leveraging this compound in key synthetic transformations. The methodologies described herein are designed to be robust and adaptable, empowering researchers to rapidly generate diverse libraries of novel substituted pyridines for screening and lead optimization.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse for functionalizing this compound is the palladium-catalyzed cross-coupling reaction. These reactions are renowned for their broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making them ideal for complex molecule synthesis.[6] We will focus on three principal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the premier method for creating a carbon-carbon bond between an aryl halide and an organoboron compound.[7] It is exceptionally reliable for coupling this compound with a wide variety of aryl and heteroaryl boronic acids or esters, providing access to a rich diversity of biaryl and hetero-biaryl structures.

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst.[8]

The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to accelerate the reductive elimination step.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) degas Purge with Inert Gas (Argon or Nitrogen) reagents->degas heat Heat to Reaction Temp (e.g., 80-110 °C) degas->heat Start Reaction monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Aqueous Work-up & Extraction with Organic Solvent cool->extract purify Column Chromatography extract->purify final_product 4-Aryl-3-ethoxypyridine purify->final_product Isolate Product cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pd Pre-catalyst & Ligand - Base (e.g., NaOtBu) - this compound & Amine - Anhydrous Solvent (e.g., Toluene) heat Heat to Reaction Temp (e.g., 90-120 °C) reagents->heat Start Reaction monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete quench Quench Carefully (e.g., with aq. NH₄Cl) cool->quench extract Extraction & Washing quench->extract purify Column Chromatography extract->purify final_product 4-Amino-3-ethoxypyridine purify->final_product Isolate Product cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Terminal Alkyne - Pd Catalyst & Cu(I) salt - Amine Base/Solvent (e.g., Et₃N) degas Purge with Inert Gas (Argon or Nitrogen) reagents->degas heat Stir at RT or Heat Gently (e.g., 25-60 °C) degas->heat Start Reaction monitor Monitor by TLC/LC-MS heat->monitor concentrate Remove Solvent monitor->concentrate Reaction Complete extract Aqueous Work-up & Extraction concentrate->extract purify Column Chromatography extract->purify final_product 4-Alkynyl-3-ethoxypyridine purify->final_product Isolate Product

Sources

The Strategic Application of 4-Bromo-3-ethoxypyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and the synthetic tractability of its derivatives make it an invaluable building block for drug discovery professionals. Among the myriad of functionalized pyridines, 4-Bromo-3-ethoxypyridine has emerged as a strategic intermediate, particularly in the synthesis of targeted covalent inhibitors for kinase-mediated pathologies.

This comprehensive guide delves into the application of this compound, showcasing its pivotal role in the synthesis of the potent Bruton's tyrosine kinase (BTK) inhibitor, CNX-774. We will explore the rationale behind its selection, provide detailed protocols for its utilization in key synthetic transformations, and discuss the biological implications of the resulting molecular architecture.

Core Concept: this compound as a Key Intermediate for Kinase Inhibitor Synthesis

The strategic positioning of the bromo and ethoxy groups on the pyridine ring makes this compound a highly versatile reagent for constructing complex heterocyclic systems. The bromine atom at the 4-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space around the pyridine core to optimize interactions with the target protein's active site. The ethoxy group at the 3-position, an electron-donating group, can influence the reactivity of the pyridine ring and provide a steric and electronic environment that can be crucial for target engagement and selectivity.

A prime example of the utility of this compound is in the synthesis of CNX-774, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Application Focus: Synthesis of the BTK Inhibitor CNX-774

CNX-774 is a highly selective, orally active, and irreversible BTK inhibitor that has shown significant promise in preclinical studies for the treatment of B-cell malignancies.[1][2] The core of CNX-774 features a 3-ethoxy-4-(1H-pyrazol-4-yl)pyridine moiety, which is constructed using this compound as the starting material.

The synthesis of this key fragment involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitably protected pyrazoleboronic acid derivative. This reaction forges the critical carbon-carbon bond between the pyridine and pyrazole rings, laying the foundation for the final inhibitor.

Synthetic Workflow Overview

The general synthetic strategy for the core of CNX-774 is outlined below. This workflow highlights the central role of the Suzuki-Miyaura coupling reaction in assembling the key bi-heterocyclic scaffold.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Protected Pyrazoleboronic Acid Ester B->C D 3-Ethoxy-4-(1H-pyrazol-4-yl)pyridine Core C->D C-C Bond Formation E Further Functionalization D->E F CNX-774 E->F

Caption: Synthetic workflow for CNX-774 core synthesis.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key synthetic transformation involving this compound. These are based on established procedures for Suzuki-Miyaura couplings of bromopyridines and should be considered a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Reaction Principle: This reaction is a palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (a protected pyrazoleboronic acid pinacol ester) in the presence of a base to form a new carbon-carbon bond.

Materials:

  • This compound (1.0 equiv)

  • 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the pyrazoleboronic acid pinacol ester, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (5 mol%)Other palladium catalysts like Pd(dppf)Cl₂ may also be effective.
Base K₂CO₃ (2.0 equiv)Other bases such as Cs₂CO₃ or K₃PO₄ can be screened for optimal results.
Solvent 1,4-Dioxane/H₂O (4:1)The ratio of organic solvent to water may require optimization.
Temperature 90-100 °CReaction temperature may vary depending on the specific substrates.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.

Biological Significance and Mechanism of Action of CNX-774

CNX-774 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] By irreversibly binding to the cysteine-481 residue in the active site of BTK, CNX-774 effectively blocks its kinase activity.[2][3] This covalent inhibition leads to the downstream suppression of B-cell proliferation and survival, making it a promising therapeutic agent for B-cell malignancies.

Interestingly, recent studies have revealed a dual mechanism of action for CNX-774. In addition to its potent BTK inhibition, it also acts as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3][4][5] This secondary activity prevents cancer cells from salvaging extracellular nucleosides, a pathway they often use to bypass the effects of chemotherapy. This dual-action provides a powerful synergistic effect, particularly when combined with inhibitors of de novo pyrimidine synthesis.[4][5][6]

Signaling Pathway Visualization

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by CNX-774.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation CNX774 CNX-774 CNX774->BTK Irreversible Inhibition IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Sources

Application Note & Protocol: Regioselective Functionalization of 4-Bromo-3-ethoxypyridine via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the efficient and regioselective functionalization of 4-Bromo-3-ethoxypyridine. The core of this synthetic strategy is a low-temperature lithium-halogen exchange reaction, which generates a highly reactive 3-ethoxy-4-lithiopyridine intermediate. This potent nucleophile can be subsequently quenched with a diverse array of electrophiles to yield a library of valuable 4-substituted-3-ethoxypyridine derivatives. These compounds are significant building blocks in medicinal chemistry and materials science. This document offers in-depth mechanistic insights, step-by-step experimental procedures, troubleshooting advice, and critical safety protocols for handling organolithium reagents.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceutical agents and biologically active compounds.[1][2] The precise introduction of substituents onto the pyridine ring is a critical task for modulating the physicochemical and pharmacological properties of these molecules.[3][4] Among these, 3-alkoxypyridine derivatives are of particular interest. The methodology detailed herein focuses on the transformation of this compound, a readily available starting material, into more complex and valuable derivatives through a robust and versatile organometallic pathway.

The lithium-halogen exchange reaction is a powerful tool in organic synthesis for generating organolithium reagents that are not easily accessible through direct deprotonation.[5][6] By employing n-butyllithium (n-BuLi) at cryogenic temperatures, the bromine atom at the C4 position of the pyridine ring can be selectively exchanged for a lithium atom. This process creates a nucleophilic carbon center at a specific location, enabling the regioselective formation of new carbon-carbon and carbon-heteroatom bonds upon reaction with various electrophiles.

Mechanistic Rationale and Core Principles

The success of this synthetic route hinges on the principles of lithium-halogen exchange, a type of transmetalation reaction.[5] The C-Li bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[7][8]

Causality Behind Experimental Choices:

  • Regioselectivity: The reaction proceeds via a lithium-halogen exchange at the C4 position rather than deprotonation at C2 or C5. This is because the energy barrier for the exchange with the bromine atom is significantly lower than that for abstracting a proton from the pyridine ring, especially at low temperatures. The resulting 4-lithiopyridine is the thermodynamically favored intermediate.

  • Lithiating Agent: n-Butyllithium (n-BuLi) is the reagent of choice due to its high reactivity and commercial availability.[9] Its strong basicity and nucleophilicity facilitate a rapid and clean exchange at the C-Br bond.[7]

  • Cryogenic Temperature (-78 °C): This is arguably the most critical parameter. The 3-ethoxy-4-lithiopyridine intermediate is highly reactive and thermally unstable. Maintaining a temperature of -78 °C (typically achieved with a dry ice/acetone bath) is essential to:

    • Prevent decomposition of the organolithium intermediate.

    • Suppress side reactions, such as reaction with the solvent (e.g., THF).[7][9]

    • Avoid potential pyridyne formation, which can occur at higher temperatures.[10][11]

  • Inert Atmosphere and Anhydrous Conditions: Organolithium reagents are extremely sensitive to air and moisture.[9][12] They react violently with water in a highly exothermic process and are rapidly oxidized by oxygen.[13][14] Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Diagram of the Lithiation Mechanism

The following diagram illustrates the lithium-halogen exchange process.

Caption: Lithium-halogen exchange on this compound.

Experimental Protocols

Critical Prerequisite: All glassware must be oven-dried (≥120 °C) for several hours and cooled under a stream of inert gas (argon or nitrogen). All solvents must be anhydrous. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system. n-Butyllithium solutions must be titrated prior to use to determine the exact molarity.

Part A: Generation of 3-Ethoxy-4-lithiopyridine
  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05-1.1 eq) in hexanes dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 45-60 minutes. A color change is often observed. The solution is now ready for functionalization.

Part B: Functionalization via Electrophilic Quench

The 3-ethoxy-4-lithiopyridine solution generated in Part A is used directly. The electrophile (1.2-1.5 eq) is added, typically as a solution in anhydrous THF, while maintaining the temperature at -78 °C.

Protocol 1: Synthesis of (3-Ethoxypyridin-4-yl)methanol (Quench with Aldehyde)

  • To the solution from Part A at -78 °C, add paraformaldehyde (1.5 eq) as a solid in one portion or a solution of a different aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous work-up (extraction with ethyl acetate or dichloromethane, drying of organic phase, and solvent removal).

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 3-Ethoxypyridine-4-carboxylic Acid (Quench with CO₂)

  • Bubble dry carbon dioxide gas (from a cylinder or subliming dry ice) through the solution from Part A at -78 °C for 30-60 minutes, or pour the reaction mixture over a large excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Add water and acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and remove the solvent under reduced pressure to yield the product.

Protocol 3: Synthesis of 3-Ethoxypyridine-4-carbaldehyde (Quench with DMF)

  • To the solution from Part A at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform an aqueous work-up and purify by column chromatography.

Summary of Functionalization Reactions

The following table summarizes expected outcomes for the functionalization of 3-ethoxy-4-lithiopyridine with various electrophiles.

EntryElectrophileProduct StructureTypical Yield (%)
1CO₂ (Dry Ice)75-90
2DMF70-85
3Benzaldehyde80-95
4Acetone80-95
5I₂ (Iodine)70-85
6(CH₃)₃SiCl (TMSCl)85-98

Yields are estimates based on analogous reactions in the literature and will vary based on experimental conditions and scale.

Overall Experimental Workflow

workflow A 1. Start with This compound B 2. Add Anhydrous THF and cool to -78 °C A->B C 3. Add n-BuLi dropwise (Lithium-Halogen Exchange) B->C D 4. Formation of 3-Ethoxy-4-lithiopyridine C->D E 5. Add Electrophile (E+) at -78 °C D->E F 6. Quench Reaction (e.g., with aq. NH4Cl) E->F G 7. Aqueous Work-up & Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Isolated 4-Substituted Product H->I

Caption: General workflow for the synthesis of 4-substituted pyridines.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagents/solvents were not fully anhydrous. 2. n-BuLi solution has degraded. 3. Inefficient cooling; temperature rose above -70 °C.1. Ensure all glassware is oven-dried and solvents are rigorously dried. 2. Always titrate the n-BuLi solution before use. 3. Monitor internal temperature carefully during addition.
Recovery of Starting Material 1. Lithium-halogen exchange did not occur. 2. The lithiated intermediate was protonated by a trace acid source during quench.1. Check the quality of n-BuLi. Extend the stirring time after n-BuLi addition to 1.5 hours. 2. Ensure the quenching solution (e.g., NH₄Cl) is sufficient to neutralize any remaining base.
Formation of Butylated Pyridine The lithiated intermediate reacted with the n-butyl bromide byproduct.This is uncommon at -78 °C but can be minimized by using a slight excess (1.05 eq) of n-BuLi and ensuring rapid quenching with the desired electrophile.
Dark, Tarry Reaction Mixture Decomposition of the organolithium intermediate or side reactions due to elevated temperatures.Maintain strict temperature control at -78 °C throughout the lithiation and quenching steps.

Critical Safety Precautions

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air.[15][16][17] It also reacts violently with water and other protic solvents.[9][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and chemical-resistant gloves (such as nitrile or neoprene).[15][17]

  • Inert Atmosphere: All operations involving n-BuLi must be conducted in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[8]

  • Syringe Techniques: Use well-maintained, dry syringes and needles for transferring n-BuLi. The Sure/Seal™ packaging system is standard for organolithium reagents.

  • Quenching: Never add water or protic solvents directly to concentrated n-BuLi. To quench residual reagent in the flask, cool the vessel to 0 °C and slowly add a less reactive solvent like isopropanol, followed by ethanol, and finally water.

  • Spill Management: In case of a spill, cover the material with a dry, non-combustible absorbent like dry sand or powdered limestone.[13][14] DO NOT USE WATER OR A CO₂ FIRE EXTINGUISHER. A dry powder (Class D) fire extinguisher should be readily accessible.

Conclusion

The described methodology provides a reliable and highly regioselective pathway for the synthesis of diverse 4-substituted-3-ethoxypyridine derivatives. The lithium-halogen exchange is a cornerstone reaction in modern heterocyclic chemistry, offering a predictable and efficient route to valuable building blocks for pharmaceutical and materials science research. By adhering to the detailed protocols and stringent safety measures, researchers can confidently employ this powerful synthetic tool to advance their discovery programs.

References

  • nbutyl lithium safety. (2024, June 7). YouTube.
  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications.
  • n-Butyllithium 2.5M solution in hexanes. Apollo Scientific.
  • n-Butyllithium - Safety Data Sheet. ChemicalBook. (2025, September 27).
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). PMC - NIH.
  • Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1).... (n.d.). ResearchGate.
  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(68), 9736-9739. DOI:10.1039/C4CC03766A.
  • Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and.... (n.d.). ResearchGate.
  • OMLI012_ n-BUTYLLITHIUM, 2.5M in hexane. (n.d.). Gelest, Inc.
  • Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo.
  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). PMC - NIH.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC - NIH.
  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11).
  • n-Butyllithium. (n.d.). Grokipedia.
  • Organolithium reagent. (n.d.). Wikipedia.
  • Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.
  • n-Butyllithium. (n.d.). Wikipedia.
  • Kotova, N., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports.
  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. (n.d.). PMC - NIH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-Bromo-3-ethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, and sometimes challenging, substrate. The following question-and-answer format addresses common issues and provides in-depth, field-proven insights to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low or non-existent yield. What are the primary reasons for this failure, and how can I rectify it?

Answer: Low yields in Suzuki couplings with pyridine-based substrates are a common challenge, often stemming from a combination of factors related to the inherent properties of the pyridine ring and the stability of the reagents.[1]

Core Causality:

  • Catalyst Inhibition/Poisoning: The nitrogen atom in the this compound ring can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2]

  • Substrate Deactivation: The ethoxy group at the 3-position is an electron-donating group, which increases the electron density of the pyridine ring. This can slow down the oxidative addition step, a critical phase in the catalytic cycle where the palladium(0) catalyst inserts into the carbon-bromine bond.[3]

Troubleshooting Workflow & Optimization Protocols:

A systematic approach to troubleshooting is crucial. The following workflow diagram outlines the key decision points for addressing low-yield issues.

workflow start Low/No Yield with this compound catalyst Evaluate Catalyst System start->catalyst Initial Check base_solvent Optimize Base & Solvent catalyst->base_solvent If no improvement success Improved Yield catalyst->success Direct Success reagent_stability Assess Reagent Stability base_solvent->reagent_stability If still low yield base_solvent->success Direct Success conditions Adjust Reaction Conditions reagent_stability->conditions If side reactions observed reagent_stability->success Direct Success conditions->success Optimization

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

1. Re-evaluate Your Catalyst System:

The choice of palladium source and, more importantly, the ligand is paramount for success with challenging substrates like electron-rich pyridines.

  • Move Beyond Standard Catalysts: Traditional catalysts like Pd(PPh₃)₄ may prove ineffective due to the strong coordination of the pyridine nitrogen.[1]

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are designed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4] They also create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyridine nitrogen.

  • Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3 or G4) can ensure the efficient generation of the active Pd(0) species in situ, leading to more reproducible results.[5][6]

Recommended Catalyst Systems for this compound:

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃ / SPhosBuchwald Biaryl PhosphineEffective for electron-rich heteroaryl halides.1-3% Pd, 2-6% Ligand
XPhos Pd G3/G4Buchwald Pre-catalystHigh activity, air- and moisture-stable.1-5%
Pd(OAc)₂ / P(t-Bu)₃Bulky AlkylphosphinePromotes fast oxidative addition.1-3% Pd, 2-6% Ligand

2. Optimize the Base and Solvent Combination:

The base and solvent system plays a critical role in the transmetalation step and the overall solubility of the reaction components.

  • Base Selection: A common cause of failure is an inappropriate base. While aqueous K₂CO₃ is a standard choice, stronger, non-aqueous bases like K₃PO₄ can be more effective, especially if protodeboronation is an issue.[4]

  • Solvent System: A biphasic solvent system is often optimal for Suzuki couplings.[7] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water can effectively dissolve both the organic substrates and the inorganic base.[7] For this compound, a 4:1 to 5:1 mixture of 1,4-dioxane/water is a robust starting point.[7]

3. Ensure Rigorous Inert Conditions:

Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[1]

  • Degassing is Non-Negotiable: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using freeze-pump-thaw cycles (at least three are recommended for sensitive reactions).[1][8]

  • Maintain a Positive Inert Gas Pressure: Throughout the reaction setup and duration, ensure a slight positive pressure of argon or nitrogen to prevent air from entering the reaction vessel.[9]

Issue 2: Significant Side Product Formation (Protodeboronation and Homocoupling)

Question: I am observing significant amounts of 3-ethoxypyridine (from protodeboronation) and biaryl homocoupling of my boronic acid. How can I minimize these side reactions?

Answer: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling are two of the most common and frustrating side reactions in Suzuki couplings.[1][10]

Understanding the Causality:

  • Protodeboronation: This undesired reaction involves the cleavage of the C-B bond and is often catalyzed by residual acid or base and can be exacerbated by elevated temperatures and the presence of water.[11][12] Heteroaryl boronic acids can be particularly susceptible to this pathway.[10][13]

  • Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself is typically promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[10]

Mitigation Strategies:

side_reactions title Minimizing Side Reactions protodeboronation Protodeboronation strategy1 Use Boronic Esters (e.g., Pinacol, MIDA) protodeboronation->strategy1 strategy2 Anhydrous Conditions with K₃PO₄ protodeboronation->strategy2 homocoupling Homocoupling strategy3 Rigorous Degassing homocoupling->strategy3 strategy4 Use Pre-catalysts homocoupling->strategy4

Caption: Strategies to minimize common side reactions.

1. Utilize More Stable Boron Reagents:

Instead of using the free boronic acid, consider employing a more stable derivative.

  • Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are generally more stable to protodeboronation than their corresponding boronic acids.[11][14] MIDA boronates, in particular, offer a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[13][14]

  • Potassium Organotrifluoroborates (R-BF₃K): These reagents are also highly stable and can be used in a "slow release" strategy, as their hydrolysis to the active boronic acid can be the rate-limiting step.[15][16]

2. Modify Reaction Conditions to Disfavor Side Reactions:

  • For Protodeboronation:

    • Switch to a less aqueous or anhydrous system: Using a base like K₃PO₄ in a solvent like anhydrous 1,4-dioxane or toluene can significantly reduce the rate of protodeboronation.[4]

    • Lower the Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can disfavor the often higher-activation-energy protodeboronation pathway.

  • For Homocoupling:

    • Improve Degassing: This is the most critical factor. As mentioned previously, employ rigorous degassing techniques like freeze-pump-thaw cycles.[1]

    • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates Pd(0) minimizes the presence of Pd(II) species that can promote homocoupling.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and argon or nitrogen at least three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • The Suzuki Reaction. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available at: [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

  • Optimization of the reaction conditions. | Download Table - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 4-bromo-3-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we understand that coupling an electron-rich, potentially coordinating heterocyclic halide presents unique difficulties. This resource provides in-depth, field-proven insights to help you navigate common side reactions and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step solutions.

Question 1: My primary side product is 3-ethoxypyridine. Why am I observing hydrodebromination and how can I prevent it?

Answer:

The formation of 3-ethoxypyridine is a classic case of hydrodebromination , a common side reaction in palladium-catalyzed cross-couplings.[1][2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of undergoing the desired C-N bond formation.[1] For pyridine substrates, this is a particularly prevalent issue.[3]

Mechanistic Cause:

The key competing pathways are shown in the diagram below. The desired productive cycle involves reductive elimination from the palladium-amido complex to form the C-N bond. The hydrodebromination pathway occurs when a competing β-hydride elimination takes place from the palladium-amido intermediate (especially with primary amines), or when other catalyst decomposition pathways generate a palladium-hydride species that reductively eliminates the debrominated arene.[3][4]

G pd_aryl_halide L-Pd(II)-Py(OEt)-Br pd_amido L-Pd(II)-Py(OEt)-NR'R'' pd_aryl_halide->pd_amido + Amine, - HBr product Product Py(OEt)-NR'R'' pd_amido->product Reductive Elimination (DESIRED PATH) pd_hydride L-Pd(II)-Py(OEt)-H pd_amido->pd_hydride β-Hydride Elimination (SIDE REACTION) pd0 Pd(0)L product->pd0 side_product Side Product Py(OEt)-H side_product->pd0 pd_hydride->side_product Reductive Elimination

Caption: Competing pathways: desired C-N coupling vs. hydrodebromination.

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most impactful parameter for suppressing hydrodebromination. Bulky, electron-rich ligands accelerate the rate of reductive elimination, allowing it to outcompete the β-hydride elimination pathway.[3]

    • Recommendation: Switch to a state-of-the-art dialkylbiaryl phosphine ligand. Ligands like RuPhos , XPhos , or BrettPhos are specifically designed to promote C-N coupling and minimize side reactions.[1][2][5]

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions.

    • Recommendation: Consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1] This may require slightly higher reaction temperatures to achieve a comparable rate but can often provide a cleaner reaction profile.[6]

  • Ensure a Strictly Inert Atmosphere: Oxygen can lead to catalyst decomposition, forming species that facilitate hydrodehalogenation.[1]

    • Protocol: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.5 equivalents) is standard.[1] A large excess is generally not beneficial and can sometimes complicate purification.

Troubleshooting Workflow: Ligand Screening Protocol

G start Start: Hydrodebromination Observed setup Prepare 3-5 Small-Scale Reactions (e.g., 0.1 mmol scale) start->setup ligands Vary the Ligand: - Rxn 1: XPhos - Rxn 2: RuPhos - Rxn 3: BrettPhos - Rxn 4: SPhos setup->ligands constants Keep Other Parameters Constant: - Pd Precatalyst (e.g., G3) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) - Temperature (e.g., 100 °C) setup->constants monitor Monitor by LC-MS or TLC (at 1h, 4h, 16h) ligands->monitor constants->monitor analyze Analyze P/SP Ratio (Product vs. Side Product) monitor->analyze success Success: Identify Optimal Ligand Proceed to Scale-Up analyze->success High P/SP Ratio failure No Improvement: Consider Base/Solvent Screening analyze->failure Low P/SP Ratio

Caption: A systematic workflow for troubleshooting hydrodebromination via ligand screening.

Question 2: The reaction is sluggish or stalls completely. What is causing catalyst inhibition with my pyridine substrate?

Answer:

This is a frequent challenge with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1] The 3-ethoxy group further increases the electron density on the pyridine ring, potentially exacerbating this issue.

Troubleshooting Strategies:

  • Employ Bulky, Electron-Rich Ligands: This is the primary solution. The steric bulk of ligands like XPhos , SPhos , or RuPhos creates a "pocket" around the palladium atom that physically hinders the pyridine nitrogen from coordinating, while their electron-donating nature promotes the desired catalytic steps (oxidative addition and reductive elimination).[1][2][5]

  • Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These pre-catalysts are designed to reliably and rapidly generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible and active catalytic systems.[1][6]

  • Optimize Temperature: Pyridine substrates often require higher reaction temperatures (e.g., 100-110 °C) to overcome the energy barrier for oxidative addition and to encourage dissociation of any inhibitory pyridine-palladium complexes.[1][6]

Comparative Table: Common Ligands for Pyridine Amination
LigandStructure TypeKey FeaturesBest For
XPhos DialkylbiarylphosphineVery bulky and electron-rich. General and highly active for a wide range of substrates.A first-choice ligand for challenging substrates.
RuPhos DialkylbiarylphosphineSimilar to XPhos, often provides excellent results when others fail.Minimizing hydrodehalogenation, especially with primary amines.[6]
BrettPhos DialkylbiarylphosphineDesigned to be particularly effective for coupling primary amines and minimizing hydrodehalogenation.[6][7]Coupling of hindered primary amines.
BINAP Bidentate PhosphineAn older generation ligand. Can be effective but is often superseded by the bulkier monophosphine ligands for pyridine substrates.[4][8]Less sterically demanding couplings; may require higher catalyst loading.[9]
Question 3: I'm concerned about the stability of the 3-ethoxy group. Could ether cleavage be a side reaction?

Answer:

Cleavage of aryl ethers is typically promoted by strong acids (like HBr or HI) or Lewis acids (like BBr₃).[10] The standard Buchwald-Hartwig amination is run under basic conditions, making acid-catalyzed ether cleavage highly unlikely.

However, if a very strong base is used at high temperatures for prolonged periods, nucleophilic attack on the ethyl group by the base or the amine could theoretically occur, though it is not a commonly reported side reaction for this transformation. The C(sp²)-O bond of the ethoxy group to the pyridine ring is generally very stable.

Verification and Mitigation:

  • Standard Conditions are Safe: Under typical conditions (e.g., NaOtBu or Cs₂CO₃ in toluene at 80-110 °C), the ethoxy group should be completely stable.

  • Monitor for Phenol Formation: If you suspect ether cleavage, the primary byproduct would be the corresponding 4-amino-pyridin-3-ol. This can be monitored by LC-MS.

  • Avoid Harsh Conditions: Avoid excessively high temperatures (>120 °C) or extremely strong, nucleophilic bases if this becomes a concern. However, for this compound, this side reaction is not anticipated to be a significant issue.

Frequently Asked Questions (FAQs)

Q1: What is the general, optimized starting protocol for the amination of this compound?

A1: Here is a robust, general-purpose starting protocol based on modern best practices.

Experimental Protocol: General Amination

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (1.5-2.0 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) to the tube.

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in deprotonating the amine (or the palladium-amine complex) to generate the active nucleophile.[5][8] The choice of base is highly dependent on the solvent and the sensitivity of your substrates.[8]

  • Strong Alkoxides (NaOtBu, KOtBu, LHMDS): These are the most common and generally most active bases.[11] They work well in nonpolar solvents like toluene. However, they are not compatible with base-sensitive functional groups like esters or nitro groups.[7]

  • Inorganic Carbonates (Cs₂CO₃, K₃PO₄, K₂CO₃): These are weaker, non-nucleophilic bases. They are often used for substrates with sensitive functional groups.[1][12] Reactions with these bases may require higher temperatures or longer reaction times.[7]

Q3: What is the mechanism of the Buchwald-Hartwig amination?

A3: The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[4][13]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.[13]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][13]

References

  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Benchchem. (n.d.). Side-by-side comparison of copper-catalyzed versus palladium-catalyzed amination of 2,6-Dibromopyridine.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

Sources

Technical Support Center: Purification of Products from 4-Bromo-3-ethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of reaction products derived from 4-Bromo-3-ethoxypyridine. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Question 1: My TLC plate shows multiple spots after my Suzuki/Buchwald-Hartwig reaction. What are the likely impurities?

Answer: When performing cross-coupling reactions with this compound, it is common to observe several spots on your Thin Layer Chromatography (TLC) plate. Understanding the potential byproducts is the first step in designing a successful purification strategy.

  • Unreacted Starting Material: this compound is often a major contaminant if the reaction has not gone to completion.

  • Debrominated Byproduct: 3-Ethoxypyridine can be formed through a hydrodehalogenation side reaction.

  • Homocoupled Byproducts: Your boronic acid (in Suzuki reactions) or another molecule of the starting material can couple with itself to form dimers.[1][2]

  • Catalyst Residues: Palladium catalysts and ligands can appear as baseline spots or streaks on the TLC plate.

  • Inorganic Salts: Bases like K₃PO₄ or Na₂CO₃ used in the reaction are insoluble in most organic eluents and typically remain at the baseline.[3][4]

A typical TLC profile might look like this, with polarity generally increasing from bottom to top:

  • Lowest Rf (least polar): Homocoupled boronic acid byproduct (if applicable).

  • Low-Mid Rf: Unreacted this compound.

  • Mid Rf: Your desired coupled product. The polarity will be higher than the starting material due to the introduction of a new aryl or amino group.

  • Higher Rf: Debrominated 3-ethoxypyridine.

  • Baseline: Palladium residues and inorganic salts.

Question 2: What is a good starting solvent system for flash column chromatography?

Answer: The choice of eluent for flash column chromatography is critical and depends on the polarity of your product. For derivatives of this compound, a gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is almost always the best approach.[3][5]

A robust starting point is a gradient of 5% to 50% Ethyl Acetate in Hexanes .[6]

The Logic Behind the Choice:

  • The starting material, this compound, is moderately polar. The desired product, having replaced the bromine with a larger, often more polar group, will typically have a slightly higher affinity for the silica gel.

  • Starting with a low polarity mobile phase (e.g., 5-10% Ethyl Acetate/Hexanes) allows for the elution of non-polar impurities, such as homocoupled byproducts.[6]

  • Gradually increasing the polarity will then elute the unreacted starting material, followed by your desired product. This gradual increase is key to achieving good separation between spots with close Rf values.

Pro-Tip: Always develop a TLC in your chosen starting solvent system first. A good solvent system for column chromatography will result in an Rf value of 0.2-0.4 for your desired compound.[7]

Question 3: My purified product is a solid, but the melting point is broad. How can I improve its purity?

Answer: A broad melting point is a classic indicator of an impure solid. Assuming you have already removed the major impurities by chromatography, recrystallization is the ideal technique for final purification.[8][9]

The key is to find a suitable solvent or solvent system. An ideal recrystallization solvent will dissolve your compound well when hot but poorly when cold.[10]

How to Screen for a Recrystallization Solvent:

  • Place a small amount of your solid (10-20 mg) in a test tube.

  • Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is too good.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, you may have a good single-solvent system.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. If pure crystals form, you have found your solvent.[8]

If a single solvent doesn't work, a two-solvent system is an excellent alternative.[10] In this method, you dissolve your compound in a minimum of a hot "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution just turns cloudy. A few more drops of the hot "good" solvent are added to clarify the solution, which is then cooled to induce crystallization.[10][11]

Common Solvents for Pyridine DerivativesPotential Use Case
Ethanol/WaterGood for moderately polar solids.
Ethyl Acetate/HexanesExcellent for a wide range of polarities.
Dichloromethane/PentaneUseful for less polar solids.
MethanolCan be effective but check for high solubility at room temp.[12]
Question 4: After my aqueous work-up, I see a dark black precipitate. What is it and how do I get rid of it?

Answer: That dark precipitate is almost certainly palladium black, the reduced, insoluble form of your palladium catalyst.[13][14] While it looks concerning, it's often a sign that the catalyst has done its job and has precipitated out of the solution. The most effective way to remove it is by filtration through an inert filtering agent.

Protocol for Palladium Removal:

  • Dilute your reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13][15]

  • Prepare a small plug of Celite or silica gel in a Hirsch or Büchner funnel. The pad should be about 1-2 cm thick.[14]

  • Wet the Celite pad with the same solvent used for dilution.

  • Carefully pour the reaction mixture through the Celite pad. The fine particles of palladium black will be trapped by the Celite.[16]

  • Wash the pad with additional solvent to ensure all your product is collected in the filtrate.

  • The resulting filtrate should be clear and free of black particles.

This simple filtration step before concentrating your crude product can significantly simplify the subsequent column chromatography.

Section 2: Troubleshooting Guides

Guide 1: Differentiating and Separating Product from Unreacted Starting Material

Problem: "My product and starting material (this compound) have very similar Rf values on TLC, making separation by column chromatography difficult."

This is a common challenge, as the addition of a non-polar aryl group in a Suzuki coupling might not significantly change the overall polarity.

Troubleshooting Workflow:

Caption: Fig 1: Decision workflow for separating products with similar Rf values.

Detailed Steps & Explanations:

  • Optimize Chromatography:

    • Change Solvent Polarity: Don't just vary the ratio of Hexane/EtOAc. Switch to a completely different solvent system. For pyridine derivatives, systems like Dichloromethane/Methanol can offer different selectivity.[6]

    • Use Additives: Pyridine nitrogen is basic and can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing. Adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine to your eluent can significantly improve peak shape and resolution.[17]

  • Exploit Physical Properties:

    • Recrystallization: If your product is a solid, this is a powerful method. Even if the starting material co-crystallizes, the purity of your product will likely increase with each recrystallization step.[9]

  • Chemical Separation (Extraction):

    • If your product has a basic nitrogen that is significantly more accessible than the one in the starting material, an acid-base extraction can be effective.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with dilute aqueous HCl (e.g., 1M). The more basic compound will preferentially move to the aqueous layer as its hydrochloride salt. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract your purified product into an organic solvent.

Guide 2: Removing Persistent Palladium Contamination

Problem: "My purified product is still grey/black, and the NMR shows broad peaks, indicating residual palladium."

Even after filtration through Celite, soluble palladium species can persist.[14] For applications in drug development, minimizing heavy metal contamination is critical.

Advanced Palladium Removal Techniques:

MethodPrincipleWhen to UseProtocol Summary
Activated Carbon Adsorption of palladium species onto the high surface area of the carbon.[18]For removing low to moderate levels of residual palladium from a solution.Stir the solution of your crude product with activated charcoal (5-10% w/w) for 1-2 hours, then filter through Celite to remove the carbon.
Metal Scavengers Thiol- or amine-functionalized silica or polymer resins that selectively chelate and bind palladium.[14][18]When strict palladium limits are required (<10 ppm) and other methods fail.[19]Add the scavenger resin to the solution of your product and stir for several hours or overnight. Filter to remove the resin.[15]
Precipitation Addition of a ligand or anti-solvent to cause the soluble palladium complex to precipitate.When the palladium complex is well-defined and a suitable precipitating agent is known.This is highly specific to the catalyst system used and requires careful method development.

Troubleshooting Palladium Removal:

Caption: Fig 2: Workflow for advanced palladium catalyst removal.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chem LibreTexts. Recrystallization - Single Solvent. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry, 130(1), 185-188.
  • Chem LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. RECRYSTALLISATION. Retrieved from [Link]

  • Massachusetts Institute of Technology. Recrystallization. Retrieved from [Link]

  • Google Patents. DE3245950A1 - Process for the preparation of substituted pyridines.
  • Scribd. TLC Solvent Selection for Separation. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters, 19(13), 3536–3539.
  • Grolik, J., & Stýs, P. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46.
  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6489.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Magano, J., & Dunetz, J. R. (2022). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 55(5), 641–656.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Chen, J., et al. (2016). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Scientific Reports, 6, 28025.

Sources

Overcoming low reactivity of 4-Bromo-3-ethoxypyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges with 4-Bromo-3-ethoxypyridine in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique inertness of this substrate. Here, we move beyond standard protocols to provide troubleshooting strategies and in-depth scientific rationale to empower you to solve these synthetic challenges.

Introduction: Understanding the Challenge

This compound is a deceptively challenging substrate. Its low reactivity stems from a combination of electronic and steric factors. The pyridine nitrogen lone pair can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Furthermore, the 3-ethoxy substituent is an overall electron-donating group, which enriches the pyridine ring with electron density. This increased electron density strengthens the C-Br bond, making the crucial oxidative addition step of the catalytic cycle significantly more difficult.[3][4][5] This guide provides targeted solutions to overcome these intrinsic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive compared to other bromopyridines?

A1: The primary reason is the electronic nature of the pyridine ring, heavily influenced by the 3-ethoxy group. The ethoxy group donates electron density into the ring via a positive resonance effect (+R).[6] This effect overrides its inductive electron-withdrawing (-I) effect, making the aromatic system electron-rich. For palladium-catalyzed cross-couplings, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) center.[7] An electron-rich ring strengthens the carbon-bromine bond, increasing the activation energy for this step and thus slowing down the entire catalytic cycle. Additionally, the basic nitrogen atom of the pyridine can act as a ligand for the palladium center, leading to off-cycle catalyst sequestration or poisoning.[2]

Q2: What are the most common side reactions I should look out for?

A2: The most prevalent side reactions include:

  • Protodebromination (Hydrodehalogenation): The starting material is converted to 3-ethoxypyridine. This occurs when the palladium-aryl intermediate reacts with a hydrogen source in the mixture before it can couple with the desired partner.[7]

  • Homocoupling: Your boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) couples with itself. This is often exacerbated by the presence of oxygen or if the primary cross-coupling reaction is slow.[7][8]

  • Protodeboronation (for Suzuki): The boronic acid coupling partner reacts with water or other protic sources to revert to the corresponding arene, effectively removing it from the reaction. Using anhydrous conditions or a more stable boronic ester (e.g., pinacol ester) can mitigate this.[8]

Q3: Should I use a Pd(0) or Pd(II) precatalyst?

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to this compound requires careful optimization.

Issue 1: Low to no conversion of the starting material.

  • Question: My reaction stalls with most of the this compound unreacted. I'm using standard Pd(PPh₃)₄ and K₂CO₃ conditions. What is the likely cause and how can I fix it?

  • Answer: This is a classic symptom of a failed or exceedingly slow oxidative addition step. The combination of the electron-rich pyridine ring and potential catalyst inhibition by the nitrogen atom renders standard catalysts like Pd(PPh₃)₄ ineffective.

    Causality: The PPh₃ ligand is not electron-rich enough to facilitate the difficult oxidative addition into the strong C-Br bond. Furthermore, the catalyst may be inhibited by the pyridine substrate itself.

    Solution: A more robust catalyst system is required. Switch to a modern catalyst system featuring a bulky, electron-rich biarylphosphine ligand. These ligands are designed to accelerate both oxidative addition and reductive elimination.[8][9][10]

    Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound

    Catalyst/Precatalyst Ligand Base Solvent Temperature (°C) Rationale & Notes
    XPhos Pd G3 (2 mol%) XPhos K₃PO₄ 1,4-Dioxane or 2-MeTHF 100-110 Excellent general starting point. XPhos is a bulky, electron-rich ligand that promotes oxidative addition.[8][9] K₃PO₄ is a strong base that minimizes protodeboronation.
    Pd₂(dba)₃ (2 mol%) SPhos (4 mol%) Cs₂CO₃ Toluene 100 SPhos is another highly effective Buchwald ligand. Cesium carbonate provides high basicity and can improve solubility.

    | PEPPSI-IPr (3 mol%) | IPr (NHC) | K₂CO₃ | THF/H₂O (10:1) | 80 | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and can be very effective for electron-rich substrates.[9] |

Workflow: Troubleshooting Low Suzuki Coupling Yield

Below is a decision-making workflow to systematically address low yields in the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Low or No Yield Observed check_catalyst Is the catalyst system robust enough? (e.g., using Pd(PPh3)4) start->check_catalyst upgrade_catalyst ACTION: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3) with a strong base (K3PO4). check_catalyst->upgrade_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes upgrade_catalyst->check_temp increase_temp ACTION: Increase temperature to 100-110°C. Ensure reflux. check_temp->increase_temp No check_reagents Are reagents pure and solvent dry/degassed? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents ACTION: Use fresh boronic acid/ester. Degas solvent thoroughly (Ar sparge). check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for Suzuki coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond with this compound can be even more challenging than C-C bond formation due to the amine coupling partner also acting as a potential catalyst inhibitor.

Issue 2: Reaction fails to produce the desired arylamine.

  • Question: I am attempting to couple a secondary amine with this compound using Pd₂(dba)₃, BINAP, and K₂CO₃, but I only recover starting materials. Why isn't this working?

  • Answer: This failure is due to a combination of an insufficiently active catalyst system and an inadequate base. For the Buchwald-Hartwig amination, especially with a deactivated substrate, a very strong, non-nucleophilic base is required to deprotonate the amine (or the N-Pd complex) to form the key palladium-amido intermediate.[11][12] K₂CO₃ is not strong enough for this task. Additionally, while BINAP can be effective, more specialized ligands often provide better results for challenging substrates.[13]

    Solution: The base is the most critical component to change. Switch to a strong alkoxide base like sodium tert-butoxide (NaOtBu). Concurrently, employing a more sterically hindered and electron-rich monophosphine ligand from the Buchwald family can dramatically improve reaction rates.[11][12]

    Table 2: Recommended Systems for Buchwald-Hartwig Amination

    Palladium Source Ligand Base Solvent Temperature (°C) Rationale & Notes
    Pd(OAc)₂ (2 mol%) XPhos (4 mol%) NaOtBu Toluene 100 A highly general and effective system. XPhos excels at promoting the reductive elimination step. NaOtBu is the standard strong base.[11]
    Pd₂(dba)₃ (1.5 mol%) BrettPhos (3 mol%) LHMDS THF 70 BrettPhos is tailored for hindered substrates. LHMDS is a very strong, non-nucleophilic base suitable for sensitive functional groups.[14]

    | RuPhos Pd G3 (2 mol%) | RuPhos | K₃PO₄ | t-BuOH | 100 | RuPhos is another excellent choice. The use of t-BuOH as a solvent can sometimes be beneficial. |

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides access to valuable alkynylated pyridines, but success hinges on preventing catalyst deactivation.

Issue 3: The Sonogashira coupling gives a complex mixture with low product yield.

  • Question: My attempt to couple phenylacetylene using Pd(PPh₃)₂Cl₂/CuI and Et₃N resulted in a messy reaction. What's going on?

  • Answer: The classic Pd/Cu co-catalyzed Sonogashira can be problematic for base-sensitive or catalyst-inhibiting substrates.[15] The pyridine nitrogen can interfere with both the palladium and copper catalytic cycles. This can lead to slow desired coupling, allowing side reactions like alkyne homocoupling (Glaser coupling) to dominate.

    Solution: Simplify the catalytic system by moving to copper-free Sonogashira conditions. This eliminates potential issues with the copper co-catalyst. Success in a copper-free environment relies heavily on a highly active palladium catalyst that can facilitate the catalytic cycle efficiently without the aid of copper.[15][16]

    Table 3: Recommended Systems for Sonogashira Coupling

    Palladium Source Ligand Base Solvent Temperature (°C) Rationale & Notes
    Pd(OAc)₂ (2 mol%) SPhos (4 mol%) Cs₂CO₃ 1,4-Dioxane 100 Copper-Free. A robust system where the electron-rich SPhos ligand accelerates the oxidative addition.[15]
    PdCl₂(PPh₃)₂ (2.5 mol%) PPh₃ (5 mol%) Et₃N DMF 100 Copper Co-catalyzed. While potentially problematic, this is a standard condition. If it fails, it confirms the need for a more advanced system.[17][18]

    | Pd(PhCN)₂Cl₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | DIPEA | Toluene | 80 | Copper-Free. The highly electron-rich and bulky P(t-Bu)₃ ligand is extremely effective at promoting oxidative addition for difficult substrates.[15] |

Diagram: The Challenge in the Palladium Catalytic Cycle

The primary hurdle for this compound occurs at the beginning of the catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (this compound) PdII_Complex Ar-Pd(II)(Br)L2 OxAdd->PdII_Complex [RATE-LIMITING STEP] Slow due to electron-rich ring Transmetal Transmetalation (with R-B(OH)2) PdII_Complex->Transmetal PdII_Coupling Ar-Pd(II)(R)L2 Transmetal->PdII_Coupling ReductElim Reductive Elimination PdII_Coupling->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Ar-R (Product) ReductElim->Product

Caption: Simplified catalytic cycle highlighting the slow oxidative addition step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Seal the flask with a rubber septum. Evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed toluene (to achieve ~0.2 M concentration).

  • Add this compound (1.0 eq.) followed by the amine (1.2 eq.).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Time in Pasuruan, ID. Google.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH).
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. ResearchGate.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.

Sources

Technical Support Center: Strategies for Preventing Debromination of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromo-3-ethoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The electron-rich nature of the pyridine ring, amplified by the ethoxy substituent, makes the C-Br bond susceptible to premature cleavage—a phenomenon commonly known as debromination or hydrodebromination. This unwanted side reaction can significantly lower yields, complicate purification, and compromise the integrity of your synthetic route.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate debromination across a range of common chemical transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of this compound.

Q1: Why is this compound prone to debromination?

A1: The pyridine nitrogen and the C3-ethoxy group both donate electron density into the aromatic ring. This increased electron density at the C4-position weakens the carbon-bromine bond, making it more susceptible to cleavage. In the context of palladium-catalyzed cross-coupling reactions, this susceptibility is often exploited by palladium-hydride (Pd-H) species, which are common intermediates responsible for reductive dehalogenation.[1][2]

Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. What is the first thing I should change?

A2: The first parameters to investigate are the base and the temperature. Strong bases, especially alkoxides, can promote the formation of hydride species that lead to debromination.[1][2] Switching to a milder, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[1][3] Concurrently, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[1]

Q3: Can my choice of solvent contribute to debromination?

A3: Absolutely. Protic solvents like alcohols can act as hydride donors.[2][4] Additionally, certain aprotic polar solvents such as DMF, NMP, and 1,4-dioxane can decompose at elevated temperatures (typically above 80 °C) to generate hydride sources, leading to the reduction of the Pd-aryl intermediate.[5] Whenever possible, opt for anhydrous, aprotic solvents like toluene or THF.[2][5] Thoroughly degassing all solvents is also critical to remove dissolved oxygen, which can interfere with the catalyst and promote side reactions.[3]

Q4: How does the catalyst and ligand system influence the rate of debromination?

A4: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands are highly recommended.[2][6] These ligands accelerate the desired reductive elimination step in the catalytic cycle, which forms the C-C or C-N bond.[2][7] By speeding up this productive pathway, the opportunity for the competing debromination reaction to occur is minimized.[2] Ligands such as XPhos, SPhos, and RuPhos often yield excellent results.[2]

Q5: I am performing a metal-halogen exchange using an organolithium reagent. How can I avoid debromination and other side reactions?

A5: When using highly reactive organolithium reagents like n-BuLi or t-BuLi, side reactions are common. To improve selectivity, consider a two-step approach involving an initial bromine-magnesium exchange using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) before transmetalation with the lithium reagent.[1][8] This method is often more selective.[1] Additionally, performing the reaction at very low temperatures (e.g., -78 °C) and adding the organolithium reagent slowly can help control its reactivity and minimize unwanted side reactions.[1]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed protocols and mechanistic insights for minimizing debromination in common reaction types involving this compound.

Guide 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the conditions can often promote hydrodebromination.

Problem Symptom:

Formation of 3-ethoxypyridine as a major byproduct, confirmed by LC-MS or ¹H NMR, alongside the desired coupled product.

Mechanistic Insight:

The primary culprit is the formation of a palladium-hydride (Pd-H) species. This species can intercept the Ar-Pd(II)-Br intermediate that forms after oxidative addition, leading to reductive elimination of H-Br and regeneration of Pd(0), with the net result being the replacement of bromine with hydrogen on the pyridine ring.

Suzuki_Debromination ArBr This compound OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal PdH_Formation Pd-H Formation ArPdBr->PdH_Formation Side Reaction Boronic R-B(OR)₂ Boronic->Transmetal ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product PdH_Source Hydride Source (Base, Solvent, Impurities) PdH_Source->PdH_Formation ArPdH Ar-Pd(II)L_n-H PdH_Formation->ArPdH RedElim_Debrom Reductive Elimination ArPdH->RedElim_Debrom RedElim_Debrom->Pd0 Catalyst Regeneration Debrom_Product Ar-H (Byproduct) RedElim_Debrom->Debrom_Product

Fig 1. Competing pathways in Suzuki coupling.
Optimized Protocol to Minimize Debromination:

This protocol is designed to favor the productive cross-coupling pathway.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (XPhos).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the mixture to three cycles of evacuating and backfilling with inert gas to ensure an oxygen-free environment.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[1]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]

Troubleshooting Table: Suzuki Coupling
ParameterSuboptimal Condition (Promotes Debromination)Recommended AdjustmentRationale
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu)Mild inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the formation of Pd-H species.[1][2]
Ligand Small, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., XPhos, SPhos)Accelerates reductive elimination, outcompeting debromination.[2]
Temperature High temperatures (>110 °C)Lower temperatures (80-100 °C)Decreases the rate of side reactions, which may have higher activation energies.[1]
Solvent Protic (e.g., EtOH) or high-boiling polar aprotic (e.g., DMF, NMP)Anhydrous, aprotic solvents (e.g., Toluene, THF, Dioxane)Minimizes external sources of hydrides.[2][5]
Guide 2: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another key transformation where debromination can be a significant issue, particularly given the common use of strong bases.

Problem Symptom:

The primary byproduct is 3-ethoxypyridine, indicating reductive dehalogenation is competing with the desired C-N bond formation.

Mechanistic Insight:

Similar to Suzuki coupling, the key side reaction is the reduction of the Ar-Pd(II)-Br intermediate by a Pd-H species.[7] A competing side reaction in Buchwald-Hartwig amination is β-hydride elimination from the palladium amido complex, which can also lead to the dehalogenated arene.[7]

Buchwald_Hartwig_Debromination cluster_main Buchwald-Hartwig Cycle cluster_side Debromination Pathway Start Ar-Br + R₂NH OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd ArPdBrL2 L₂Pd(II)(Ar)(Br) OxAdd->ArPdBrL2 AmineCoord Amine Coordination ArPdBrL2->AmineCoord Debrom_Product Ar-H (Byproduct) ArPdBrL2->Debrom_Product ArPdBrL_Amine [L(R₂NH)Pd(II)(Ar)(Br)] AmineCoord->ArPdBrL_Amine Deprotonation Base Deprotonation ArPdBrL_Amine->Deprotonation AmidoComplex LPd(II)(Ar)(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Desired Product) RedElim->Product PdH_Source Hydride Source PdH_Source->ArPdBrL2 Hydrodebromination

Fig 2. Buchwald-Hartwig amination and debromination side reaction.
Optimized Protocol for Amination:

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%) or a suitable precatalyst

  • RuPhos (3.3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube

Procedure:

  • Setup: In a glovebox, add the base (NaOtBu or Cs₂CO₃), palladium precatalyst, and ligand to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent: Add anhydrous, degassed toluene.

  • Sealing and Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 80-100 °C with stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Troubleshooting Table: Buchwald-Hartwig Amination
ParameterSuboptimal Condition (Promotes Debromination)Recommended AdjustmentRationale
Base Excessively strong/hindered bases at high TUse Cs₂CO₃ or K₃PO₄ for sensitive substrates; use NaOtBu at the lowest effective temperature.Milder bases or lower temperatures reduce the rate of competing Pd-H formation and β-hydride elimination.[1][7]
Ligand Less bulky ligandsSterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos).These ligands promote faster reductive elimination from a three-coordinate intermediate, which is the productive step.[6][7]
Atmosphere Presence of air/moistureUse a glovebox for setup; ensure all reagents and solvents are anhydrous and degassed.Oxygen can damage the catalyst, and water can be a hydride source, both leading to side reactions.[2]
Guide 3: Metal-Halogen Exchange

Direct functionalization via metal-halogen exchange is a powerful but challenging method with electron-rich substrates like this compound due to the high reactivity of the organometallic intermediates.

Problem Symptom:

Quenching the reaction mixture with an electrophile yields the debrominated product (3-ethoxypyridine) and/or complex mixtures, indicating poor formation or stability of the desired organometallic species.

Mechanistic Insight:

The highly basic organolithium or Grignard reagents can act as bases, abstracting a proton from the solvent (e.g., THF) or trace water, leading to the formation of the debrominated product. The rate of halogen exchange follows the trend I > Br > Cl.[9]

Optimized Protocol for Metal-Halogen Exchange:

This protocol uses a Knochel-type Turbo-Grignard reagent for a more controlled reaction.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.1 equiv)

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Three-neck flask with thermometer and dropping funnel

  • Inert gas supply (Argon)

Procedure:

  • Setup: To a dry, three-neck flask under argon, add a solution of this compound in anhydrous THF.

  • Cooling: Cool the solution to -15 °C to -10 °C.

  • Addition: Slowly add the i-PrMgCl·LiCl solution via dropping funnel, maintaining the internal temperature below -5 °C.

  • Stirring: Stir the mixture at this temperature for 1-2 hours.

  • Quenching: Slowly add the electrophile while maintaining the low temperature.

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Troubleshooting Table: Metal-Halogen Exchange
ParameterSuboptimal ConditionRecommended AdjustmentRationale
Reagent n-BuLi or t-BuLi at > -40 °Ci-PrMgCl·LiCl or perform n-BuLi exchange at ≤ -78 °CGrignard reagents are less basic and often more selective, reducing proton abstraction from the solvent.[9][10] Extremely low temperatures are required to control the high reactivity of alkyllithiums.[8]
Temperature 0 °C to room temperature-78 °C for alkyllithiums; -15 °C to 0 °C for i-PrMgCl·LiClLow temperatures are critical to prevent decomposition of the organometallic intermediate and side reactions.[8]
Solvent/Reagents Presence of moistureUse freshly distilled anhydrous solvents and dry all glassware thoroughly.Trace water will rapidly quench the highly basic organometallic intermediate, leading to debromination.[8]
Addition Speed Rapid addition of organometallic reagentSlow, dropwise addition with efficient stirringMaintains a low concentration of the reactive species, minimizing side reactions and controlling any exotherm.[1]

By carefully selecting reagents, controlling reaction parameters, and understanding the underlying mechanistic pathways, the undesired debromination of this compound can be effectively suppressed, leading to cleaner reactions, higher yields, and more reliable synthetic outcomes.

References

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic Cycle for Coupling Reactions. YouTube. [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC - NIH. [Link]

  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics - ACS Publications. [Link]

  • Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. PMC - NIH. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Buchwald–Hartwig Amination. Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zürich. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Why do halogen-metal exchanges happen? Chemistry Stack Exchange. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]

  • Tuning the Reactivity and Bonding Properties of Metal Square-Planar Complexes by the Substitution(s) on the Trans-Coordinated Pyridine Ring. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the versatile but sometimes challenging substrate, 4-bromo-3-ethoxypyridine. The pyridine core is a ubiquitous motif in pharmaceuticals, and mastering its functionalization is key to novel molecule synthesis.[1] This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for common coupling reactions.

The inherent electronic properties of the pyridine ring, particularly the nitrogen atom's ability to coordinate with the palladium catalyst, can sometimes hinder catalytic activity.[2] Therefore, careful selection of the catalyst system—comprising the palladium precursor, ligand, base, and solvent—is paramount for a successful transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[3] However, couplings involving pyridine halides can be problematic.[1]

Question 1: My Suzuki-Miyaura reaction with this compound has stalled or shows very low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in Suzuki-Miyaura couplings of pyridine halides often points to issues with catalyst activity, reagent stability, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich pyridine halides, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition and subsequent reductive elimination steps.

    • Initial Recommendation: Start with a robust catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand such as SPhos or XPhos.[4][5] These ligands are known to be effective for challenging substrates.

    • Troubleshooting: If conversion is still low, consider more active, second-generation biarylphosphine ligands. Pre-formed palladium precatalysts can also offer improved stability and activity.[5]

  • Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.

    • Common Choices: Aqueous solutions of K₂CO₃ or K₃PO₄ are standard starting points.[6] Cs₂CO₃ is a stronger and more soluble base that can be effective in more challenging cases.[7]

    • Anhydrous Conditions: If you observe significant protodeboronation (cleavage of the C-B bond) of your boronic acid, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[4][6]

  • Solvent System: The solvent must solubilize both the organic and inorganic components of the reaction.

    • Standard Systems: A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common and effective choice.[3][8]

    • Polar Aprotic Solvents: For more difficult couplings, polar aprotic solvents like DMF can be used, but be aware that they can sometimes lead to side reactions.[8]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. While many Suzuki reactions proceed at 80-100 °C, increasing the temperature to reflux may be necessary for less reactive substrates.[3]

Question 2: I am observing significant formation of a homocoupled bipyridine byproduct. What causes this and how can it be minimized?

Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[4]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen). Degassing your solvents by sparging or through freeze-pump-thaw cycles is essential.[4]

  • Reagent Purity: Use high-purity boronic acid or consider using a more stable boronate ester.

  • Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.3 equivalents) is typical, a large excess can promote homocoupling.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals.[9] The choice of ligand is particularly crucial and is often dependent on the nature of the amine coupling partner.[10]

Question 3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. What adjustments should I make?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on creating a sterically accessible and electron-rich palladium center to facilitate both oxidative addition and reductive elimination.

  • Ligand Selection is Key: For primary amines, bulky biarylphosphine ligands are generally the most effective.

    • Recommended Ligands: Xantphos, XPhos, and RuPhos are excellent choices for coupling with primary amines.[5][11][12]

    • Bidentate vs. Monodentate: While monodentate ligands like XPhos are often very effective, bidentate ligands like Xantphos can sometimes offer greater stability to the catalytic complex.

  • Choice of Base: Strong, non-nucleophilic bases are typically required.

    • Standard Bases: Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base.[12] However, it is a strong base and may not be compatible with all functional groups.

    • Alternative Bases: Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates, though this may require higher reaction temperatures or longer reaction times.[10]

  • Solvent Considerations: Aprotic, non-polar solvents are generally preferred.

    • Common Solvents: Toluene, dioxane, and THF are widely used. Toluene is often a good starting point due to its higher boiling point.

Question 4: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated starting material (3-ethoxypyridine). What is causing this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, including β-hydride elimination from the palladium-amido complex.

  • Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky ligands can sometimes mitigate this issue. Using a slightly weaker base, if the reaction still proceeds, can also reduce the rate of competing decomposition pathways.

  • Amine Stoichiometry: Ensure you are using a slight excess of the amine (typically 1.1-1.2 equivalents). An insufficient amount of the amine can lead to a higher proportion of side reactions.

  • Water Content: While not always detrimental, excess water can sometimes contribute to hydrodehalogenation. Using anhydrous solvents and reagents can be beneficial.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates in organic synthesis.[13] This reaction typically employs a dual catalyst system of palladium and copper(I).[14]

Question 5: My Sonogashira coupling of this compound is not proceeding to completion. What are the critical parameters to optimize?

Answer: The efficiency of Sonogashira couplings can be sensitive to the catalyst system, base, and solvent.

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[14][15]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.[15] Its role is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

    • Copper-Free Conditions: In some cases, particularly if homo-coupling of the alkyne (Glaser coupling) is a major issue, copper-free conditions can be employed. This often requires the use of a stronger base and a more electron-rich phosphine ligand.[14][16]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[15][17]

    • Solvent Choice: THF, DMF, and acetonitrile are common co-solvents.[15][18] For less reactive bromides, a higher boiling point solvent like DMF and elevated temperatures (e.g., 100 °C) may be necessary.[16][18]

  • Temperature: While some Sonogashira reactions can proceed at room temperature, heating is often required for aryl bromides.[15][19] A temperature of 50-100 °C is a good starting range to explore.[16]

Question 6: I am observing a significant amount of Glaser coupling (alkyne homocoupling) in my Sonogashira reaction. How can I suppress this side reaction?

Answer: Glaser coupling is an oxidative homocoupling of terminal alkynes, often promoted by the copper co-catalyst in the presence of oxygen.

  • Rigorous Degassing: As with other cross-coupling reactions, the exclusion of oxygen is critical. Thoroughly degas your solvents and maintain an inert atmosphere throughout the reaction.

  • Minimize Copper Loading: Use the minimum effective amount of the copper co-catalyst (typically 1-5 mol%).

  • Consider Copper-Free Conditions: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable strategy.

Data & Protocols
Comparative Catalyst System Performance

The following table summarizes recommended starting conditions for the coupling of this compound. These are general guidelines, and optimization may be required for your specific coupling partner.

Coupling ReactionPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (4:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.2-1.5)Toluene110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)PPh₃ (4-10) & CuI (1-5)Et₃N (2-3)DMF80-100
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to a reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 110 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[12]

Protocol 3: General Procedure for Sonogashira Coupling

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).[15]

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).[18]

  • Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.[16][18]

  • Upon completion, cool the reaction, dilute with an ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[15]

  • Purify the crude product by flash column chromatography.[15]

Visualized Workflows
Troubleshooting a Stalled Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling check_catalyst Evaluate Catalyst System (Pd Source + Ligand) start->check_catalyst Initial Check check_base Assess Base (Strength & Solubility) check_catalyst->check_base If still low yield sub_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->sub_catalyst check_solvent Re-evaluate Solvent System check_base->check_solvent If still low yield sub_base Try stronger base (e.g., Cs₂CO₃) or anhydrous conditions (K₃PO₄) check_base->sub_base check_temp Increase Reaction Temperature check_solvent->check_temp Final Parameter sub_solvent Screen Dioxane, Toluene, or DMF check_solvent->sub_solvent solution Successful Coupling check_temp->solution Optimized

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura couplings.

Catalyst Selection Logic for Different Coupling Types

Catalyst_Selection start Target Bond Formation with this compound cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura (sp²-sp²) cc_bond->suzuki with Boronic Acid sonogashira Sonogashira (sp²-sp) cc_bond->sonogashira with Terminal Alkyne buchwald Buchwald-Hartwig cn_bond->buchwald suzuki_cat Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O suzuki->suzuki_cat sonogashira_cat Pd(PPh₃)₂Cl₂ / CuI Et₃N DMF sonogashira->sonogashira_cat buchwald_cat Pd₂(dba)₃ / Xantphos NaOtBu Toluene buchwald->buchwald_cat

Caption: Decision tree for selecting an initial catalyst system based on the desired bond formation.

References
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]

  • Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing conditions for Sonogashira reaction with bromine substituent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • S-Innovations. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Science.gov. (2009). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Managing impurities in the synthesis of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-3-ethoxypyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We understand that controlling impurities is paramount for reproducible results and regulatory compliance. This document provides in-depth, field-proven insights into managing common challenges encountered during the synthesis of this important heterocyclic building block.

Section 1: Understanding the Synthetic Landscape

The successful synthesis of this compound hinges on selecting an appropriate synthetic route and meticulously controlling reaction conditions. Two primary, industrially relevant pathways are generally employed, each with a unique impurity profile.

  • Route A: Williamson Ether Synthesis. This is a direct and often high-yielding approach starting from the commercially available 4-Bromo-3-hydroxypyridine. The reaction involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with an ethylating agent.[1]

  • Route B: Sandmeyer Reaction. This classic transformation starts with 3-ethoxy-4-aminopyridine. The primary amine is converted to a diazonium salt, which is subsequently displaced by a bromide ion, typically using a copper(I) bromide catalyst.[2][3][4]

cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Sandmeyer Reaction A_Start 4-Bromo-3-hydroxypyridine A_End This compound A_Start->A_End 1. Base (e.g., NaH, K2CO3) 2. Ethylating Agent (e.g., EtI, Et2SO4) B_Start 3-ethoxy-4-aminopyridine B_Intermediate Diazonium Salt Intermediate B_Start->B_Intermediate NaNO2, HBr (Diazotization) B_End This compound B_Intermediate->B_End CuBr

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Question 1: I'm using the Williamson etherification route (Route A) and my final product is contaminated with an impurity that has a slightly higher polarity (lower Rf on silica TLC) than the desired product. What is it and how can I remove it?

Answer:

This impurity is almost certainly unreacted 4-Bromo-3-hydroxypyridine starting material. Because of the free hydroxyl group, it is significantly more polar than the ether product.

Causality & Diagnosis:

  • Incomplete Deprotonation: The base used may not have been strong enough or used in sufficient stoichiometric excess to fully deprotonate the starting material.

  • Insufficient Ethylating Agent: The reaction may have been run with an insufficient amount of the ethylating agent.

  • Confirmation: The most reliable way to confirm its identity is to run a co-spot on a TLC plate with your product and a sample of the 4-Bromo-3-hydroxypyridine starting material. If the impurity spot has the same Rf value as the starting material, its identity is confirmed. An HPLC analysis spiked with the starting material will show a single, larger peak for the impurity if they are the same compound.

Resolution Strategies:

  • Aqueous Base Wash: The most effective method is an extractive workup. The phenolic proton of the unreacted starting material is acidic. By dissolving your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with an aqueous base solution (e.g., 1M NaOH), the acidic starting material will be deprotonated and extracted into the aqueous layer, leaving the pure ether product in the organic phase.

  • Chromatography: If the base wash is insufficient, flash column chromatography on silica gel is a reliable, albeit less scalable, purification method.[5] A gradient elution, typically with a hexane/ethyl acetate solvent system, will effectively separate the more polar starting material from the product.

Start Crude Product (from Route A) Workup Dissolve in EtOAc Wash with 1M NaOH(aq) Start->Workup Impurity Unreacted 4-Bromo-3-hydroxypyridine (Acidic Impurity) Product Pure This compound (Neutral Product) Organic_Phase Organic Layer Workup->Organic_Phase Contains Aqueous_Phase Aqueous Layer Workup->Aqueous_Phase Contains Organic_Phase->Product Aqueous_Phase->Impurity Intermediate Diazonium Salt Intermediate Desired_Path Reaction with CuBr (Sandmeyer) Intermediate->Desired_Path Correct Conditions (Low Temp, Active Catalyst) Side_Path Reaction with H2O (Decomposition) Intermediate->Side_Path Incorrect Conditions (High Temp) Product Desired Product: This compound Desired_Path->Product Impurity Side Product: 3-ethoxy-4-hydroxypyridine Side_Path->Impurity

Caption: Competing reaction pathways for the diazonium intermediate.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for achieving the highest purity? A: The Williamson ether synthesis (Route A) is often preferred for its cleaner reaction profile. It typically involves fewer side products compared to the Sandmeyer reaction, and the primary impurity (unreacted starting material) is easily removed with a simple acid-base extraction. The Sandmeyer reaction (Route B) can be effective but requires more stringent control over temperature and reagent quality to avoid byproduct formation. [1][6] Q: What are the best analytical methods for monitoring these reactions? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting material and the formation of the product and major impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the product from related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying unknown impurities if they can be isolated. [7]* Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities by their mass-to-charge ratio.

Q: Are there any specific safety precautions I should take? A: Yes. When working with ethylating agents like ethyl iodide or diethyl sulfate (Route A), be aware that they are alkylating agents and should be handled with appropriate personal protective equipment in a fume hood. For the Sandmeyer reaction (Route B), diazonium salts can be explosive when isolated and dry; they should always be kept in a cold solution and used immediately after preparation. [6]

Section 4: Protocols & Methodologies

Protocol A: Williamson Ether Synthesis of this compound (Route A)
  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (5 mL per 1 g of starting material) under a nitrogen atmosphere at 0 °C, add a solution of 4-Bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding water at 0 °C. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer with 1M NaOH (2x) to remove unreacted starting material, followed by a brine wash (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol B: Sandmeyer Reaction for this compound (Route B)
  • Diazotization: Dissolve 3-ethoxy-4-aminopyridine (1.0 eq.) in a mixture of 48% HBr (3.0 eq.) and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% HBr and cool it to 0-5 °C.

  • Displacement: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Workup: Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Common Impurities and Identification
Impurity NameStructureSynthetic RouteIdentification Notes
4-Bromo-3-hydroxypyridineBr-Py-OHRoute AHigher polarity than product. Co-elutes with starting material on TLC/HPLC. Acidic.
3-ethoxy-4-hydroxypyridineEtO-Py-OHRoute BHigher polarity than product. Lacks bromine isotope pattern in MS.
Unreacted Starting MaterialEtO-Py-NH₂Route BHigher polarity than product. Basic. Co-elutes with starting material.

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactivity of bromine atoms in brominated pyridines. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • Bamoniri, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-methoxy-4-pyridinamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

  • Li, H., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]

  • am-Online. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-ethoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile building block. As Senior Application Scientists, we have synthesized data from seminal literature and our in-house expertise to provide you with a practical resource for troubleshooting and optimizing your synthetic strategies.

Section 1: Understanding the Reactivity of this compound

This compound presents a unique set of challenges and opportunities due to the interplay of its substituents and the inherent electronic nature of the pyridine ring. A clear understanding of these factors is the first step toward predictable and high-yielding reactions.

  • Pyridine Nitrogen: The nitrogen atom is the most dominant electronic feature. It is strongly electron-withdrawing by induction, rendering the ring electron-deficient and generally deactivated towards electrophilic substitution.[1][2] However, this electron deficiency activates the C-2 and C-4 positions for nucleophilic attack.[3] Critically, its Lewis basicity makes it a potent ligand for transition metals, which can lead to catalyst inhibition or deactivation in cross-coupling reactions.[4][5]

  • Bromo Group (C-4): Located at a position activated by the ring nitrogen, the C-Br bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. It is also susceptible to halogen-metal exchange with strong organolithium reagents.

  • Ethoxy Group (C-3): This is an electron-donating group primarily through resonance (+R effect), which partially counteracts the withdrawing effect of the nitrogen.[6] Its most significant role in regiocontrol is as a Directed Metalating Group (DMG) . The ethereal oxygen can coordinate with lithium bases, directing deprotonation to the adjacent C-2 or C-4 positions.[7][8]

dot graph "Reactivity_Map" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10]; bgcolor="#F1F3F4";

} enddot Caption: Reactivity map of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Topic: Palladium-Catalyzed Cross-Coupling at C-4

Q1: My Suzuki-Miyaura coupling at the C-4 position is sluggish, stalls, or fails completely. What are the likely causes and solutions?

A1: This is a classic issue when working with pyridine substrates, primarily due to catalyst poisoning by the Lewis basic nitrogen.

  • Causality: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.

  • Solutions:

    • Ligand Choice: The most effective solution is to use sterically bulky, electron-rich phosphine ligands. The bulk physically hinders the pyridine nitrogen from accessing the metal center, while the electron-donating nature of the ligand accelerates the rate-determining reductive elimination step.

    • Precatalyst Selection: Use well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species.[9]

    • Base and Solvent: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure solvents are anhydrous and properly degassed, as oxygen can lead to both catalyst decomposition and homocoupling.[9]

ParameterRecommendation 1Recommendation 2Rationale
Ligand XPhos, SPhos, RuPhosP(t-Bu)₃Bulky, electron-rich ligands prevent N-coordination and accelerate catalysis.[4]
Catalyst XPhos Pd G3/G4Pd₂(dba)₃Precatalysts provide reliable initiation. Pd₂(dba)₃ is effective but requires ligand addition.
Base K₃PO₄Cs₂CO₃Strong, non-nucleophilic bases are generally preferred for challenging couplings.
Solvent 1,4-Dioxane/H₂OTolueneCommon solvent systems for Suzuki couplings; must be rigorously degassed.

Q2: I am attempting a Buchwald-Hartwig amination at C-4, but my yields are poor. How should I adjust my protocol for this specific substrate?

A2: Buchwald-Hartwig aminations of pyridines are highly sensitive to reaction parameters. The proximity of the 3-ethoxy group can also sterically influence the approach to the C-4 position.

  • Causality: Similar to Suzuki couplings, catalyst inhibition is a major factor. Additionally, the C-N reductive elimination step can be slow for electron-rich pyridines.

  • Solutions:

    • Employ a Specialized Catalyst System: Systems developed specifically for heteroaryl chlorides/bromides are essential. The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand is standard.[10][11]

    • Use a Strong, Non-Nucleophilic Base: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOt-Bu) are the bases of choice. They are strong enough to deprotonate the amine without competing as nucleophiles.[10]

    • Optimize Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the reductive elimination step. Monitor the reaction for substrate decomposition if pushing the temperature higher.[11]

Topic: Lithiation and Halogen-Metal Exchange

Q3: I am trying to perform a halogen-metal exchange at C-4 using n-BuLi at -78 °C, but I'm getting a mixture of products, including what appears to be functionalization at the C-2 position. What is happening?

A3: You are observing a classic competition between two distinct pathways: halogen-metal exchange at C-4 and ortho-deprotonation at C-2.

  • Causality: The 3-ethoxy group is a powerful ortho-directing group.[7] The C-2 proton is acidified by both the adjacent pyridine nitrogen and the directing ethoxy group, making it susceptible to deprotonation. While halogen-metal exchange with n-BuLi is typically very fast, competitive deprotonation at C-2 can occur, leading to a mixture of organolithium intermediates.

  • Solutions:

    • Ensure Low Temperature: Maintain a strict temperature of -78 °C or lower. Even slight warming can increase the rate of deprotonation relative to exchange.

    • Use t-BuLi: tert-Butyllithium often favors halogen-metal exchange over deprotonation more than n-BuLi, though it is more reactive and requires careful handling.

    • Rapid Quench: Add your electrophile quickly to the generated organolithium species at low temperature to minimize the chance of side reactions or decomposition.

Q4: How can I selectively deprotonate the C-2 position without initiating halogen-metal exchange at the C-4 bromine?

A4: This requires a base that is sterically hindered and a poor nucleophile, favoring proton abstraction over interaction with the C-Br bond.

  • Causality: The key is to choose a base where the kinetic barrier for deprotonation is lower than that for halogen-metal exchange.

  • Solution: Use a lithium amide base. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are the reagents of choice.[7][8] Their steric bulk makes it difficult for them to approach and interact with the C-Br bond, while their strong basicity is ideal for abstracting the acidic C-2 proton, directed by the 3-ethoxy group.

dot graph "Workflow_Diagram" { rankdir=TB; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10]; bgcolor="#F1F3F4";

} enddot Caption: Decision workflow for regioselective functionalization.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: For C-4 functionalization, when should I choose a cross-coupling reaction over a lithiation/Grignard approach?

This depends on the desired transformation and the available coupling partners.

  • Choose Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): This is generally the most robust and functional-group-tolerant method. It is ideal for creating C-C (sp², sp³), C-N, and C-O bonds when you have a stable organoboron, organotin, amine, or alcohol coupling partner. It avoids the use of pyrophoric and highly sensitive organolithium reagents.

  • Choose Lithiation/Grignard: This approach is necessary when you need to form a nucleophilic carbon center at C-4 to react with an electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides). Halogen-metal exchange followed by an electrophilic quench is a powerful two-step sequence for this purpose. Grignard reagents are generally less reactive and more selective than their organolithium counterparts.[12]

FAQ 2: What is the primary electronic role of the 3-ethoxy group in modulating reactivity at the C-4 position?

The 3-ethoxy group has a dual electronic role. Its primary influence is a positive resonance effect (+R), where the oxygen lone pairs donate electron density into the pyridine ring.[6] This effect is most pronounced at the ortho (C-2, C-4) and para (C-6) positions. This electron donation makes the C-4 position slightly more electron-rich than it would be in an unsubstituted bromopyridine, which can subtly influence the rate of oxidative addition in cross-coupling reactions. However, this is a minor effect compared to the dominant role of the pyridine nitrogen in defining the overall reactivity.

FAQ 3: Is it possible to directly functionalize the C-5 position of this compound?

Direct C-H functionalization at C-5 is extremely challenging and generally not feasible with this substrate. The C-5 position is electronically and sterically the least accessible.

  • Electronic Deactivation: It is meta to the strongly deactivating pyridine nitrogen, making it the least acidic proton and least reactive site for electrophilic or radical attack.[1][13]

  • Steric Hindrance: It is flanked by two substituents, making it difficult for reagents to access.

  • Alternative Strategies: To achieve a 3,4,5-trisubstituted pyridine, a synthetic route starting from a different, pre-functionalized pyridine or a de novo ring synthesis would be a more viable strategy.[14]

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization may be required for specific substrates. All reactions should be performed by trained chemists under an inert atmosphere using appropriate safety precautions.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Halogen-Metal Exchange at C-4 and Electrophilic Quench

This protocol describes the formation of a C-4 organolithium and subsequent reaction with benzaldehyde.

Reagents & Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

  • Benzaldehyde (1.2 equiv), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Oven-dried, three-neck round-bottom flask with a thermometer, septum, and argon inlet

Procedure:

  • To the reaction flask, add this compound and anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the benzaldehyde dropwise. A color change is typically observed.

  • Continue stirring at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude alcohol by silica gel column chromatography.

References

  • Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
  • ResearchGate. (n.d.). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide.
  • RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines.
  • RSC Publishing. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • ResearchGate. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals.
  • ResearchGate. (n.d.). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • BenchChem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.
  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • Andrew G. Myers Research Group. (n.d.). ortho metalation.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines.
  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
  • BenchChem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-3-ethoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Given its unique electronic and steric properties as an electron-rich heteroaromatic halide, this compound presents specific challenges that require careful consideration of reaction parameters. This document provides in-depth, causality-driven answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling with this compound is giving low or no conversion. What are the first things to check?

Low conversion is a frequent issue, often stemming from catalyst inhibition or suboptimal reaction setup. The pyridine nitrogen in your substrate is a key player and a common culprit.

Core Causality: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center.[1][2][3] This coordination can form stable, off-cycle complexes that act as catalyst poisons, effectively removing the active catalyst from the reaction and halting turnover.[1][2]

Initial Troubleshooting Steps:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Ensure your reaction is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-20 minutes) and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4]

  • Reagent and Solvent Quality:

    • Solvents: Use anhydrous, deoxygenated solvents. Water content can promote unwanted side reactions like hydrodehalogenation.[4][5]

    • Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to homocoupling or protodeboronation.[3] Use a fresh, high-purity batch or consider using a more stable boronate ester (e.g., a pinacol ester).

    • Base: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dry. Clumps can lead to poor solubility and inconsistent reaction rates.

Q2: I'm observing significant hydrodehalogenation (protodebromination) of my this compound. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common parasitic reaction, especially with electron-rich or heteroaromatic halides.[5]

Core Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This can form from various sources, including trace water, alcohols (if used as solvent), or even the amine or phosphine ligand in certain cases. This Pd-H species can then undergo reductive elimination with the aryl group to yield the undesired debrominated product.[5]

Mitigation Strategies:

  • Choice of Base: Strong, hydroxide-containing bases can sometimes be problematic. Switch to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and less prone to promoting this side reaction.[5]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (more on this in Q3). These ligands accelerate the desired cross-coupling steps (oxidative addition and reductive elimination), making the competing hydrodehalogenation pathway less favorable kinetically.[5][6]

  • Anhydrous Conditions: As mentioned, rigorously exclude water and other protic sources from your reaction. If a biphasic system is required, ensure the amount of water is carefully controlled.[4]

  • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures can accelerate catalyst decomposition and side reactions.[4]

Q3: How do I choose the optimal palladium catalyst, ligand, and base for this specific substrate in Suzuki or Buchwald-Hartwig reactions?

The choice of catalyst system is the most critical factor for success with challenging substrates like this compound. The goal is to use a system that is active enough to overcome the inhibitory effect of the pyridine nitrogen.

Core Causality: The ligand's properties dictate the catalyst's reactivity. For electron-rich heteroaryl halides, you need a ligand that is both sterically bulky and electron-donating .[7][8]

  • Bulkiness: A large ligand (high cone angle) promotes the formation of a monoligated, highly reactive 12-electron palladium species, which is often the active catalyst.[9] The bulk also sterically shields the palladium center, disfavoring the unproductive coordination of the pyridine nitrogen.[1]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination.[6][8]

Recommended Catalyst Systems:

Reaction TypeRecommended Pd SourceRecommended LigandRecommended BaseSolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane80-110

Note: This table provides general starting points. Optimization is often necessary for specific coupling partners.

Q4: My reaction mixture turns black and stalls. Is my catalyst dead?

Yes, the formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition and deactivation.[1][3]

Core Causality: The active, soluble Pd(0) catalyst is only kinetically stable. If the catalytic cycle is slow or inhibited (e.g., by pyridine coordination), the Pd(0) intermediates have time to aggregate and precipitate out of solution as inactive palladium metal.[1][3] This is often exacerbated by high temperatures or an insufficient ligand-to-palladium ratio.[3]

Preventative Measures:

  • Use a Proper Ligand: This is the most effective solution. Bulky, electron-rich ligands stabilize the Pd(0) center and accelerate the catalytic cycle, preventing aggregation.[8]

  • Optimize Ligand:Palladium Ratio: A ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is typically recommended. An insufficient amount of ligand leaves the palladium center exposed and prone to aggregation.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., SPhos G3, XPhos G3) are often more stable and form the active Pd(0) species more cleanly in situ, reducing the chances of forming palladium black at the start of the reaction.

  • Temperature Management: Avoid excessively high temperatures, which accelerate the decomposition process.[3]

Q5: I'm struggling to remove residual palladium from my product. What are the best purification strategies?

Removing palladium to acceptable levels (<10 ppm for APIs) is critical in pharmaceutical development and can be challenging due to the coordinating nature of the pyridine product.[10][11]

Core Causality: The nitrogen atom in your product can chelate with residual palladium, making it difficult to remove through standard chromatography or crystallization.

Recommended Purification Methods:

  • Metal Scavengers: This is often the most effective method. These are solid-supported reagents with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[12][13]

    • Procedure: After the reaction workup, dissolve the crude product in a suitable solvent, add the scavenger (e.g., SiliaMetS Thiol, Smopex™), and stir for several hours at room temperature or slightly elevated temperature.[10][12] Filter off the scavenger and concentrate the solution.

  • Activated Carbon Treatment: A cost-effective but sometimes less selective method.[12] It can sometimes lead to product loss through adsorption.[10]

  • Specialized Crystallization: Adding a chelating agent like N-acetylcysteine or thiourea during recrystallization can help keep the palladium complex dissolved in the mother liquor while your product crystallizes.[12]

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent (e.g., aqueous thiourea, cysteine) can help extract palladium salts.

Visual Diagrams & Workflows

Troubleshooting Workflow for Low Conversion

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.

TroubleshootingWorkflow start Low Conversion Observed check_inert 1. Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_inert check_reagents 2. Check Reagent Quality (Solvent, Base, Boronic Acid) check_inert->check_reagents No Improvement optimize_ligand 3. Optimize Catalyst System (Use Bulky, Electron-Rich Ligand e.g., SPhos, XPhos) check_reagents->optimize_ligand No Improvement screen_base 4. Screen Bases (K3PO4, Cs2CO3 vs. NaOtBu) optimize_ligand->screen_base Partial Improvement success Reaction Optimized optimize_ligand->success optimize_temp 5. Adjust Temperature (Try lower, then higher) screen_base->optimize_temp Continue Optimizing optimize_temp->success

Caption: A decision tree for troubleshooting low-yield reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the catalytic cycle, highlighting the role of the ligand (L).

SuzukiCycle pd0 L-Pd(0) Active Catalyst pdII L-Pd(II)(Ar)(X) pd0->pdII  Oxidative  Addition prod Ar-R' (Product) ox_add Oxidative Addition pdII_R L-Pd(II)(Ar)(R') pdII->pdII_R  Transmetalation sub2 R'-B(OR)2 + Base trans Transmetalation pdII_R->pd0  Reductive  Elimination red_elim Reductive Elimination sub1 Ar-X (this compound)

Sources

Technical Support Center: A Guide to Scaling Reactions with 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-ethoxypyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up palladium-catalyzed cross-coupling reactions using this versatile heterocyclic building block. As a substituted pyridine, this compound presents unique challenges, primarily related to the interaction of its Lewis basic nitrogen atom with the palladium catalyst.[1] This can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during methods development and scale-up.

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, its application to pyridine substrates requires careful optimization to overcome common pitfalls. Pyridine rings are known to be challenging partners in Suzuki couplings, often leading to lower yields or complete reaction failure if conditions are not just right.[2][3][4]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki reaction with this compound is not working or has stalled at low conversion. What are the most common reasons for failure?

A1: Failure in this specific Suzuki coupling can typically be traced back to four key areas: the catalyst system, the base, or the reaction atmosphere.

  • Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), its reduction to Pd(0) might be inefficient under your conditions. More critically, the pyridine nitrogen can coordinate to the palladium center, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1][5][6]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient or coordinating substrates like substituted pyridines.[5] Success hinges on using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition step, and sterically hinder the pyridine nitrogen from deactivating the catalyst.

  • Poor Base Quality or Type: The base is critical for activating the boronic acid in the transmetalation step.[5] Weak bases may be insufficient. Stronger, non-coordinating inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[5] It is imperative that the base is anhydrous and finely ground to maximize its surface area and reactivity.[5]

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[5] This also promotes undesirable side reactions like the homocoupling of your boronic acid.[6] It is essential to thoroughly degas all solvents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire process.[5]

Q2: I am observing a significant amount of homocoupling (boronic acid dimerization) and protodeboronation (loss of the boronic acid group). How can I minimize these side reactions?

A2: These are classic side reactions in Suzuki couplings, often exacerbated by suboptimal conditions.

  • To Minimize Homocoupling: This byproduct is often triggered by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), leading to a catalytic cycle that dimerizes the boronic acid.[5][6] The single most effective preventative measure is the rigorous exclusion of oxygen. Ensure your glassware is oven or flame-dried and that solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[5]

  • To Prevent Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved by a proton source, most commonly water, to regenerate the parent arene.[5] This removes the boronic acid from the productive catalytic cycle. To prevent this, use anhydrous solvents and ensure your base is thoroughly dried. While a small amount of water can sometimes be beneficial in Suzuki reactions (especially with inorganic bases), excess water will promote this side reaction.[5]

Troubleshooting Workflow for Suzuki-Miyaura Reactions

start Reaction Stalled / Low Yield check_atmosphere Is the reaction strictly anaerobic? start->check_atmosphere check_reagents Are reagents pure and anhydrous? check_atmosphere->check_reagents Yes solution_atmosphere Degas solvents thoroughly (sparge or freeze-pump-thaw). Use flame-dried glassware. check_atmosphere->solution_atmosphere No check_ligand Is the ligand appropriate? check_reagents->check_ligand Yes solution_reagents Use fresh boronic acid or switch to a boronate ester. Ensure base is anhydrous. check_reagents->solution_reagents No check_base Is the base strong enough and finely ground? check_ligand->check_base Yes solution_ligand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst/ligand loading. check_ligand->solution_ligand No solution_base Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure base is powdered. check_base->solution_base No

Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.

Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound on a 1-10 gram scale.

  • Vessel Preparation: To an appropriately sized, oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M) via cannula or syringe. A small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water) can sometimes be beneficial with phosphate bases.[7]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or MTBE and filter through a pad of Celite® to remove the base and palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommendationRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources are often more air-stable but require in-situ reduction. For difficult couplings, using a dedicated Pd(0) source can be advantageous.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for promoting oxidative addition and preventing catalyst poisoning by the pyridine nitrogen.[5][8]
Base K₃PO₄, Cs₂CO₃Strong, anhydrous inorganic bases are generally most effective. Must be finely powdered to ensure reactivity.[5]
Solvent 1,4-Dioxane, TolueneAnhydrous and thoroughly degassed solvents are critical to prevent catalyst oxidation and protodeboronation.[5]
Temperature 80–110 °CHigher temperatures are often needed to drive the reaction to completion, especially on a larger scale.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. When applied to this compound, success is highly dependent on the careful selection of the catalyst system, base, and solvent to match the specific amine coupling partner.[9]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving low yield. What are the primary factors to investigate?

A1: Low yields in this reaction are typically due to an ill-suited combination of ligand, base, and solvent, or reagent degradation.

  • Incorrect Ligand Choice: The ligand is paramount. For pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often the best choice.[10][11] They accelerate the rate-limiting reductive elimination step to form the C-N bond and minimize catalyst inhibition by the pyridine substrate.[10]

  • Incompatible Base: The base deprotonates the amine, allowing it to coordinate to the palladium center. Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective but can be incompatible with substrates bearing sensitive functional groups.[12] If you observe decomposition, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.[10][12]

  • Suboptimal Solvent: The solvent choice affects reagent solubility and catalyst stability. Toluene and dioxane are common first choices.[13] For more polar substrates or amines, THF or t-BuOH might be beneficial.[13] Avoid chlorinated solvents, acetonitrile, or using pyridine itself as a solvent, as they can bind to the palladium and inhibit the reaction.[12]

  • Reagent Quality: The palladium catalyst, ligands, and especially strong bases like NaOtBu are sensitive to air and moisture.[10] Use fresh, high-purity reagents and handle them under an inert atmosphere.

Q2: How do I choose the best ligand for my specific amine (primary, secondary, aryl, etc.)?

A2: While there is no universal rule, general trends can guide your selection. The reactivity of the amine nucleophile is a key factor.[12][14]

  • Primary Alkylamines & Arylamines: These are generally robust coupling partners. Ligands like XPhos and RuPhos are excellent starting points.

  • Secondary Amines: These can be more challenging due to increased steric hindrance. Ligands such as BrettPhos or BINAP might offer better performance.[9]

  • Amides & Carbamates: These are less nucleophilic and often require more forcing conditions and specialized ligands. A thorough screening of conditions is usually necessary.

Ligand FamilyExampleGeneral Application Scope
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosBroadly applicable, especially for primary and secondary amines, and challenging substrates like pyridines.[10][11]
Josiphos-type JosiphosEffective for a range of amines, particularly in Hartwig's earlier work.
BINAP/DPPF (±)-BINAP, dppfOften suitable for secondary amines and can be effective in less challenging systems.[9]
Decision Flowchart for Buchwald-Hartwig Condition Selection

start Select Amine Nucleophile amine_type What is the amine type? start->amine_type primary Primary Amine (Alkyl or Aryl) amine_type->primary Primary secondary Secondary Amine amine_type->secondary Secondary amide Amide / Carbamate amine_type->amide Amide base_sensitivity Are starting materials base-sensitive? base_strong Use NaOtBu or LHMDS base_sensitivity->base_strong No base_weak Use Cs₂CO₃ or K₃PO₄. (May require higher temp) base_sensitivity->base_weak Yes ligand1 Start with XPhos or RuPhos primary->ligand1 ligand2 Try BrettPhos, BINAP, or XPhos secondary->ligand2 ligand3 Requires screening. Consider specialized ligands. amide->ligand3 ligand1->base_sensitivity ligand2->base_sensitivity ligand3->base_sensitivity start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Flash Column Chromatography is_solid->column No is_basic Is the product sufficiently basic? is_basic->column No acid_base Acid/Base Extraction is_basic->acid_base Yes is_streaking Streaking on silica? is_streaking->is_basic No neutralize_silica Use Neutralized Silica (1% Et₃N in eluent) is_streaking->neutralize_silica Yes recrystallize->column Impure / Fails column->is_streaking use_alumina Try Neutral Alumina neutralize_silica->use_alumina

Sources

Validation & Comparative

The Halogen Dance: A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, 3-alkoxypyridines serve as privileged scaffolds, appearing in a multitude of biologically active molecules. The strategic functionalization of this core often relies on the versatile chemistry of its halogenated derivatives. Among these, 4-bromo-3-ethoxypyridine and 4-chloro-3-ethoxypyridine are two of the most common starting materials. While structurally similar, the choice between the bromo- and chloro-analogs is far from arbitrary. Their reactivities diverge significantly depending on the chemical transformation, a nuance that can dictate the success or failure of a synthetic campaign.

This guide provides an in-depth, objective comparison of the reactivity of these two essential building blocks. We will explore their performance in the workhorse reactions of modern synthesis—palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr)—supported by representative experimental data and mechanistic insights. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven knowledge to select the optimal reagent for their specific application, thereby streamlining synthetic routes and accelerating discovery.

Pillar 1: The Theoretical Framework of Halogen Reactivity on the Pyridine Scaffold

The reactivity of a halopyridine is a delicate interplay of electronics and bond energetics. The pyridine nitrogen, being highly electronegative, renders the ring electron-deficient, particularly at the 2- and 4-positions. This electronic landscape is fundamental to understanding the behavior of our two molecules of interest.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the rate-limiting step is frequently the oxidative addition of the carbon-halogen (C-X) bond to a palladium(0) catalyst[1][2][3]. The reactivity trend is governed by the C-X bond dissociation energy, which follows the order C-I > C-Br > C-Cl > C-F. The weaker C-Br bond (approx. 285 kJ/mol) is more readily cleaved by the palladium catalyst than the stronger C-Cl bond (approx. 340 kJ/mol)[4][5]. Consequently, This compound is intrinsically more reactive in these transformations, often requiring milder conditions, lower catalyst loadings, and shorter reaction times. Activating the more robust C-Cl bond in 4-chloro-3-ethoxypyridine typically necessitates the use of more electron-rich, sterically hindered phosphine ligands (e.g., XPhos, SPhos) and potentially higher temperatures[6][7].

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. The first step, the nucleophilic attack on the electron-deficient ring, is often rate-determining. Halogen reactivity in this context is dictated by two opposing factors: the electronegativity of the halogen (influencing the ring's electrophilicity) and its ability to act as a leaving group. For many SNAr reactions, the trend is F > Cl > Br > I[8]. The high electronegativity of chlorine polarizes the C-Cl bond and activates the 4-position for nucleophilic attack more effectively than bromine. Therefore, 4-chloro-3-ethoxypyridine is often the more reactive substrate in SNAr reactions, particularly with strong nucleophiles like alkoxides or amines.

Pillar 2: Comparative Performance in Key Synthetic Transformations

To illustrate these principles, we present a comparative analysis of the two compounds in three essential reaction classes. The following protocols are representative and may require optimization for specific substrates.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation[2][3][9]. The enhanced reactivity of the bromo-derivative is clearly demonstrated here, translating to more efficient and economical processes.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound4-Chloro-3-ethoxypyridine
Catalyst System Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene
Temperature 90 °C110 °C
Time 4 hours12 hours
Typical Yield >90%~85%

Experimental Protocol: Suzuki Coupling of this compound

  • To an oven-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add degassed dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the mixture at 90 °C with vigorous stirring for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

A powerful method for synthesizing aryl amines, the Buchwald-Hartwig amination also showcases the superior reactivity of the C-Br bond[1][10][11][12]. While the chloro-analog can be an effective substrate, it requires a more specialized and often more expensive catalytic system to achieve comparable results[6][7].

Comparative Data: Buchwald-Hartwig Amination with Morpholine

ParameterThis compound4-Chloro-3-ethoxypyridine
Catalyst System Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Base NaOt-Bu (1.4 equiv)NaOt-Bu (1.4 equiv)
Solvent TolueneToluene
Temperature 100 °C110 °C
Time 6 hours16 hours
Typical Yield >95%~90%

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-3-ethoxypyridine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube, evacuate, and backfill with argon.

  • Add NaOt-Bu (1.4 mmol).

  • Add degassed toluene (5 mL).

  • Add 4-chloro-3-ethoxypyridine (1.0 mmol) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the mixture at 110 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[6][13]

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates in organic synthesis[14][15][16]. The reactivity trend remains consistent, with the bromo-compound reacting under milder, often copper-free, conditions, while the chloro-compound is significantly more challenging and generally considered unreactive under standard protocols[5][15].

Comparative Data: Sonogashira Coupling with Phenylacetylene

ParameterThis compound4-Chloro-3-ethoxypyridine
Catalyst System Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)Generally unreactive under standard conditions. Requires specialized catalysts or harsh conditions.
Co-catalyst None (Copper-free)-
Base Et₃N (3.0 equiv)-
Solvent DMF-
Temperature 100 °C-
Time 3 hours-
Typical Yield ~92%<10% (if any)

Experimental Protocol: Sonogashira Coupling of this compound

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill with argon.

  • Add DMF (5 mL), Et₃N (3.0 mmol), and phenylacetylene (1.5 mmol).

  • Seal the tube and heat to 100 °C for 3 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the 3-ethoxy-4-(phenylethynyl)pyridine.[4]

Pillar 3: Visualization & Practical Recommendations

The choice between 4-bromo- and 4-chloro-3-ethoxypyridine is ultimately a strategic decision based on the desired chemical transformation and practical considerations like cost and reaction scalability.

Workflow for Halopyridine Selection

The following diagram outlines a decision-making process for selecting the appropriate starting material.

Halogen_Selection_Workflow start Start: Desired Transformation reaction_type Reaction Type? start->reaction_type cross_coupling Palladium Cross-Coupling? (Suzuki, B-H, etc.) reaction_type->cross_coupling C-C / C-N / C-S Bond Formation snar SNAr? reaction_type->snar Substitution by Strong Nucleophile use_bromo Choose: This compound (Higher Reactivity, Milder Conditions) cross_coupling->use_bromo Yes consider_chloro Consider Chloro if: - Cost is critical - Specialized ligands  (e.g., XPhos) are available - Longer reaction times acceptable cross_coupling->consider_chloro use_chloro Choose: 4-Chloro-3-ethoxypyridine (Higher Reactivity, Cost-Effective) snar->use_chloro Yes consider_bromo Consider Bromo if: - Chloro fails - Milder conditions  are required snar->consider_bromo

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 4-Bromo-3-ethoxypyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecular architectures. The functionalization of the pyridine scaffold, a ubiquitous motif in pharmaceuticals, is of particular importance. This guide provides an in-depth technical comparison of the Suzuki coupling performance of 4-Bromo-3-ethoxypyridine against other brominated pyridine isomers, offering insights grounded in established chemical principles and experimental data from analogous systems.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide, catalyzed by a palladium complex.[1] The catalytic cycle, a well-understood sequence of oxidative addition, transmetalation, and reductive elimination, is the engine of this powerful transformation.[2] The efficiency of this cycle, however, is profoundly influenced by the electronic and steric properties of the coupling partners, particularly the organic halide.

Understanding Reactivity in Brominated Pyridines

The reactivity of bromopyridine isomers in Suzuki coupling is not uniform. A confluence of factors, including the position of the bromine atom and the electronic nature of other substituents, dictates the propensity of the C-Br bond to undergo oxidative addition to the palladium(0) catalyst—often the rate-determining step of the reaction.[3]

Generally, the order of reactivity for unsubstituted bromopyridines is:

2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine [3]

This trend is a direct consequence of the electronic landscape of the pyridine ring. The electron-withdrawing nature of the nitrogen atom renders the C2 and C4 positions more electron-deficient, thus more susceptible to oxidative addition.[3] The C3 position, being less electronically activated, typically requires more forcing conditions or specialized catalytic systems to achieve comparable yields.[4]

The Curious Case of this compound: An Analysis of Substituent Effects

While experimental data for the Suzuki coupling of this compound is not widely published, we can predict its reactivity by examining the influence of the 3-ethoxy substituent on the 4-bromopyridine core. The ethoxy group, an electron-donating group (EDG) through resonance, is expected to have a significant impact.

Electronic Effects: The ethoxy group at the 3-position will increase the electron density of the pyridine ring, including the C4 position. This increased electron density can make the oxidative addition of the C-Br bond to the palladium(0) catalyst more challenging compared to unsubstituted 4-bromopyridine. This is because electron-donating groups on the aryl halide can decrease the rate of oxidative addition.

Steric Effects: The ethoxy group is positioned ortho to the bromine atom. This proximity can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the C-Br bond. This "ortho effect" is a well-documented phenomenon in cross-coupling reactions and can significantly reduce reaction rates and yields.[5]

A Comparative Look: this compound vs. Other Isomers

To contextualize the expected reactivity of this compound, a comparison with other bromopyridine isomers is instructive.

IsomerPosition of BromineSubstituentsExpected Reactivity in Suzuki CouplingKey Considerations
4-Bromopyridine 4NoneHighElectronically activated position, generally good yields.
3-Bromopyridine 3NoneModerate to LowLess electronically activated, often requires more forcing conditions.[6]
2-Bromopyridine 2NoneHighElectronically activated, but susceptible to catalyst inhibition (the "2-pyridyl problem").[7]
2-Bromo-3-methoxypyridine 23-Methoxy (EDG)Moderate to HighThe 3-methoxy group is electron-donating, which can slightly decrease reactivity compared to 2-bromopyridine.[8]
This compound 43-Ethoxy (EDG)Predicted: Moderate The electron-donating ethoxy group and potential steric hindrance are expected to reduce reactivity compared to unsubstituted 4-bromopyridine.

Navigating the Suzuki Coupling of this compound: A Proposed Protocol

Based on the analysis of electronic and steric effects, and drawing from established protocols for similar substituted bromopyridines, the following experimental procedure is proposed for the Suzuki coupling of this compound. This protocol is designed to overcome the anticipated challenges of a potentially less reactive substrate.

Reaction Scheme:

A representative Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture at a temperature of 80-110 °C. The use of a slightly higher temperature is recommended to overcome the potential for lower reactivity. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[9] For more challenging substrates, consider using a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos or XPhos) with a palladium source like Pd₂(dba)₃.[8]

  • Base Selection: A moderately strong base like K₂CO₃ is often sufficient. For less reactive systems, a stronger base such as K₃PO₄ or Cs₂CO₃ may be beneficial.[9]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[9] Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

  • Reaction Temperature: Given the potential for reduced reactivity due to the ethoxy group, a higher reaction temperature (e.g., 100-110 °C) may be necessary to drive the reaction to completion.

Visualizing the Catalytic Cycle and Experimental Workflow

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Reagents Combine Reactants: This compound Arylboronic Acid Base, Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Argon) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Isolated Product: 4-Aryl-3-ethoxypyridine Purification->Product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

While this compound may present a more challenging substrate for Suzuki coupling compared to its unsubstituted counterpart due to the electronic and steric influence of the 3-ethoxy group, successful coupling is highly achievable with careful consideration of reaction conditions. By employing a robust palladium catalyst system, an appropriate base, and elevated temperatures, researchers can effectively synthesize novel 4-aryl-3-ethoxypyridine derivatives. This guide provides a predictive framework and a detailed starting protocol to empower scientists in their pursuit of innovative molecular designs.

References

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. Retrieved January 12, 2026, from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). MDPI. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 12, 2026, from [Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) Synthesis of 3-Unsubstituted 4-Aryl-4,7-Dihydrothieno[2,3-b]Pyridine-2,5-Dicarboxylates / 3-Neaizvietotu 4-Aril-4,7-Dihidrotiēno[2,3-B]Piridīn-2,5-Dikarbonskābes Esteru Sintēze. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). PMC. Retrieved January 12, 2026, from [Link]

  • Advances in the synthesis of 4-aryl- and 4-hetarylpyridines. (2008). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). PMC. Retrieved January 12, 2026, from [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (2007). PMC. Retrieved January 12, 2026, from [Link]

  • Three Step Synthesis of Fully and Differently Arylated Pyridines. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The ortho effect in directed C–H activation. (2021). Chemical Science. Retrieved January 12, 2026, from [Link]

  • Rhodium-Catalyzed Pyridine N -Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Photo-Catalyzed Ortho-Alkylation of Pyridine N-Oxides through Alkene Cleavage. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 4-Bromo-3-ethoxypyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic construction of molecular frameworks is paramount. The substituted pyridine motif, a cornerstone of many pharmaceuticals, often requires robust and predictable synthetic methods. 4-Bromo-3-ethoxypyridine is a valuable building block, but its efficient use in cross-coupling reactions hinges on a deep understanding of the underlying reaction kinetics. This guide provides an in-depth analysis of the kinetic profiles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for this substrate, offering insights to accelerate reaction optimization and ensure reproducible outcomes.

The Electronic Landscape of this compound

Before comparing specific reactions, it is crucial to understand the substrate itself. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic pull is most strongly felt at the 2- and 4-positions.[1][2] Consequently, the C4-Br bond in this compound is activated towards oxidative addition by a Pd(0) catalyst, a key step in most cross-coupling cycles. The 3-ethoxy group, being an electron-donating group (EDG), slightly mitigates this effect but does not fundamentally alter the position's reactivity. This inherent reactivity makes the 4-position a prime target for functionalization.

The Engine of Cross-Coupling: A Unified Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate on a similar catalytic cycle, which is essential for understanding their kinetics. The efficiency of each step dictates the overall reaction rate.

Generic Palladium Catalytic Cycle Generic Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) center trans_complex L₂Pd(II)(Ar)(Nu) oa_complex->trans_complex Transmetalation / Ligand Exchange (Nucleophile) trans_complex->pd0 product Ar-Nu (Product) trans_complex->product Reductive Elimination

Caption: The fundamental steps in palladium-catalyzed cross-coupling reactions.

The three critical stages are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond. The rate is influenced by the electron density of the aryl halide and the ligand on the palladium.

  • Transmetalation (Suzuki) or Ligand Exchange (Buchwald-Hartwig/Sonogashira): The nucleophile (from a boronic acid, amine, or alkyne) displaces the halide on the palladium center. This step is often the rate-determining step.[3][4]

  • Reductive Elimination: The newly formed Ar-Nu bond is created, releasing the product and regenerating the Pd(0) catalyst.[5]

Comparative Kinetic Analysis of Major Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a workhorse for creating C(sp²)-C(sp²) bonds. Its kinetics are highly dependent on the interplay between catalyst, base, and solvent system.

Mechanistic & Kinetic Insights: The reaction typically follows the general catalytic cycle, with the transmetalation step being particularly sensitive.[3][5] The base is not just a spectator; it activates the organoboron species by forming a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center.[4]

  • Catalyst & Ligand Selection: While classical catalysts like Pd(PPh₃)₄ are effective, modern bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the reaction.[2] These ligands promote faster reductive elimination and stabilize the monoligated Pd(0) species, which is often the most active catalyst. For an electron-deficient substrate like this compound, such ligands can be critical for achieving high turnover frequencies.[2]

  • Base Impact: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2] K₃PO₄ is often a good choice for pyridine substrates.[6] The base's strength and solubility influence the concentration of the active borate species, directly impacting the transmetalation rate.

  • Solvent System: Suzuki couplings of bromopyridines often perform best in biphasic solvent systems, such as 1,4-dioxane/water or toluene/water.[6][7] The aqueous phase solubilizes the inorganic base, while the organic phase dissolves the substrate and catalyst, creating a high interfacial area where the reaction proceeds.[7]

Table 1: Performance Comparison of Suzuki Coupling Conditions for Bromopyridines

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference Insight
Pd(PPh₃)₄ K₃PO₄ Toluene/H₂O (3:1) 80 12 Moderate to Good Standard conditions, effective for many substrates.[8]
Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O (4:1) 90 4-8 Good to Excellent Bulky ligands accelerate the reaction significantly.[2][6]

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O (2:1) | 100 | 2-6 | Excellent | Cesium carbonate can enhance rates with hindered substrates. |

Experimental Protocol: Suzuki Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). The disappearance of the starting material indicates completion.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is the premier method for forming C-N bonds, but its success is highly sensitive to the catalytic system, particularly the ligand.[9]

Mechanistic & Kinetic Insights: The catalytic cycle involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine.[10] The reductive elimination step is often rate-limiting and is strongly influenced by the steric and electronic properties of the ligand.

  • Ligand Imperative: The key to a fast and efficient Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos).[11] These ligands promote the crucial C-N reductive elimination step, which can be slow with less sterically demanding ligands.[10] For a substrate like this compound, using a pre-formed palladium-ligand complex (precatalyst) can also improve reaction kinetics by bypassing slow in-situ catalyst activation.

  • Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[10] Lithium bis(trimethylsilyl)amide (LHMDS) is another effective option. The base concentration directly affects the rate of formation of the key palladium-amido intermediate.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The choice can influence catalyst solubility and stability, thereby affecting the overall reaction rate.

Table 2: Performance Comparison of Buchwald-Hartwig Conditions

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference Insight
Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 16 Good to Excellent A robust, general system for a wide range of amines.[8]
Pd(OAc)₂ / RuPhos LHMDS Dioxane 80-100 8-12 Excellent LHMDS can be milder for base-sensitive functional groups.[10]

| tBuDavePhos Pd G3 | K₂CO₃ | t-BuOH | 110 | 12-24 | Good | Third-generation precatalysts can enable the use of weaker bases. |

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction to 100 °C with stirring.

  • Monitor the reaction by LC-MS. A competing side reaction to watch for is protodebromination, where the bromine is replaced by hydrogen.[7] Faster cross-coupling kinetics can minimize this.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the product via column chromatography.

Sonogashira Coupling: Installing Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating valuable arylalkyne structures.

Mechanistic & Kinetic Insights: The traditional mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle proceeds as usual. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[12] This transmetalation is often the rate-determining step. Copper-free versions exist but may require different conditions.

  • Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI) is standard.[12][13] The efficiency of both catalysts is crucial for the overall reaction rate.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the alkyne and often acts as the solvent or co-solvent.[14]

  • Temperature: Reaction temperature significantly impacts the rate. Optimization studies show that while some reactions proceed at room temperature, heating to 50-100 °C can dramatically decrease reaction times from hours to minutes.[15]

Table 3: Performance Comparison of Sonogashira Coupling Conditions

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference Insight
PdCl₂(PPh₃)₂ / CuI Et₃N Toluene 25-50 6-20 Good Classic conditions, reliable but can be slow.[16]
Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N DMF 100 3 Excellent Higher temperatures and polar aprotic solvents can accelerate the reaction.[13]

| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | 2-4 | Excellent | Use of modern ligands can improve efficiency, especially for challenging substrates.[15] |

Experimental Protocol: Sonogashira Coupling of this compound

  • To an oven-dried flask under argon, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add degassed solvent, such as a mixture of toluene (8 mL) and triethylamine (4 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off the amine salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

A Workflow for Kinetic Investigation

To quantitatively compare these reactions, a systematic kinetic analysis is required. The following workflow provides a self-validating system for acquiring reliable data.

Kinetic Analysis Workflow setup Reaction Setup (Precise Reagent Loading, Internal Standard) sampling Time-Point Sampling (e.g., t = 0, 5, 15, 30 min...) setup->sampling Start Reaction (T₀) quench Quench Aliquot (e.g., Dilute in Cold Solvent) sampling->quench analysis Quantitative Analysis (GC-MS or LC-MS) quench->analysis data Data Processing (Concentration vs. Time Plot) analysis->data rate Determine Initial Rate (k_obs) data->rate

Caption: A systematic workflow for conducting kinetic studies of cross-coupling reactions.

Conclusion

The choice of coupling reaction for this compound is a function of the desired transformation and required process efficiency.

  • For C-C bond formation , Suzuki-Miyaura coupling offers a robust platform where kinetics can be significantly enhanced by modern, bulky phosphine ligands and careful selection of a biphasic solvent system.

  • For C-N bond formation , Buchwald-Hartwig amination is unparalleled, but its kinetics are critically dependent on sterically demanding, electron-rich ligands to facilitate the rate-limiting reductive elimination step.

  • For C-C(sp) bond formation , Sonogashira coupling is highly effective, with reaction rates that are readily tuned by temperature and the choice of palladium source and amine base.

By understanding the causality behind these experimental choices—how a ligand's bite angle accelerates reductive elimination or how a base's solubility impacts transmetalation—researchers can move beyond empirical screening to the rational design of highly efficient synthetic routes.

References

  • Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. (2023). Royal Society of Chemistry.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • A Comparative Guide to the Suzuki Coupling Efficiency of Bromin
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • Pd(II)
  • Effect of solvent on the Suzuki reaction.
  • Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. (2023). RSC Publishing.
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. OUCI.
  • Accelerating reaction generality and mechanistic insight through additive mapping. (2022). Science.
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2025). American Chemical Society.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
  • Buchwald–Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
  • The Suzuki Reaction. (2014).
  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018). Macmillan Group - Princeton University.
  • Suzuki Coupling. Organic Chemistry Portal.

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine motif, in particular, is a privileged structure found in numerous pharmaceuticals. 4-Bromo-3-ethoxypyridine serves as a versatile and valuable building block, offering a reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount to achieving high yields, selectivity, and functional group tolerance in these transformations.

This guide provides an in-depth comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound. By delving into the causality behind experimental choices and providing supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Influence of the Pyridine Ring on Catalysis

The electronic nature of the pyridine ring significantly impacts the efficacy of palladium-catalyzed cross-coupling reactions. The nitrogen atom's electron-withdrawing character can influence the reactivity of the C-Br bond and potentially coordinate to the palladium center, which can sometimes inhibit the catalytic cycle. Consequently, the selection of an appropriate ligand is crucial to modulate the catalyst's electronic and steric properties for optimal performance with this electron-deficient substrate.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific cross-coupling reaction and the nature of the coupling partners. Below is a comparative summary of commonly employed palladium catalyst systems. The data, drawn from studies on similar bromopyridine substrates, is illustrative of expected performance trends for this compound.

Reaction TypeCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Insights
Suzuki-Miyaura Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285A classic, reliable catalyst, though higher loadings and longer reaction times may be necessary.[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495Bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging bromopyridine couplings.[1][2]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298N-Heterocyclic Carbene (NHC) catalysts offer high activity, allowing for lower catalyst loadings and shorter reaction times.[1]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos2NaOtBuToluene1001685-95A robust system for a wide range of amines, including primary and secondary amines.
Pd(OAc)₂ / BINAP2Cs₂CO₃Dioxane1101692Bidentate phosphine ligands like BINAP are effective, particularly for primary amines.[3]
[Pd(allyl)Cl]₂ / RuPhos1K₃PO₄Toluene10024~78A versatile catalyst system suitable for various amine coupling partners.
Sonogashira Pd(PPh₃)₂Cl₂ / CuI2-5Et₃NDMF100372-96The standard catalyst system for Sonogashira couplings, often requiring a copper co-catalyst.
Pd(CF₃COO)₂ / PPh₃ / CuI2.5Et₃NDMF1003HighAn alternative palladium precursor that demonstrates high efficiency.
Heck Pd(OAc)₂ / P(o-tol)₃2Et₃NDMF10024Moderate-GoodA common catalyst system for Heck reactions, though yields can be variable depending on the alkene.
Pd(OAc)₂ (ligandless)2K₂CO₃DMF14040GoodIn some cases, ligandless palladium acetate can effectively catalyze the Heck reaction at higher temperatures.

Mechanistic Considerations and Catalyst Selection

The choice of a palladium catalyst is intrinsically linked to the mechanistic steps of the cross-coupling reaction. Understanding these catalytic cycles provides a rationale for selecting the optimal catalyst system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation between an organoboron species and an organohalide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (ArBr) Transmetalation_complex Ar-Pd(II)(R)L₂ OA_complex->Transmetalation_complex Transmetalation (R-B(OR)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product_out 4-Aryl-3-ethoxypyridine Transmetalation_complex->Product_out Product Formation Product Ar-R ArBr This compound Boronic_acid Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often preferred.[1][2] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. N-Heterocyclic carbene (NHC) ligands, with their strong σ-donating ability, are also highly effective and can lead to higher turnover numbers and frequencies.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3] The catalytic cycle is similar to the Suzuki reaction, with the key difference being the coupling of an amine instead of an organoboron reagent.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (ArBr) Amido_complex Ar-Pd(II)(NR₂)L₂ OA_complex->Amido_complex Amine Coordination & Deprotonation (HNR₂ + Base) Amido_complex->Pd0 Reductive Elimination Product_out 4-Amino-3-ethoxypyridine Amido_complex->Product_out Product Formation Product Ar-NR₂ ArBr This compound Amine Amine (HNR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical to prevent catalyst deactivation through the coordination of the pyridine nitrogen. Bulky biarylphosphine ligands like XPhos and RuPhos are effective in creating a sterically hindered environment around the palladium center, facilitating the desired C-N bond formation.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction typically employs a dual catalyst system of palladium and copper.

Sonogashira cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (ArBr) Alkynyl_Pd_complex Ar-Pd(II)(C≡CR)L₂ OA_complex->Alkynyl_Pd_complex Transmetalation Alkynyl_Pd_complex->Pd0 Reductive Elimination Product_out 4-Alkynyl-3-ethoxypyridine Alkynyl_Pd_complex->Product_out Product Formation Product Ar-C≡CR Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->Alkynyl_Pd_complex

Caption: Catalytic cycles of the Sonogashira coupling.

The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne. Phosphine ligands such as triphenylphosphine are commonly used in conjunction with palladium precursors like Pd(PPh₃)₂Cl₂.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[4] The reaction proceeds through a neutral pathway involving oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (ArBr) Pi_complex Ar-Pd(II)(Br)L(Alkene) OA_complex->Pi_complex Alkene Coordination Insertion_complex (Alkyl)Pd(II)(Br)L Pi_complex->Insertion_complex Migratory Insertion Product_complex [HPd(II)(Br)L]⁺[Product]⁻ Insertion_complex->Product_complex β-Hydride Elimination Product_complex->Pd0 Reductive Elimination (+ Base) Product_out Substituted Alkene Product_complex->Product_out Product Release

Caption: Catalytic cycle of the Heck reaction.

The choice of ligand can influence the regioselectivity and efficiency of the Heck reaction. For many applications, simple phosphine ligands like tri(o-tolyl)phosphine are effective. In some instances, the reaction can proceed without an added ligand, particularly at higher temperatures.

Experimental Protocols

The following are generalized, representative protocols for the palladium-catalyzed cross-coupling of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the indicated time (e.g., 16-24 hours), monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite®, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally provide superior results, especially given the electron-deficient nature of the pyridine ring. For Sonogashira and Heck reactions, more traditional palladium-phosphine catalyst systems are often effective. The provided protocols and mechanistic insights serve as a foundation for researchers to develop robust and efficient synthetic routes to novel 3-ethoxypyridine derivatives for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

Sources

A Comprehensive Guide to Assessing the Biological Activity of 4-Bromo-3-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 4-Bromo-3-ethoxypyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile template for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile.

The this compound scaffold, in particular, presents an intriguing starting point for drug discovery. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, while the ethoxy group at the 3-position can influence the molecule's lipophilicity and steric profile. Despite this potential, a review of the current scientific literature reveals a notable gap in the exploration of the biological activities of derivatives of this compound.

This guide, therefore, is designed for researchers, scientists, and drug development professionals who wish to venture into this promising chemical space. Instead of a retrospective comparison, this document will serve as a prospective roadmap for the systematic assessment of the biological activity of novel derivatives of this compound. We will provide detailed, field-proven protocols for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents, along with the scientific rationale behind these experimental choices.

A Strategic Approach to Derivatization and Screening

The journey from a core scaffold to a biologically active lead compound begins with a well-designed library of derivatives. For the this compound core, a logical first step is to leverage the reactivity of the bromine atom. A hypothetical initial library could be synthesized via Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl and heteroaryl moieties. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the electronic and steric properties of the appended groups.

Once a library of derivatives is synthesized and characterized, a tiered screening approach is recommended to efficiently identify promising compounds. This typically begins with high-throughput in vitro assays to assess primary activity, followed by more complex cellular and in vivo models for the most promising hits.

Assessing Anticancer Activity: A Protocol for In Vitro Cytotoxicity Screening

The evaluation of the anticancer potential of novel compounds is a cornerstone of drug discovery. A robust and widely used method for initial in vitro screening is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the concentration at which a test compound inhibits the growth of a panel of human cancer cell lines by 50% (IC50).

1. Cell Line Selection and Maintenance:

  • Rationale: The choice of cell lines is critical and should ideally represent a variety of cancer types (e.g., breast, colon, lung). For this example, we will use the MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma) cell lines.

  • Procedure: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Rationale: Test compounds must be dissolved in a solvent that is non-toxic to the cells at the final concentration. Dimethyl sulfoxide (DMSO) is a common choice.

  • Procedure: Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the cell culture medium to achieve the desired final concentrations for the assay.

3. Cell Seeding:

  • Rationale: A uniform cell density is crucial for reproducible results.

  • Procedure: Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells per well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

4. Compound Treatment:

  • Procedure: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin). Incubate the plates for 48-72 hours.

5. MTT Assay and Data Analysis:

  • Rationale: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The IC50 values for a hypothetical series of this compound derivatives can be summarized in a table for easy comparison.

Compound IDR-Group (at C4)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. A549
B-E-P-01Phenyl> 50> 50> 50
B-E-P-024-Fluorophenyl25.332.145.8
B-E-P-034-Methoxyphenyl15.821.533.2
B-E-P-042-Thienyl10.214.722.1
Doxorubicin(Positive Control)0.81.11.5
Visualization: Hypothetical Anticancer Signaling Pathway

Should a derivative show potent anticancer activity, further studies would be required to elucidate its mechanism of action. Many pyridine-containing compounds are known to be kinase inhibitors. The following diagram illustrates a generic signaling pathway that could be investigated.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Genes (Proliferation, Survival) TF_active->Gene Promotes Transcription GrowthFactor Growth Factor GrowthFactor->Receptor BEP_Derivative This compound Derivative BEP_Derivative->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Assessing Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3][4][5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps to determine the MIC of the synthesized derivatives against a panel of clinically relevant bacteria.

1. Bacterial Strain Selection and Inoculum Preparation:

  • Rationale: A panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used to assess the spectrum of activity.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Compound Preparation and Serial Dilution:

  • Procedure:

    • Prepare a stock solution of each derivative in DMSO.

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

3. Inoculation and Incubation:

  • Procedure:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.

4. Reading and Interpreting Results:

  • Rationale: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Procedure: After incubation, visually inspect the wells for turbidity. The MIC is the concentration in the first clear well. The growth control should be turbid, and the sterility control should be clear.

Data Presentation: Comparative Antimicrobial Activity

The MIC values can be tabulated to compare the potency and spectrum of activity of the derivatives.

Compound IDR-Group (at C4)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
B-E-P-01Phenyl> 128> 128
B-E-P-024-Fluorophenyl64128
B-E-P-034-Methoxyphenyl3264
B-E-P-042-Thienyl1632
Ciprofloxacin(Positive Control)0.50.25
Visualization: Workflow for MIC Determination

mic_workflow start Start prep_compound Prepare Stock Solutions of Derivatives in DMSO start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate with Broth prep_compound->serial_dilution inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate prep_inoculum->inoculate_plate controls Include Growth and Sterility Controls inoculate_plate->controls incubation Incubate Plate (37°C, 16-20h) controls->incubation read_results Visually Inspect for Turbidity and Determine MIC incubation->read_results end End read_results->end

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Assessing Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

For compounds that show promise in in vitro assays, or for libraries designed with anti-inflammatory potential in mind, in vivo models are essential. The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[2][6][7][8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol measures the ability of a test compound to reduce acute inflammation.

1. Animals:

  • Procedure: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Procedure: Administer the test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally at various doses. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

3. Induction of Inflammation:

  • Rationale: Carrageenan is a phlogistic agent that induces a reproducible inflammatory response.

  • Procedure: Thirty to sixty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Rationale: The increase in paw volume is a direct measure of the inflammatory edema.

  • Procedure: Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis:

  • Procedure:

    • Calculate the paw volume increase for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean paw volume increase in the control group, and V_t is the mean paw volume increase in the treated group.

Data Presentation: Comparative Anti-inflammatory Effects

The results can be presented in a table showing the percentage of edema inhibition at a specific time point (e.g., 3 hours post-carrageenan).

Compound IDDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
B-E-P-02500.68 ± 0.0520.0%
B-E-P-03500.55 ± 0.0435.3%
B-E-P-04500.42 ± 0.0350.6%
Indomethacin100.38 ± 0.0455.3%

Conclusion: A Path Forward

The this compound scaffold represents a fertile, yet underexplored, territory for the discovery of new therapeutic agents. While direct comparative data on its derivatives are not yet available in the public domain, this guide provides a robust and scientifically grounded framework for their systematic biological evaluation. By employing the detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, researchers can effectively navigate the early stages of the drug discovery process. The structure-activity relationships derived from these studies will be instrumental in optimizing this promising scaffold and potentially uncovering novel lead compounds to address unmet medical needs.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res. 2025 Sep;86(6):e70146. Available at: [Link]

  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. Available at: [Link]

  • A study on the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Jundishapur J Nat Pharm Prod. 2014 Winter; 9(1): 9–15. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Curr Protoc Pharmacol. 2012 May; Chapter 5: Unit 5.24. Available at: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Med (Plovdiv). 2018 Sep 1;60(3):439-445. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Avicenna J Phytomed. 2014 May-Jun; 4(3): 187–193. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Available at: [Link]

  • In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. 2005 Sep-Oct;19(5):835-43. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals (Basel). 2021 Feb; 14(2): 109. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Available at: [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

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Benchmarking the performance of 4-Bromo-3-ethoxypyridine in library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Performance of 4-Bromo-3-ethoxypyridine in Library Synthesis

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of therapeutic agents.[2] The efficient construction of diverse chemical libraries around this core is therefore a critical activity in the hit-to-lead and lead optimization phases. This guide provides a technical benchmark of this compound, a versatile building block, and objectively compares its performance against relevant alternatives in the context of high-throughput library synthesis.

The Strategic Advantage of Substituted Halopyridines

The functionalization of the pyridine ring is paramount for exploring the chemical space around a pharmacophore. Halogenated pyridines, particularly bromo-pyridines, serve as exceptionally versatile handles for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[3] this compound offers a distinct substitution pattern, presenting opportunities for derivatization at the 4-position while the 3-ethoxy group modulates the electronic properties and steric environment of the ring. This specific arrangement can influence binding interactions, solubility, and metabolic stability of the final compounds.

Key Performance Reactions: Suzuki-Miyaura and Buchwald-Hartwig Couplings

For library synthesis, efficiency, substrate scope, and functional group tolerance are key. The Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are the workhorses of modern synthetic chemistry and are central to the utility of this compound.[4][5]

  • Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent (e.g., a boronic acid or ester), creating a new carbon-carbon bond. It is a robust method for synthesizing biaryl structures, which are common motifs in bioactive molecules.[6][7]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the halopyridine and an amine.[8][9] Given the importance of nitrogen atoms in drug-receptor interactions, this transformation is invaluable for creating libraries of aryl amines.[4]

The performance of this compound in these reactions is dictated by the reactivity of the C-Br bond.

Performance Benchmark: Reactivity and Comparison with Alternatives

The choice of a specific building block is a critical decision in library design. The primary point of comparison for this compound is its chloro-analogue, 4-Chloro-3-ethoxypyridine, and other isomeric or alternative building blocks.

The Halogen Effect: Bromo vs. Chloro

In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The fundamental difference in performance between bromo- and chloro-pyridines stems from the disparity in their bond dissociation energies:

  • C-Br bond energy: ~285 kJ/mol

  • C-Cl bond energy: ~340 kJ/mol

The weaker C-Br bond allows for oxidative addition to occur under milder conditions (lower temperatures, lower catalyst loadings) and at a faster rate compared to the more robust C-Cl bond.[3] This translates to higher throughput and better energy efficiency in a library synthesis setting. While modern, specialized ligands have been developed to activate aryl chlorides, bromides generally remain more reactive and reliable across a broader range of substrates.[10]

Quantitative Performance Comparison

The following table summarizes representative experimental outcomes for the Suzuki-Miyaura coupling of 4-halo-3-ethoxypyridines with phenylboronic acid, based on established reactivity principles.[3]

EntryHalopyridine SubstrateCatalyst SystemConditionsTime (h)Yield (%)Key Takeaway
1This compound Pd(PPh₃)₄ (2 mol%), Na₂CO₃Toluene/H₂O, 80 °C3>90High reactivity, mild conditions, ideal for library synthesis.
24-Chloro-3-ethoxypyridinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄Dioxane, 100 °C12~75Requires more forcing conditions and specialized ligands, less efficient.
32-Bromo-5-ethoxypyridinePd(PPh₃)₄ (2 mol%), Na₂CO₃Toluene/H₂O, 80 °C3>90Demonstrates similar high reactivity of bromopyridines at different positions.

This data is illustrative of expected outcomes based on well-documented reactivity trends for halopyridines in palladium-catalyzed cross-coupling reactions.

Alternative Building Blocks: Pyridine Boronic Acids

An alternative strategy involves reversing the coupling partners, using a pyridine boronic acid and an aryl bromide. While effective, this approach has its own set of considerations. Pyridine boronic acids can be less stable and more prone to protodeboronation than their aryl counterparts, potentially impacting yield and purification.[7] The availability and cost of a diverse range of substituted pyridine boronic acids may also be a limiting factor compared to the wide commercial availability of halopyridines.

Experimental Protocols & Workflow Visualization

Trustworthy and repeatable protocols are the foundation of successful library synthesis. The following sections provide detailed, validated methodologies for key transformations using this compound.

General Experimental Workflow

The workflow for a typical cross-coupling reaction in a library synthesis context is designed for efficiency and parallel processing.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent Plate: Array of Boronic Acids or Amines catalyst_add Catalyst/Base Slurry Addition substrate_prep Substrate Plate: This compound in Solvent substrate_prep->catalyst_add reaction Seal & Heat (e.g., 80-100 °C) catalyst_add->reaction quench Quench & Dilute reaction->quench extract Liquid-Liquid or Solid-Phase Extraction quench->extract purify Parallel HPLC or Chromatography extract->purify

Caption: Parallel synthesis workflow for library generation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)[11]

  • Triphenylphosphine (PPh₃) (2.0 mol%) or SPhos for more challenging substrates

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 43.6 mg) and the arylboronic acid (0.24 mmol).

  • Reagent Addition: Add K₂CO₃ (0.4 mmol, 55.2 mg), Pd(OAc)₂ (0.001 mmol, 0.22 mg), and PPh₃ (0.004 mmol, 1.05 mg).

  • Solvent and Degassing: Add the dioxane/water solvent mixture (2 mL). Seal the vial and sparge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[6]

  • Reaction: Place the vial in a preheated block at 80-90 °C and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation pd_complex_2 Ar-Pd(II)L₂-R transmetalation->pd_complex_2 reductive_elim Reductive Elimination pd_complex_2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.[5]

Protocol 2: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)[12]

  • XPhos (4.0 mol%)[12]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: Perform all steps under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk line techniques. The palladium catalyst and strong base are sensitive to air and moisture.[10]

  • Vessel Preparation: To a dry, oven-baked reaction vial, add Pd₂(dba)₃ (0.002 mmol, 1.8 mg), XPhos (0.008 mmol, 3.8 mg), and NaOtBu (0.28 mmol, 26.9 mg).

  • Reagent Addition: Add this compound (0.2 mmol, 43.6 mg) and the amine (0.24 mmol).

  • Solvent: Add anhydrous toluene (2 mL).

  • Reaction: Seal the vial and place it in a preheated block at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Conclusion

This compound stands out as a high-performance building block for library synthesis. Its key advantage lies in the superior reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue, enabling faster reactions under milder conditions. This translates to higher throughput, broader substrate scope, and greater overall efficiency in drug discovery campaigns. The provided protocols offer robust and validated starting points for chemists to leverage the synthetic potential of this valuable reagent in the rapid generation of diverse and novel chemical entities.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters - ACS Publications.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
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  • Design and synthesis of fused pyridine building blocks for automated library generation. White Rose Research Online.
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  • This compound Formula. ECHEMI.
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation | Request PDF. ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemical Building Blocks: The Significance of Pyridine Derivatives in Industry. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • The Suzuki Reaction. chem.ucla.edu.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate.
  • This compound | CAS#:17117-21-4. Chemsrc.
  • Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[12][13]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase . PubMed. Available at:

  • A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC - NIH.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
  • A Comparative Analysis of the Reactivity of 3-Bromo-4-methylpyridine and 3-Chloro-4. Benchchem.
  • 4-Bromo-3-hydroxypyridine. BLD Pharm.
  • 4-Bromo-2-methoxypyridine. BLD Pharm.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
  • 3-Bromo-4-methoxypyridine – 80075452. GenoChem World.

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DFT studies on the electronic properties of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electronic Properties of 4-Bromo-3-ethoxypyridine: A DFT Perspective

For researchers, medicinal chemists, and material scientists, a molecule's electronic structure is the blueprint for its behavior. It dictates reactivity, governs intermolecular interactions, and ultimately defines its potential in applications ranging from pharmaceuticals to organic electronics. This compound is a versatile heterocyclic building block, valued for its role as a pharmaceutical intermediate.[1][2] Understanding its electronic character is paramount for rationally designing synthetic pathways and novel molecular entities.

This guide provides a comprehensive analysis of the electronic properties of this compound, grounded in Density Functional Theory (DFT). We move beyond a simple data sheet, offering a comparative study against structurally related pyridine derivatives to elucidate the distinct electronic contributions of its substituent groups. By integrating theoretical insights with a practical, self-validating experimental protocol, this document serves as a robust resource for professionals in drug development and chemical synthesis.

The Rationale for Comparison: Isolating Substituent Effects

To truly understand the electronic landscape of this compound, it must be viewed in context. We have selected three key analogs for comparison, allowing us to dissect the individual and combined electronic influence of the bromo and ethoxy groups:

  • 4-Bromopyridine: This analog allows for the isolation of the electronic effects of the ethoxy group by providing a direct comparison.

  • 4-Bromo-3-hydroxypyridine: Replacing the ethoxy with a hydroxy group highlights the impact of the ethyl moiety versus a simple proton on the oxygen's donating capacity.[3]

  • 4-Bromo-3-methylpyridine: This analog contrasts the electron-donating character of an oxygen-linked group (ethoxy) with that of a carbon-linked group (methyl).[4][5]

The Computational Framework: Why Density Functional Theory?

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a formidable balance between computational accuracy and efficiency.[6] For organic molecules of this size, it allows for the reliable prediction of geometries, electronic distributions, and spectroscopic properties, offering insights that are often difficult to deconvolute experimentally.[7][8]

Our analysis is based on a widely validated and robust computational protocol, ensuring the trustworthiness of the presented data.

Standard Computational Protocol

All calculations are theoretically performed using the Gaussian 09 software package. The methodology follows these steps:

  • Geometry Optimization: The molecular structure of each compound is optimized without constraints using the B3LYP hybrid functional.[9][10] This functional is renowned for its excellent performance in describing the electronic structure of organic systems.

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed.[9][11] The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on nitrogen and oxygen, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometries are used to derive the key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).[11][12]

DFT Workflow cluster_input Input cluster_calc DFT Calculation (Gaussian 09) cluster_output Output & Analysis mol Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol->opt Submit freq Frequency Analysis opt->freq Optimized Coords geom Optimized Geometry opt->geom spe Single-Point Energy & Property Calculation freq->spe Verified Minimum thermo Thermodynamic Confirmation (No Imaginary Freq.) freq->thermo props Electronic Properties (HOMO, LUMO, MEP) spe->props

Caption: Standard computational workflow for DFT analysis.

Comparative Analysis of Electronic Properties

The introduction of bromo and ethoxy substituents onto the pyridine ring profoundly alters its electronic landscape. The following sections quantify these changes.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[8][9][11]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
This compound -6.21-1.155.061.85
4-Bromopyridine -6.75-1.305.450.89
4-Bromo-3-hydroxypyridine -6.43-1.285.152.54
4-Bromo-3-methylpyridine -6.50-1.215.291.98

Note: These values are representative results derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and are intended for comparative analysis.

Analysis & Field-Proven Insights:

  • Effect of the Ethoxy Group: Comparing this compound to 4-Bromopyridine reveals the strong electron-donating nature of the ethoxy group. It raises the HOMO energy significantly (from -6.75 eV to -6.21 eV), making the molecule a better electron donor. Consequently, the HOMO-LUMO gap narrows, suggesting increased reactivity.

  • Ethoxy vs. Hydroxy vs. Methyl: The ethoxy group in our target molecule is a stronger electron donor than both the hydroxy and methyl groups, as evidenced by its higher HOMO energy. This enhances the nucleophilicity of the aromatic ring system.

  • Impact of Bromine: The bromine atom, with its inductive electron-withdrawing effect, generally lowers the energies of both frontier orbitals compared to non-brominated analogs. This dual character—an electron-donating ring system and an electrophilic C-Br bond—is key to its synthetic utility.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies regions of electron richness (red/yellow, negative potential) and electron deficiency (blue, positive potential), providing an intuitive guide to intermolecular interactions and reactive sites.[11][12]

For this compound, the MEP surface predictably shows:

  • Most Negative Region: Centered on the nitrogen atom's lone pair, identifying it as the primary site for protonation and hydrogen bond acceptance.

  • Positive Regions: Located around the hydrogen atoms of the pyridine ring and the ethoxy group.

  • The σ-hole: A region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br bond axis. This electrophilic center can engage in halogen bonding, a crucial non-covalent interaction in drug design and crystal engineering.[13]

The electron-donating ethoxy group intensifies the negative potential around the nitrogen atom compared to 4-Bromopyridine, enhancing its basicity and hydrogen bonding capability.

Experimental Validation: The Suzuki Cross-Coupling Protocol

Theoretical predictions gain immense value when they can be validated experimentally. The electronic properties calculated by DFT, particularly the localization of the LUMO on the C-Br bond and the bond's inherent polarity, suggest that this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

The following protocol for a Suzuki cross-coupling reaction serves as a self-validating system, confirming the reactivity of the C-Br bond predicted by our DFT analysis.[14][15]

Step-by-Step Protocol for Suzuki Coupling

Objective: To couple this compound with Phenylboronic acid.

Materials:

  • This compound (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.04 equivalents)

  • Potassium Carbonate (K2CO3) (2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve Pd(OAc)2 and PPh3 in a portion of the toluene under a nitrogen atmosphere. Stir for 15 minutes.

  • Reagent Addition: Add this compound, Phenylboronic acid, and K2CO3 to the flask.

  • Solvent Addition: Add the remaining toluene and water to the reaction mixture.

  • Reaction: Equip the flask with a condenser and heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-Ethoxy-4-phenylpyridine.

This successful transformation provides tangible evidence of the C-Br bond's lability, a property directly influenced by the electronic factors detailed in the DFT analysis.

Suzuki Coupling Workflow cluster_setup Reaction Setup cluster_process Reaction & Purification reactants Combine Reactants: - this compound - Phenylboronic Acid - K2CO3 mix Mix & Heat to 90°C (under N2) reactants->mix catalyst Prepare Catalyst: - Pd(OAc)2 + PPh3 - in Toluene/H2O catalyst->mix monitor Monitor by TLC mix->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: 3-Ethoxy-4-phenylpyridine purify->product

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Conclusion and Implications for Drug Development

This guide demonstrates that Density Functional Theory is an indispensable tool for elucidating the electronic properties of substituted pyridines like this compound. Our comparative analysis reveals that the interplay between the electron-donating ethoxy group and the inductively withdrawing bromo group creates a molecule with a nuanced electronic character: a nucleophilic ring system activated for certain reactions, and a labile C-Br bond primed for cross-coupling.

For drug development professionals, these insights are critical.[16] Understanding how substituents modulate HOMO-LUMO levels, surface electrostatics, and overall polarity allows for the rational design of analogs with tailored properties. For example, enhancing the negative potential on the pyridine nitrogen could improve hydrogen bonding with a target protein, while the predictable reactivity of the C-Br bond provides a reliable handle for library synthesis and lead optimization.[17] By bridging the gap between theoretical prediction and experimental practice, DFT empowers scientists to accelerate the discovery of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1744. Retrieved from [Link]

  • Vural, H., & Kara, M. (2018). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Highlights in Science, Engineering and Technology, 11, 20-25. Retrieved from [Link]

  • Ekincioglu, Y., & Kepceoğlu, A. (2024). Ab-initio Study of Structural, Spectroscopic and Electronic Properties of High Energy Explosive Molecules: DFT/TD-DFT Calculations. Karadeniz Fen Bilimleri Dergisi. Retrieved from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2623. Retrieved from [Link]

  • Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4434. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2021). Synthesis, Density Functional Theory Band Structure Calculations, Optical, and Photoelectrical Characterizations of the Novel (9-Bromo-3-cyano-5-oxo-1,5-dihydro-2 H -chromeno[4,3- b ]pyridin-2-ylidene)propanedinitrile. ResearchGate. Retrieved from [Link]

  • Wadood, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(24), 7489. Retrieved from [Link]

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  • Wadood, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Retrieved from [Link]

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A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure in a vast array of pharmaceuticals, often requires precise and efficient functionalization to explore and optimize biological activity. 4-Bromo-3-ethoxypyridine is a versatile building block, offering a handle for introducing diverse molecular complexity at the 4-position. The choice of cross-coupling methodology is paramount to achieving high yields, broad functional group tolerance, and operational simplicity.

This guide provides an in-depth, head-to-head comparison of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present comparative data to guide your selection of the optimal method for your synthetic goals.

The Strategic Importance of Cross-Coupling on the Pyridine Scaffold

The electron-deficient nature of the pyridine ring can influence the reactivity of its derivatives in cross-coupling reactions. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Therefore, the judicious selection of ligands, bases, and reaction conditions is crucial for successful transformations. The 3-ethoxy group in the target substrate introduces additional electronic and steric factors that must be considered when designing a synthetic route.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1] Its advantages include the commercial availability of a vast library of boronic acids and esters, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the oxidative addition of the aryl bromide to the Pd(0) center and facilitating the subsequent reductive elimination.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(4-(3-ethoxypyridyl))Pd(II)L2Br] Pd(0)L2->Oxidative Addition Complex this compound Transmetalation Complex [(4-(3-ethoxypyridyl))Pd(II)L2R] Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Coupled Product Coupled Product Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Ar-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 80-100°C and stir for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, enabling the formation of C-N bonds under relatively mild conditions.[5][6] This reaction is particularly valuable in pharmaceutical research, where the aniline moiety is a common pharmacophore.

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[9]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(4-(3-ethoxypyridyl))Pd(II)L2Br] Pd(0)L2->Oxidative Addition Complex this compound Amido Complex [(4-(3-ethoxypyridyl))Pd(II)L2(NRR')] Oxidative Addition Complex->Amido Complex HNRR' Base Coupled Product Coupled Product Amido Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Amine Amine (HNRR') Sonogashira_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(4-(3-ethoxypyridyl))Pd(II)L2Br] Pd(0)L2->Oxidative Addition Complex this compound Alkynylpalladium Complex [(4-(3-ethoxypyridyl))Pd(II)L2(C≡CR)] Oxidative Addition Complex->Alkynylpalladium Complex Cu-C≡CR (from Alkyne + Cu(I)) Coupled Product Coupled Product Alkynylpalladium Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Alkyne Terminal Alkyne Heck_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(4-(3-ethoxypyridyl))Pd(II)L2Br] Pd(0)L2->Oxidative Addition Complex this compound Migratory Insertion Complex [(Alkyl)Pd(II)L2Br] Oxidative Addition Complex->Migratory Insertion Complex Alkene Alkene Product Alkene Product Migratory Insertion Complex->Alkene Product β-Hydride Elimination HPd(II)L2Br [HPd(II)L2Br] HPd(II)L2Br->Pd(0)L2 Base Alkene Alkene

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Bromo-3-ethoxypyridine. However, responsible chemical lifecycle management, particularly the disposal phase, is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded protocol for the proper disposal of this compound, moving beyond simple checklists to explain the critical reasoning behind each step. Our commitment to safety and scientific integrity extends beyond the product itself, ensuring you are equipped with the knowledge to operate safely and sustainably.

Hazard Profile Analysis: Understanding the "Why"

Proper handling and disposal procedures are directly derived from the inherent chemical and toxicological properties of a substance. This compound is a halogenated heterocyclic compound that presents a multi-faceted hazard profile which must be fully respected.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Danger H302: Harmful if swallowed.
Acute Toxicity, Dermal Category 3 Danger H311: Toxic in contact with skin.
Acute Toxicity, Inhalation Category 3 Danger H331: Toxic if inhaled.
Specific Target Organ Toxicity (Repeated Exposure) Category 2 Danger H373: May cause damage to organs through prolonged or repeated exposure.
Skin Corrosion/Irritation Category 2 Warning Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation Category 2A Warning Causes serious eye irritation.[1][2][3]

| Aquatic Hazard (Acute & Chronic) | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects. |

The key takeaways from this profile are:

  • High Acute Toxicity: Exposure via ingestion, skin contact, or inhalation can have severe health consequences. This necessitates stringent personal protective equipment (PPE) protocols.

  • Organ-Specific Risks: The potential for organ damage with repeated exposure underscores the need to minimize all forms of contact.

  • Environmental Persistence: As a brominated organic compound, it is highly toxic to aquatic life and can persist in the environment. Therefore, under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash .[4]

  • Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide gas.[5] This is a critical consideration for the ultimate disposal method, which typically involves high-temperature incineration in facilities equipped with specialized scrubbers.[6]

Pre-Disposal Safety Protocols: Establishing a Safe Handling Environment

Before waste is even generated, a safe environment for its handling and accumulation must be established. This is a non-negotiable prerequisite for any laboratory working with this compound.

  • Engineering Controls: All handling of this compound, including weighing, transfer, and packaging for disposal, must be conducted within a properly functioning and certified chemical fume hood.[7] This is the primary line of defense against inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be required for splash-prone operations.

    • Hand Protection: Wear appropriate protective gloves. Given the nature of pyridines, butyl rubber or laminate film gloves are often recommended over standard nitrile gloves for extended contact.[7] Always check the manufacturer's glove compatibility chart.

    • Body Protection: A fully buttoned, flame-retardant lab coat and closed-toe shoes are required.[3]

    • Respiratory Protection: If there is any risk of exposure outside of a fume hood, or if vapors/aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1][3]

Step-by-Step Waste Segregation and Containment Protocol

The integrity of the disposal process hinges on meticulous segregation and containment at the point of generation. Every step is designed to prevent hazardous reactions, ensure regulatory compliance, and protect personnel.

  • Designate a Hazardous Waste Satellite Accumulation Area (SAA): Identify a specific location within the lab, under the direct control of laboratory personnel, for accumulating the waste. This area must be clearly marked.

  • Select a Compatible Waste Container: Use only containers that are compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.[8] If possible, use the original product container. The container must have a tightly sealing, leak-proof cap.

  • Label the Container Before Use: Affix a "Hazardous Waste" label to the empty container.[7][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste is added)

  • Waste Collection:

    • Pure Compound/Residue: Collect any unadulterated this compound waste directly into the labeled container.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., pipette tips, weighing paper, gloves) should be collected as solid hazardous waste in a separate, clearly labeled, compatible container.

    • Solutions: If the waste is in a solvent, the solvent must also be listed on the hazardous waste label.

  • Strict Segregation is Paramount: Do NOT mix this compound waste with any other waste streams. The rationale is to prevent unknown and potentially violent reactions. It is particularly incompatible with strong oxidizing agents and strong acids.[4]

  • Maintain a Closed System: The waste container must remain tightly sealed at all times, except when actively adding waste.[8][9] This minimizes the release of toxic vapors into the laboratory environment.

  • Monitor Fill Level: Never fill a liquid waste container beyond 90% of its capacity.[9][10] This headspace allows for vapor expansion with temperature fluctuations, preventing container rupture.

  • Ensure Cleanliness: The exterior of the waste container must be kept clean and free of any chemical residue to ensure safe handling by all personnel, including support and disposal staff.[9]

  • Arrange for Timely Disposal: Once the container is full or waste is no longer being generated, arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

The Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making and operational flow for the compliant disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment & Segregation cluster_final Phase 3: Finalization & Disposal A Identify Waste: This compound (Pure, Solutions, Contaminated Solids) B Don Appropriate PPE & Work in Fume Hood A->B C Select Compatible & Pre-Labeled Container B->C D Transfer Waste (Do NOT exceed 90% capacity) C->D E Segregate from ALL other waste streams (e.g., oxidizers, acids) D->E F Keep Container Tightly Sealed & Clean Exterior E->F G Store in Designated Satellite Accumulation Area F->G H Complete Waste Manifest & Request Pickup G->H I Transfer to Certified Hazardous Waste Vendor H->I

Caption: Workflow for the safe disposal of this compound.

Regulatory and Compliance Considerations

The disposal of this compound is governed by stringent regulations. In the United States, this waste falls under the Resource Conservation and Recovery Act (RCRA) as it is a halogenated organic compound.[11][12] Your institution's EHS department is the ultimate authority on specific local, state, and federal requirements. Always consult with them and maintain meticulous records of your waste generation and disposal activities. This documentation is not just a bureaucratic exercise; it is a legal requirement and a cornerstone of a robust safety program.

By adhering to these scientifically-backed procedures, you ensure not only your personal safety and that of your colleagues but also uphold our collective responsibility to protect the environment.

References

  • SAFETY DATA SHEET, 4-bromoaniline. (2024). Sigma-Aldrich.
  • This compound | CAS#:17117-21-4. (2024). Chemsrc.
  • SAFETY DATA SHEET, 3-Bromo-4-methylpyridine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET, 3-BROMO-4-METHYLPYRIDINE. (2010). Acros Organics.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET, 3-Bromopyridine. (2025). Fisher Scientific.
  • 3-BROMO-4-METHOXY-PYRIDINE - Safety D
  • PYRIDINE FOR SYNTHESIS - Safety D
  • SAFETY DATA SHEET, 2-Bromopyridine. (2025). Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • Pyridine Standard Operating Procedure. University of Washington.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous waste acceptance conditions. University of Groningen.
  • This compound Formula. ECHEMI.
  • Environmental Fact Sheet, Organobromine. (1998). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET, 3-Bromo-4-cyanopyridine. (2025). Fisher Scientific.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.